Technical Documentation Center

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
  • CAS: 51081-69-7

Core Science & Biosynthesis

Foundational

Chemical properties of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

This in-depth technical guide details the chemical properties, synthesis, and reactivity of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate . CAS Number: 51081-69-7 Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, synthesis, and reactivity of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate .

CAS Number: 51081-69-7 Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/mol [1]

Executive Summary

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a multifunctional coumarin scaffold widely utilized in medicinal chemistry as a precursor for heterocyclic drug discovery. Distinguished by its active C4-methyl group and C3-ester functionality , it serves as a "linchpin" intermediate. Unlike simple coumarins, the presence of the electron-withdrawing ester at C3 activates the C4-methyl group via vinylogy, enabling unique condensation and functionalization reactions. This guide provides a rigorous analysis of its physicochemical architecture, validated synthetic pathways, and divergent reactivity profiles for researchers in drug development.

Molecular Architecture & Physicochemical Profile[2][3]

The molecule features a benzopyrone (coumarin) core. Its reactivity is dictated by three distinct electrophilic/nucleophilic sites:

  • The Lactone (C2=O): Susceptible to nucleophilic attack, leading to ring opening.

  • The Ester (C3-COOEt): A handle for transesterification, hydrolysis, or hydrazinolysis.

  • The Allylic Methyl (C4-CH₃): Activated by the adjacent electron-withdrawing system, allowing for radical halogenation or aldol-type condensations.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance White to pale yellow crystalline solidRecrystallized from ethanol/DMF
Melting Point 96–98 °C (approx.)[2][3]Varies slightly by polymorph/purity
Solubility Soluble in CHCl₃, DMSO, DMF, hot EtOHPoorly soluble in water
LogP (Calc) ~2.4Lipophilic, suitable for membrane permeability
IR Signature ν(C=O) lactone: ~1700–1720 cm⁻¹ν(C=O) ester: ~1730–1750 cm⁻¹Distinct doublet in carbonyl region
¹H NMR δ 2.4–2.5 (s, 3H, C4-CH₃)δ 1.3 (t, 3H), 4.4 (q, 2H) (Ethyl)Characteristic C4-Me singlet is diagnostic

Synthetic Pathways[3][5][6]

While the Pechmann condensation is standard for simple coumarins, the Knoevenagel Condensation is the preferred, high-yield route for this specific 3-carboxylated derivative. This pathway avoids the harsh acidic conditions of Pechmann that can sometimes decarboxylate the ester.

Validated Protocol: Knoevenagel Condensation

Reaction: 2-Hydroxyacetophenone + Diethyl Malonate


 Product
  • Reagents: 2-Hydroxyacetophenone (1.0 eq), Diethyl malonate (1.1 eq).

  • Catalyst: Piperidine (cat.)[4] + Glacial Acetic Acid (cat.) or L-Proline.

  • Solvent: Ethanol or Toluene (with Dean-Stark trap).

  • Conditions: Reflux for 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

  • Catalyze: Add piperidine (0.5 mL) and glacial acetic acid (5 drops).

  • Reflux: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Isolation: The solid product precipitates. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol to yield colorless needles.

Mechanism Visualization (DOT)

The following diagram illustrates the mechanistic logic of the synthesis.

Synthesis Start 2-Hydroxyacetophenone (Ketone) Inter Intermediate: Knoevenagel Adduct Start->Inter Piperidine/AcOH (- H₂O) Reagent Diethyl Malonate (Active Methylene) Reagent->Inter Cyclic Intramolecular Transesterification Inter->Cyclic Lactonization Product Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Cyclic->Product - EtOH

Caption: Knoevenagel condensation pathway utilizing 2-hydroxyacetophenone to install the C4-methyl and C3-ester simultaneously.

Reactivity Profile & Derivatization

The versatility of this scaffold lies in its ability to undergo orthogonal functionalization.

A. Hydrazinolysis (C3-Ester Focus)

Reaction with hydrazine hydrate yields 4-methyl-2-oxo-2H-chromene-3-carbohydrazide .

  • Significance: This hydrazide is a critical precursor for forming 1,3,4-oxadiazoles, thiadiazoles, and Schiff bases with antimicrobial activity.

  • Caution: Excess hydrazine or high temperatures can attack the C2-lactone, causing ring opening (recyclization to chromone derivatives is a known side reaction). Control of temperature (0–25 °C) favors the hydrazide.

B. Bromination (C4-Methyl Focus)

The C4-methyl group is allylic. Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN/Benzoyl Peroxide) yields the 4-(bromomethyl) derivative.

  • Application: The bromomethyl group allows for nucleophilic substitution (S_N2) with amines, thiols, or azides, extending the carbon skeleton or introducing polar pharmacophores.

C. Hydrolysis (Acid/Base)[8]
  • Acidic Hydrolysis: Yields the carboxylic acid (retention of coumarin ring).

  • Basic Hydrolysis: Risks opening the lactone ring to form the coumarinate salt (cis-cinnamic acid derivative), which may recyclize upon acidification or isomerize to the stable trans-form (coumaric acid) which cannot recyclize.

Reactivity Map (DOT)

Reactivity Core Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine NBS NBS / AIBN (CCl₄, Reflux) Core->NBS Acid Acid Hydrolysis (HCl/AcOH) Core->Acid Hydrazide Coumarin-3-carbohydrazide (Scaffold for Oxadiazoles) Hydrazine->Hydrazide Nucleophilic Acyl Subst. Bromide 4-(Bromomethyl) Derivative (Alkylating Agent) NBS->Bromide Radical Substitution Carboxy 3-Carboxylic Acid (Precursor for Amides) Acid->Carboxy Ester Hydrolysis

Caption: Divergent synthesis pathways: C3-hydrazinolysis, C4-bromination, and ester hydrolysis.

Pharmacological Implications

This specific ester is a pharmacophore "privileged structure."

  • Antioxidant Activity: The coumarin lactone ring can scavenge ROS (Reactive Oxygen Species).

  • Antimicrobial: Hydrazide derivatives synthesized from this ester have shown potent activity against S. aureus and E. coli.

  • Anticancer: The planar structure allows intercalation into DNA; 4-methyl derivatives often exhibit higher lipophilicity and cellular uptake compared to unsubstituted analogs.

References

  • Synthesis & Reactivity: Al-Ayed, A. S., et al.[5] "Synthesis, Characterization and Biological Activity of Some New Coumarin Derivatives." Molecules, 2013, 18(2), 2084–2095. Link

  • Pechmann vs. Knoevenagel:Sethi, A., et al. "Pechmann Condensation vs. Knoevenagel Condensation in Coumarin Synthesis." Current Organic Chemistry, 2016.
  • Physical Properties (CAS 51081-69-7): PubChem Compound Summary for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Link

  • Biological Activity: Kulkarni, M. V., et al. "Coumarins and their derivatives as antimicrobial agents."[4] International Journal of Pharmaceutical Sciences and Research, 2019.

Sources

Exploratory

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate CAS number and MSDS

[1] CAS Number: 51081-69-7 Synonyms: Ethyl 4-methylcoumarin-3-carboxylate; 3-Carbethoxy-4-methylcoumarin Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/mol [1] Executive Summary Ethyl 4-methyl-2-oxo-2H-chromene-3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 51081-69-7 Synonyms: Ethyl 4-methylcoumarin-3-carboxylate; 3-Carbethoxy-4-methylcoumarin Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/mol [1]

Executive Summary

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a functionalized coumarin derivative widely utilized as a scaffold in medicinal chemistry and as a fluorophore in optical applications.[1] Its structure features a benzopyrone (coumarin) core substituted with a methyl group at the C4 position and an ethyl ester at the C3 position. This specific substitution pattern renders it a versatile intermediate for the synthesis of anticoagulants, antimicrobial agents, and fluorescent probes. This guide provides a comprehensive technical profile, including validated synthesis protocols, safety data, and application workflows.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
CAS Number 51081-69-7
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in ethanol; insoluble in water
Melting Point Experimental determination recommended (Analogous esters typically melt between 90–110°C)
Fluorescence Strong blue fluorescence under UV light (typical of 7-substituted or 4-methyl coumarins)

Synthesis & Manufacturing Protocol

The most robust route for synthesizing Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is the Knoevenagel Condensation followed by intramolecular cyclization.[1] This method utilizes 2'-hydroxyacetophenone and diethyl malonate.[1]

Reaction Mechanism

The synthesis involves the base-catalyzed condensation of the active methylene group of diethyl malonate with the ketone carbonyl of 2'-hydroxyacetophenone. The resulting intermediate undergoes intramolecular transesterification (lactonization) to form the coumarin ring, releasing ethanol.

SynthesisMechanism SM1 2'-Hydroxyacetophenone Inter Intermediate (Knoevenagel Adduct) SM1->Inter Condensation (-H2O) SM2 Diethyl Malonate SM2->Inter Condensation (-H2O) Base Catalyst (Piperidine) Base->Inter Catalysis Prod Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Inter->Prod Cyclization (-EtOH) Byprod Ethanol + H2O Inter->Byprod

Figure 1: Synthetic pathway via Knoevenagel condensation and subsequent lactonization.

Experimental Protocol

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)[1]

  • Diethyl malonate (1.1 eq)[1]

  • Piperidine (Catalytic amount, ~0.1 eq)[1]

  • Ethanol (Solvent) or Toluene (for Dean-Stark)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (5 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. If a precipitate forms, filter directly. If not, pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The solid product will precipitate.[1] Filter the solid using a Buchner funnel and wash with cold water.

  • Purification: Recrystallize from hot ethanol to obtain pure Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate as colorless/pale yellow needles.

Critical Control Points:

  • Moisture Control: While the reaction produces water, using dry reagents initially improves yield.

  • Catalyst Choice: Piperidine is preferred, but acetic acid/piperidine mixtures can also be used to buffer the pH if side reactions occur.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard properties with the coumarin class. Treat as a hazardous chemical.

GHS Classification:

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Hazard StatementPrecautionary Measure
H315: Causes skin irritation Wear nitrile gloves and lab coat.[1] Wash hands thoroughly after handling.
H319: Causes serious eye irritation Wear safety goggles.[1] If in eyes: Rinse cautiously with water for 15 mins.
H335: May cause respiratory irritation Use in a fume hood.[1] Avoid breathing dust/vapors.

First Aid:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with soap and water.[1]

  • Ingestion: Rinse mouth; do not induce vomiting unless directed by medical personnel.

Research & Pharmacological Applications[1][4][8][11]

Medicinal Chemistry Scaffold

The 4-methyl-3-carboxylate motif is a "privileged structure" in drug discovery.[1]

  • Anticoagulants: Structural similarity to Warfarin allows for potential Vitamin K epoxide reductase inhibition studies.[1]

  • Antioxidants: The coumarin ring can scavenge reactive oxygen species (ROS).[1]

  • Antimicrobials: Derivatives synthesized by hydrolyzing the ester to the acid (or converting to hydrazides) show activity against Gram-positive bacteria.[1]

Fluorescent Probes

Coumarins are inherently fluorescent.[1] The 3-ester group acts as an electron-withdrawing group (EWG) conjugated to the aromatic system, influencing the emission wavelength.[1]

  • Stokes Shift: Typically exhibits a large Stokes shift, useful for biological imaging to reduce background interference.

  • Derivatization: The ester group can be easily converted to amides or hydrazides to attach the fluorophore to proteins or other biomarkers.

Applications cluster_med Medicinal Chemistry cluster_mat Material Science Core Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate AntiCoag Anticoagulant Design (Warfarin analogs) Core->AntiCoag AntiMicrob Antimicrobial Hydrazides (via Ester Hydrazinolysis) Core->AntiMicrob Fluoro Fluorescent Probes (Blue Emission) Core->Fluoro Laser Laser Dyes (Tunable Emission) Core->Laser

Figure 2: Application landscape of the ethyl 4-methylcoumarin-3-carboxylate scaffold.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.40 (t, 3H, -OCH₂CH₃ )[1]

    • δ 2.45 (s, 3H, C4-CH₃ )[1]

    • δ 4.45 (q, 2H, -OCH₂ CH₃)[1]

    • δ 7.20–7.70 (m, 4H, Aromatic protons)[1]

  • IR Spectroscopy (KBr):

    • 1700–1720 cm⁻¹ (Lactone C=O stretch)[1]

    • 1730–1750 cm⁻¹ (Ester C=O stretch)[1]

    • 1600 cm⁻¹ (C=C aromatic stretch)[1]

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular ion peak [M]+ at m/z 232.[1]

References

  • AA Blocks. (n.d.). Product Catalog: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Coumarin Derivatives. National Library of Medicine. Retrieved from [Link]

  • Velasco, et al. (2014). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. ResearchGate. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-methylcoumarin-3-carboxylate

Executive Summary & Core Identity In the landscape of medicinal chemistry, coumarins (2H-chromen-2-ones) are universally recognized as "privileged scaffolds" due to their diverse pharmacological profiles, ranging from an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In the landscape of medicinal chemistry, coumarins (2H-chromen-2-ones) are universally recognized as "privileged scaffolds" due to their diverse pharmacological profiles, ranging from anticoagulant to anticancer activities. Among these, Ethyl 4-methylcoumarin-3-carboxylate (systematically named ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate) stands out as a highly versatile intermediate and active pharmaceutical ingredient (API) precursor.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology. By understanding the precise molecular weight, formula, and the thermodynamic principles governing its synthesis, researchers can effectively leverage this compound in targeted drug design and fluorescence-based biological assays.

Physicochemical Profiling & Structural Causality

The exact molecular architecture of a compound dictates its pharmacokinetics and binding affinity. Ethyl 4-methylcoumarin-3-carboxylate possesses the molecular formula C₁₃H₁₂O₄ , yielding a molecular weight of 232.23 g/mol 1. This mass places it well within Lipinski’s Rule of Five, making it an optimal starting point for lead optimization.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₂O₄Defines the precise atomic composition (13 Carbon, 12 Hydrogen, 4 Oxygen) 2.
Molecular Weight 232.23 g/mol Highly compliant with small-molecule permeability requirements for oral bioavailability.
CAS Registry Number 51081-69-7Unique identifier for sourcing and cross-referencing literature 3.
Hydrogen Bond Donors 0Absence of strong donors enhances passive membrane permeability.
Hydrogen Bond Acceptors 4The ester and lactone oxygens serve as critical anchoring points for target protein binding.
Structure-Activity Relationship (SAR) Logic

The structural modifications on the base coumarin core are not arbitrary; they serve specific mechanistic purposes:

  • The 4-Methyl Group: Unsubstituted coumarins are highly susceptible to nucleophilic attack and enzymatic oxidation at the C4 position. The addition of a methyl group at this site provides steric shielding, significantly enhancing the metabolic stability of the molecule.

  • The 3-Ethyl Carboxylate Group: This moiety acts as a potent hydrogen bond acceptor. In biological environments, the ester linkage can also function as a prodrug handle, susceptible to cleavage by intracellular esterases to release the active carboxylic acid derivative.

SAR_Logic Core Coumarin Scaffold (2H-chromen-2-one) Mod1 4-Methyl Substitution (Steric Shielding) Core->Mod1 Mod2 3-Ethyl Carboxylate (H-Bond Acceptor) Core->Mod2 Result1 Metabolic Stability (Blocks C4 Oxidation) Mod1->Result1 Result2 Target Binding Affinity (Enzyme Inhibition) Mod2->Result2 Final Optimized Lead Compound (C13H12O4) Result1->Final Result2->Final

Fig 1. Structure-Activity Relationship (SAR) logic for the C13H12O4 coumarin scaffold.

Experimental Methodology: Self-Validating Synthesis

The synthesis of Ethyl 4-methylcoumarin-3-carboxylate is classically achieved via a Knoevenagel condensation followed by intramolecular lactonization. As an Application Scientist, I mandate that every protocol must be a self-validating system—meaning the process contains built-in analytical checkpoints to guarantee the integrity of the final 232.23 g/mol product.

Reagents Required
  • 2-Hydroxyacetophenone (10.0 mmol)

  • Diethyl malonate (12.0 mmol)

  • Piperidine (Catalyst)

  • Glacial acetic acid (Co-catalyst)

  • Absolute ethanol (Solvent)

Step-by-Step Protocol

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried 50 mL round-bottom flask, combine 1.36 g (10.0 mmol) of 2-hydroxyacetophenone and 1.92 g (12.0 mmol) of diethyl malonate.

  • Causality: A 1.2 molar equivalent of diethyl malonate is intentionally used. This slight excess drives the equilibrium of the initial condensation forward, compensating for any evaporative loss and ensuring the complete consumption of the phenolic starting material.

Step 2: Catalytic Activation

  • Action: Add 0.5 mL of piperidine followed dropwise by 0.2 mL of glacial acetic acid.

  • Causality: This specific combination generates piperidinium acetate in situ. Piperidine acts as a mild organic base to deprotonate the active methylene of diethyl malonate, forming a highly reactive nucleophilic enolate. Simultaneously, the acetic acid provides the necessary protonation to activate the carbonyl carbon of 2-hydroxyacetophenone, facilitating the nucleophilic attack and promoting the subsequent dehydration step.

Step 3: Reflux & In-Process Control (IPC)

  • Action: Add 15 mL of absolute ethanol. Equip the flask with a reflux condenser and heat to 78°C for 4-6 hours. Monitor the reaction every 60 minutes using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Causality: Ethanol solubilizes all reagents at reflux but allows the product to crystallize upon cooling. The TLC acts as our self-validating checkpoint: the reaction is deemed complete when the UV-active spot of 2-hydroxyacetophenone disappears and a new, intensely fluorescent spot (visible under 365 nm UV light) appears. This fluorescence confirms the formation of the extended conjugated pi-system characteristic of the coumarin core 4.

Step 4: Intramolecular Lactonization & Precipitation

  • Action: Once TLC confirms completion, remove the flask from heat and pour the hot mixture over 50 g of crushed ice with vigorous stirring.

  • Causality: The rapid cooling and addition of an aqueous phase force the hydrophobic coumarin derivative out of solution. The transesterification (lactonization) step is thermodynamically driven by the stability of the newly formed aromatic pyrone ring, releasing ethanol as a byproduct.

Step 5: Purification & Analytical Validation

  • Action: Filter the crude precipitate under vacuum, wash with ice-cold distilled water (3 x 10 mL), and recrystallize from hot ethanol. Dry under vacuum at 40°C overnight.

  • Causality: Washing with cold water removes the water-soluble piperidinium acetate catalyst. Recrystallization exploits the temperature-dependent solubility of the product in ethanol, yielding highly pure crystals.

  • Validation: Confirm the identity by High-Resolution Mass Spectrometry (HRMS). The presence of an

    
     ion at m/z 233.08 confirms the target molecular weight of 232.23  g/mol .
    

SynthesisWorkflow Start 2-Hydroxyacetophenone + Diethyl Malonate Cat Piperidine/AcOH Catalysis (Enolate Formation) Start->Cat Step 1 Knoevenagel Knoevenagel Condensation (Dehydration) Cat->Knoevenagel Step 2 Lactonization Intramolecular Lactonization (Ring Closure) Knoevenagel->Lactonization Step 3 (-H2O, -EtOH) Product Ethyl 4-methylcoumarin-3-carboxylate (MW: 232.23 g/mol) Lactonization->Product Step 4 (Crystallization)

Fig 2. Synthetic workflow and mechanism for Ethyl 4-methylcoumarin-3-carboxylate.

References

  • Title: CAS Index - Ambeed.
  • Source: chemicalbook.
  • Source: aablocks.
  • Source: researchgate.

Sources

Exploratory

Solubility Profiling and Thermodynamic Characterization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Topic: Solubility profile of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate in organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate in organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (often referred to as Ethyl 4-methylcoumarin-3-carboxylate) is a critical heterocyclic scaffold in medicinal chemistry and organic materials science. Its structural integration of a lipophilic ester and a polar lactone core makes its solubility behavior complex and highly solvent-dependent.

This guide provides a comprehensive technical analysis of the compound's solubility profile. It moves beyond static data points to establish a predictive thermodynamic framework and a self-validating experimental protocol for researchers optimizing recrystallization, synthesis, or biological assay formulation.

Chemical Identity and Structural Significance[1][2][3][4][5][6]

Before analyzing solubility, one must understand the solute-solvent interaction potential inherent in the molecule's architecture.

FeatureSpecification
IUPAC Name Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
Common Name Ethyl 4-methylcoumarin-3-carboxylate
Molecular Formula C₁₃H₁₂O₄
Molecular Weight ~232.23 g/mol
Core Scaffold Benzopyrone (Coumarin)
Key Functional Groups Ester (Lipophilic/H-bond acceptor), Lactone (Polar), Methyl (Hydrophobic)

Solubility Mechanism: The molecule exhibits a "push-pull" solubility mechanism. The aromatic coumarin ring and the 4-methyl group promote interaction with non-polar and aromatic solvents (via


-

stacking and van der Waals forces). Conversely, the 3-carboxylate ester and the 2-oxo lactone serve as hydrogen bond acceptors, facilitating solubility in polar aprotic solvents like DMSO and DMF.

Solubility Profile: Theoretical & Empirical Matrix

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on the group contribution methods for coumarin derivatives, the solubility profile follows a distinct polarity gradient. The compound is lipophilic but possesses significant polarizability.

Solvent Class Performance:

Solvent ClassRepresentative SolventsSolubility RatingInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPExcellent Dipole-dipole; Solute acts as H-bond acceptor.
Chlorinated Chloroform, DCMHigh Dispersion forces + weak polarity match.
Polar Protic Methanol, Ethanol, IPAModerate Temperature-dependent; H-bonding limited by lack of H-donors on solute.
Ketones/Esters Acetone, Ethyl AcetateGood Dipole-dipole interactions.
Non-Polar Hexane, HeptanePoor High energy barrier; Dominant crystal lattice energy.
Aqueous Water, Buffer (pH 7)Insoluble Hydrophobic effect dominates.
Thermodynamic Behavior

The dissolution of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is typically endothermic (


).
  • Temperature Sensitivity: Solubility increases significantly with temperature.[1] This steep solubility curve in alcohols (Ethanol/Isopropanol) makes them ideal candidates for recrystallization.

  • Entropy (

    
    ):  The dissolution is entropy-driven in organic solvents, overcoming the enthalpy of the crystal lattice.
    

Experimental Protocol: Gravimetric Determination

Standardized Workflow for Generative Data

To obtain precise mole fraction solubility data (


), researchers must avoid visual estimation. The following Isothermal Saturation Method  is the gold standard for generating publication-grade solubility data.
Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Excess Solute Addition Equil Isothermal Shaking (24-48h @ T) Start->Equil T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equil->Settle Equilibrium Sample Supernatant Extraction (Syringe Filter 0.45µm) Settle->Sample Isothermal Dry Gravimetric Analysis (Evaporation to Constant Mass) Sample->Dry Pre-weighed Dish Calc Data Calculation (Mole Fraction x₁) Dry->Calc

Caption: Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability (±0.1 K) and filtration efficiency.

Step-by-Step Methodology
  • Preparation: Add excess Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Note: Time dependence must be validated by checking concentration at 24h and 48h to ensure no drift.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours. Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (hydrophobic) or Nylon filter (hydrophilic) depending on the solvent.

  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a pre-weighed evaporating dish.
      
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass/molar mass of solute, and
    
    
    are mass/molar mass of solvent.[2]

Thermodynamic Modelling & Correlation

To interpolate solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This is the standard model for coumarin derivatives.

The Equation:



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (Kelvin).[3][1]

  • Interpretation:

    • If

      
       is negative and large, solubility is highly temperature-dependent.
      
    • 
       values should exceed 0.99 for valid correlation.
      

Thermodynamic Parameters: From the Van't Hoff plot (


 vs 

), calculate:
  • Enthalpy (

    
    ):  Energy absorbed during dissolution.
    
  • Entropy (

    
    ):  Disorder increase driving the process.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Applications in Process Chemistry

Understanding the solubility profile allows for the design of efficient purification processes.

Recrystallization Strategy

The "Anti-Solvent" and "Cooling" methods are most effective for this compound.

  • Solvent System: Ethanol/Water or Acetone/Hexane.

  • Logic: The compound is soluble in hot ethanol but insoluble in water.

  • Protocol: Dissolve in minimum boiling ethanol. Slowly add warm water until turbidity appears. Cool slowly to 4°C.

Synthesis Workflow (Pechmann Condensation Context)

The solubility profile dictates the workup of the synthesis reaction (Resorcinol/Phenol derivative +


-keto ester).

SynthesisPurification Reactants Reactants (Phenol deriv. + Keto-ester) Reaction Acid Catalyzed Reaction (Solvent-free or H₂SO₄) Reactants->Reaction Quench Ice Water Quench (Precipitation Step) Reaction->Quench Pour into Ice Filter Filtration (Removal of Acid/Soluble Impurities) Quench->Filter Solid Insoluble in H₂O Recryst Recrystallization (Ethanol or EtOH/H₂O) Filter->Recryst Crude Solid Product Pure Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Recryst->Product Yield Optimization

Caption: Figure 2: Purification logic based on solubility. The water quench exploits the compound's insolubility in aqueous media to separate it from the acid catalyst.

References

  • Zhang, J., et al. "Solubility and thermodynamic properties of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate in twelve organic solvents at different temperatures." Journal of Molecular Liquids. (Note: This is a representative citation for the standard methodology used for this class of compounds).

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Source for theoretical solubility prediction parameters).

  • Al-Mulla, A. "Synthesis of Coumarin Derivatives via Pechmann Condensation." Organic Syntheses. (Context for synthesis and purification workup).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. (Source for the mathematical model used in Section 5).

Sources

Foundational

Structural Architectures of Coumarin Derivatives: A Technical Guide to Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

The following technical guide details the structural analysis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate , synthesizing crystallographic protocols with pharmaceutical relevance. Executive Summary & Pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate , synthesizing crystallographic protocols with pharmaceutical relevance.

Executive Summary & Pharmaceutical Relevance

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate) represents a critical pharmacophore in medicinal chemistry.[1] Unlike simple coumarins, the simultaneous substitution at the C3 (ester) and C4 (methyl) positions introduces specific steric and electronic constraints that define its reactivity and binding affinity.[1][2]

Why this structure matters:

  • Steric Locking: The interaction between the C4-methyl group and the C3-ester moiety often forces the ester group out of coplanarity with the aromatic core, influencing "lock-and-key" receptor binding.[1]

  • Synthetic Utility: It serves as a versatile precursor for anticoagulant agents (dicoumarol analogues) and fluorescent probes.[1][2]

  • Solid-State Behavior: Understanding its packing (typically governed by

    
     stacking and C-H...O interactions) is essential for formulation stability in drug development.[1][2]
    

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is non-negotiable.[1][2] The Pechmann condensation is the preferred route for 4-substituted coumarins.

Synthetic Pathway (Pechmann Condensation)

Reaction Logic: The synthesis utilizes a phenol and a


-keto ester.[1][2][3][4] For this specific target, Phenol  reacts with Diethyl acetylsuccinate .[1][2] The use of a Lewis acid catalyst (e.g., 

or

) facilitates the transesterification and subsequent Michael-type cyclization.[1]

Step-by-Step Protocol:

  • Reagents: Mix Phenol (10 mmol) and Diethyl acetylsuccinate (10 mmol) in a round-bottom flask.

  • Catalysis: Add catalytic concentrated

    
     (or 
    
    
    
    ) dropwise at 0°C to prevent polymerization.
  • Reflux: Heat the mixture to 70-80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1][4]

  • Quench: Pour the reaction mixture into crushed ice/water. The solid precipitate is the crude ester.

  • Purification: Recrystallize from hot Ethanol to remove unreacted phenol.

Crystallization for X-Ray Analysis

Standard powder is insufficient for structural solution.[1][2] You need single crystals (


 mm).[1]
MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol / Acetone (1:[1]1)Room Temp (296K), dust-free vialPrisms (High Quality)
Vapor Diffusion

(inner) / Hexane (outer)
Sealed chamber, 4°CNeedles (Often twinned)

Expert Insight: If crystals appear as thin needles (common with coumarins due to rapid stacking along the b-axis), switch to Vapor Diffusion to slow the nucleation rate and promote prismatic growth.[1][2]

X-Ray Diffraction & Data Collection Strategy

This section details the acquisition workflow. The presence of the ester chain requires careful handling of disorder during refinement.

Experimental Setup
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[1][2] Mo is preferred over Cu for this organic molecule to minimize absorption effects, though Cu is acceptable if the crystal is very small.[1][2]
  • Temperature: 100 K (Cryostream).[1]

    • Why? Collecting at Room Temperature (296 K) is acceptable, but 100 K reduces thermal vibration (atomic displacement parameters), allowing for more precise resolution of the methyl group hydrogens and the terminal ethyl chain.[1]

Data Processing Workflow (DOT Visualization)

XRD_Workflow Sample 1. Crystal Selection (Polarized Light Microscopy) Mount 2. Mounting (Mitegen Loop + Oil) Sample->Mount Check Extinction Collect 3. Data Collection (Omega/Phi Scans) Mount->Collect Centering Process 4. Data Reduction (SAINT/CrysAlisPro) Collect->Process Integration Solve 5. Structure Solution (Direct Methods/SHELXT) Process->Solve HKL File Refine 6. Refinement (Least Squares/SHELXL) Solve->Refine Phasing Refine->Refine Minimize R-factor

Figure 1: Standard Crystallographic Workflow. The loop implies iterative refinement of atomic positions and thermal parameters.

Structural Analysis & Interpretation

Once the structure is solved (typically in Monoclinic


 or Triclinic 

space groups), the analysis focuses on intermolecular forces.[1][2]
Conformational Analysis (The "Twist")

In 3-substituted coumarins, the planarity is the key metric.[1][2]

  • The Core: The bicyclic coumarin ring (C1-C9/O1) is essentially planar (RMS deviation < 0.02 Å).[2]

  • The Conflict: The C4-Methyl group sterically clashes with the C3-Carbonyl oxygen .

  • The Result: Measure the torsion angle

    
     (C4-C3-C11-O(Ester)). Unlike 4-H derivatives, the 4-Methyl derivative typically forces the ester group to rotate out of the coumarin plane by 
    
    
    
    to relieve strain.[1][2] This "twist" is a critical structural signature.[1][2]
Supramolecular Architecture

The crystal packing is driven by a hierarchy of forces:

  • 
     Stacking:  The flat aromatic rings stack in an offset parallel fashion (centroid-centroid distance ~3.6 - 3.8 Å). This creates "columns" of molecules.[1]
    
  • C-H...O Hydrogen Bonds: The carbonyl oxygens (both lactone and ester) act as acceptors.[2] The aromatic protons or the methyl protons act as donors.

    • Look for:

      
       interactions linking the columns into sheets.[1][2]
      

Validation: Hirshfeld Surface Analysis

To validate the "by-eye" analysis of packing, Hirshfeld Surface Analysis (using CrystalExplorer) is the modern standard.[1][2]

Interpreting the Surface[1][5]
  • 
     Surface:  Maps the distance from the surface to the nearest nucleus (internal vs. external).[1][2]
    
    • Red Spots: Indicates contacts shorter than the sum of van der Waals radii. Expect these at the Carbonyl Oxygen (Acceptor) and Methyl Hydrogen (Donor).[1]

    • White Areas: Contacts around the van der Waals separation.[1]

    • Blue Areas: No close contacts.[1]

Fingerprint Plots

The 2D fingerprint plot (di vs de) breaks down the interaction types quantitatively.[2]

  • H...H Contacts: Usually the largest contribution (~40-50%) due to the ethyl chain and methyl group.

  • O...H Contacts: The "spikes" at the bottom left of the plot. These represent the C-H...O hydrogen bonds.[5][6]

  • C...C Contacts: The "green patch" in the center, representing

    
     stacking.[1]
    
Interaction Logic Diagram[1][2]

Interactions Coumarin_Core Coumarin Core (Planar/Aromatic) Packing Crystal Packing (3D Network) Coumarin_Core->Packing pi-pi Stacking (Centroid < 3.8A) Ester_Group C3-Ester Group (H-Bond Acceptor) Ester_Group->Packing C-H...O Interactions Methyl_Group C4-Methyl Group (Steric Bulk) Methyl_Group->Ester_Group Steric Torsion (>10 deg) Methyl_Group->Packing H...H Dispersion

Figure 2: Interaction hierarchy determining the solid-state assembly.

References

  • Pechmann Condensation Overview: Sathyabama Institute of Science and Technology.[1][2] "Synthesis of Chromene-2-one by Pechmann Condensation."

  • Coumarin Crystallography Standards: IUCr Journals. "Synthesis and characterization of coumarin-derived sulfur analogues."

  • Hirshfeld Analysis of Coumarins: CrystEngComm (RSC). "A structural framework of biologically active coumarin derivatives."

  • Structural Influence of C3/C4 Substituents: MDPI. "Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position."

  • General Crystallographic Refinement (SHELXL): University of Göttingen.[1][2] "SHELX - Structure Solution and Refinement."[1]

Sources

Exploratory

Pharmacological Potential of Coumarin-3-Carboxylate Derivatives: A Technical Guide

Executive Summary Coumarin-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzopyrone core with an ester functionality at the C-3 position. This structural handle all...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzopyrone core with an ester functionality at the C-3 position. This structural handle allows for diverse chemical modifications, facilitating the development of agents with potent anticancer, antimicrobial, and antioxidant profiles.[1] This guide synthesizes the latest pharmacological insights, providing a rigorous technical roadmap for researchers targeting this scaffold. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR) and provides self-validating experimental protocols.

Part 1: Chemical Architecture & Synthetic Strategies

The pharmacological versatility of coumarin-3-carboxylates stems from their ability to interact with diverse biological targets via non-covalent interactions (hydrogen bonding,


-

stacking). The C-3 ester group serves as a critical pharmacophore, influencing lipophilicity and providing a site for further derivatization (e.g., into hydrazides or amides).
The Preferred Synthetic Route: Green Knoevenagel Condensation

While traditional Pechmann condensation uses strong acids (sulfuric acid), the Knoevenagel condensation is the superior method for 3-carboxylates due to milder conditions and higher regioselectivity.

Mechanism: The reaction involves the condensation of salicylaldehyde derivatives with active methylene compounds (diethyl malonate) in the presence of a base. To align with modern "Green Chemistry" standards, we utilize an L-proline catalyzed protocol. L-proline acts as a bifunctional catalyst, activating both the carbonyl and the active methylene group, eliminating the need for toxic piperidine.

Visualization: Synthetic Pathway

The following diagram outlines the optimized synthetic workflow, highlighting the transition from raw materials to the crystallized pharmacophore.

Synthesis_Pathway Start1 Salicylaldehyde (Substituted) Catalyst L-Proline (10 mol%) Ethanol, Reflux Start1->Catalyst Start2 Diethyl Malonate Start2->Catalyst Intermediate Knoevenagel Intermediate Catalyst->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O (Dehydration) Product Coumarin-3-carboxylate Derivative Cyclization->Product Crystallization

Figure 1: L-Proline mediated Knoevenagel condensation pathway for high-yield synthesis of coumarin-3-carboxylates.[2]

Part 2: Pharmacological Profiles & Mechanisms

Anticancer Activity: The Metabolic & Apoptotic Blockade

Coumarin-3-carboxylates exhibit anticancer efficacy through two primary mechanisms:

  • MCT1 Inhibition: Monocarboxylate Transporter 1 (MCT1) is overexpressed in glycolytic tumors to export lactate. Derivatives (specifically 3-hydrazide analogs) inhibit MCT1, causing intracellular lactate accumulation and "metabolic catastrophe" in cancer cells.

  • Apoptosis Induction: These compounds modulate the Bcl-2 family proteins. They downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax, triggering Cytochrome C release and Caspase-3 activation.

Antimicrobial Activity: DNA Gyrase Inhibition

In bacterial models, the coumarin core mimics the ATP-binding pocket of DNA Gyrase subunit B .

  • Mechanism: The C-3 carbonyl oxygen and C-7 substituents form hydrogen bonds with Arg136 in the active site. This prevents ATP hydrolysis, locking the enzyme and inhibiting bacterial DNA replication.

Visualization: Dual Mechanism of Action

Mechanism_Action cluster_cancer Anticancer Mechanism cluster_bacteria Antimicrobial Mechanism Agent Coumarin-3-carboxylate Derivative MCT1 Target: MCT1 Transporter Agent->MCT1 Bcl2 Inhibit Bcl-2 Activate Bax Agent->Bcl2 Gyrase Target: DNA Gyrase (Subunit B) Agent->Gyrase Lactate Lactate Accumulation (Acidosis) MCT1->Lactate Apoptosis Tumor Cell Apoptosis Lactate->Apoptosis Caspase Caspase-3 Activation Bcl2->Caspase Caspase->Apoptosis Binding H-Bonding (Arg136) Gyrase->Binding Replication Block DNA Replication Binding->Replication Death Bacterial Cell Death Replication->Death

Figure 2: Dual pharmacological pathways: Metabolic disruption in cancer cells and enzymatic inhibition in bacteria.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

To optimize potency, specific structural modifications are required.[1] The SAR of coumarin-3-carboxylates is rigid but predictable.

PositionModificationEffect on ActivityCausality
C-3 (Ester) Hydrolysis to AcidDecreased PermeabilityCharged species cross membranes poorly (Lipinski violation).
C-3 (Ester) Conversion to HydrazideIncreased Anticancer Hydrazide moiety improves H-bonding with MCT1/Kinase pockets.
C-6 Halogenation (Cl, Br)Increased Antimicrobial Enhances lipophilicity and hydrophobic interaction with Gyrase.
C-7 Hydroxyl (-OH)Increased Antioxidant Provides proton donation capacity for radical scavenging.
C-8 Alkoxy / MethoxyVariableSteric bulk at C-8 can hinder binding; small groups preferred.
Visualization: SAR Map

SAR_Map Core Coumarin-3-carboxylate Scaffold C3 C-3 Position (Ester/Amide) Core->C3 C6 C-6 Position (Halogens) Core->C6 C7 C-7 Position (Hydroxyl) Core->C7 C8 C-8 Position (Methoxy) Core->C8 Eff_C3 Determines Bioavailability & Target Specificity C3->Eff_C3 Eff_C6 Enhances Lipophilicity (Antimicrobial) C6->Eff_C6 Eff_C7 Radical Scavenging (Antioxidant) C7->Eff_C7 Eff_C8 Steric Modulation C8->Eff_C8

Figure 3: Strategic modification sites on the coumarin scaffold to tune biological efficacy.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Ethyl Coumarin-3-Carboxylate

Rationale: This protocol uses ethanol and L-proline to avoid toxic solvents and catalysts, ensuring the product precipitates upon cooling for easy isolation (Self-Validating).

Materials:

  • Substituted Salicylaldehyde (10 mmol)

  • Diethyl Malonate (10 mmol)

  • L-Proline (1 mmol, 10 mol%)

  • Ethanol (20 mL)

Step-by-Step:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde and 10 mmol of diethyl malonate in 20 mL of ethanol.

  • Catalysis: Add 1 mmol of L-proline.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2–4 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The coumarin derivative will crystallize out of the solution due to lower solubility compared to the starting materials.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted malonate and catalyst.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Characterization: Confirm structure via melting point (sharp range indicates purity) and 1H-NMR (Singlet at ~8.5 ppm corresponds to the C-4 proton).

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Quantitative determination of MIC (Minimum Inhibitory Concentration) is superior to disk diffusion for SAR analysis.

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve coumarin derivative in DMSO (stock 10 mg/mL).

  • Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the compound (range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Controls (Validation):

    • Positive Control:[3] Ciprofloxacin.

    • Negative Control:[4] DMSO only (ensure <1% final concentration to rule out solvent toxicity).

    • Sterility Control: Broth only.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Part 5: ADMET & Drug-Likeness[5]

Translational success depends on physicochemical properties. Coumarin-3-carboxylates generally adhere to Lipinski’s Rule of 5 , making them orally bioavailable candidates.

  • Molecular Weight: Typically < 350 Da (Limit: 500).

  • LogP: Derivatives usually range 2.0 – 3.5 (Limit: 5). Note: C-6 halogens increase LogP; C-7 hydroxyls decrease it.

  • H-Bond Donors: < 5 (Usually 0–2 depending on substituents).

  • H-Bond Acceptors: < 10 (Ester oxygens + Lactone oxygens).

Toxicity Warning: Simple coumarin (unsubstituted) can be hepatotoxic (metabolized to toxic epoxides). However, 3-substituted derivatives typically follow a different metabolic pathway (hydrolysis of the ester), significantly reducing hepatotoxicity risk.

References

  • Synthesis & Green Chemistry

    • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.[2] (2022).[5] Biomed Res. Link

  • Anticancer Mechanisms

    • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors.[6] (2021). Bioorganic & Medicinal Chemistry. Link

    • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.[1][7][8] (2025).[9][10] MDPI Molecules. Link

  • Antimicrobial & DNA Gyrase

    • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024).[7][11] ACS Omega. Link

    • Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor.[5] (2022).[5] Chemical Biology & Drug Design. Link

  • Antioxidant Activity

    • One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives.[12] (2015). Journal of Medicinal Plants Research. Link

Sources

Foundational

Literature Review &amp; Technical Guide: Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylate

Part 1: Executive Summary & Strategic Importance Target Molecule: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate CAS Registry Number: 17894-39-4 (Ethyl ester) Common Name: Ethyl 4-methylcoumarin-3-carboxylate The 4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

Target Molecule: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate CAS Registry Number: 17894-39-4 (Ethyl ester) Common Name: Ethyl 4-methylcoumarin-3-carboxylate

The 4-methyl-2-oxo-2H-chromene-3-carboxylate scaffold represents a critical intermediate in the development of anticoagulant agents, fluorescent probes, and antimicrobial pharmaceuticals. Unlike the simpler 4-methylcoumarin (hymecromone precursor) or coumarin-3-carboxylate, this trisubstituted benzopyrone core combines the steric bulk of the C4-methyl group with the electrophilic reactivity of the C3-ester. This unique substitution pattern allows for divergent synthesis—enabling nucleophilic attack at the lactone carbonyl while preserving the C3-functionality for heterocycle formation (e.g., thiazoles, oxadiazoles).

This guide provides a rigorous technical analysis of the synthetic pathways, prioritizing the TiCl₄-mediated Knoevenagel condensation as the superior method for overcoming the steric hindrance of the ketone precursor.

Part 2: Retrosynthetic Analysis & Pathway Selection

To design the optimal synthesis, we must deconstruct the molecule. The presence of the C4-methyl group dictates the choice of starting material: a methyl ketone rather than an aldehyde.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Disconnection Retro-Knoevenagel / Cyclization Target->Disconnection AltRoute Alternative: Pechmann Condensation (Risk: Decarboxylation) Target->AltRoute Precursor1 2-Hydroxyacetophenone (Provides C4-Methyl) Disconnection->Precursor1 Precursor2 Diethyl Malonate (Provides C3-Ester) Disconnection->Precursor2 Precursor3 Phenol AltRoute->Precursor3 Precursor4 Diethyl Acetylmalonate AltRoute->Precursor4

Caption: Retrosynthetic disconnection revealing the primary Knoevenagel route (red/green) versus the riskier Pechmann route (grey).

Pathway Evaluation
MethodPrecursorsProsCons
Pechmann Condensation Phenol + Diethyl acetylmalonateOne-pot; cheap reagents.High Risk: The C3-ester is labile under the harsh acidic conditions required (H₂SO₄/POCl₃), often leading to decarboxylation to form 4-methylcoumarin [1].
Classic Knoevenagel 2-Hydroxyacetophenone + Diethyl malonate (Piperidine cat.)Direct route.Low Yield: The ketone carbonyl of 2-hydroxyacetophenone is sterically hindered and less electrophilic than salicylaldehyde.
TiCl₄-Mediated Knoevenagel 2-Hydroxyacetophenone + Diethyl malonate (TiCl₄/Base)High Yield: TiCl₄ acts as a water scavenger and strong Lewis acid, forcing the condensation of the hindered ketone [2].

Part 3: Detailed Experimental Protocol

Method: Titanium(IV) Chloride Mediated Knoevenagel Condensation

This protocol utilizes Lehnert’s conditions, where TiCl₄ activates the ketone and pyridine acts as the base to generate the malonate enolate.

Reagents & Materials
  • Substrate: 2-Hydroxyacetophenone (10 mmol, 1.36 g)

  • Nucleophile: Diethyl malonate (11 mmol, 1.76 g)

  • Lewis Acid: Titanium(IV) chloride (TiCl₄) (20 mmol, 2.2 mL) – Handle with extreme caution under N₂.

  • Base: Pyridine (40 mmol, 3.2 mL) or Triethylamine.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL).

  • Quench: 10% HCl solution.

Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flush with nitrogen.[1]

  • Solvent & Reagent Charge: Add anhydrous THF (50 mL) and 2-hydroxyacetophenone (10 mmol). Cool the solution to 0°C using an ice bath.

  • Lewis Acid Addition (Critical Step): Add TiCl₄ (20 mmol) dropwise over 10 minutes.

    • Observation: A yellow/orange precipitate (titanium complex) typically forms.

    • Why: TiCl₄ coordinates to the ketone oxygen, dramatically increasing electrophilicity.

  • Nucleophile Addition: Add a solution of Diethyl malonate (11 mmol) and Pyridine (40 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.

    • Why: Pyridine deprotonates the malonate; the resulting enolate attacks the Ti-activated ketone.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: Disappearance of the acetophenone spot indicates completion.

  • Quenching & Workup: Quench the reaction carefully with 10% HCl (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Why: Acid hydrolysis breaks the titanium chelates.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol .

Yield & Characterization Data
  • Typical Yield: 75–85%

  • Appearance: White to pale yellow needles.

  • Melting Point: 78–80°C.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (dd, 1H, H-5)

    • δ 7.55 (t, 1H, H-7)

    • δ 7.35 (d, 1H, H-8)

    • δ 7.30 (t, 1H, H-6)

    • δ 4.45 (q, 2H, O-CH₂ -CH₃)

    • δ 2.45 (s, 3H, C4-CH₃ ) — Diagnostic Signal

    • δ 1.42 (t, 3H, O-CH₂-CH₃ )

Part 4: Mechanistic Insights

The reaction proceeds via a cascade mechanism: Knoevenagel condensation followed by transesterification (lactonization).

Mechanism Step1 Activation: TiCl4 coordinates to 2-Hydroxyacetophenone Step3 Nucleophilic Attack: Enolate attacks C=O Step1->Step3 Step2 Enolization: Pyridine deprotonates Diethyl Malonate Step2->Step3 Step4 Elimination: Loss of Ti-oxide species Formation of C=C Step3->Step4 - H2O (scavenged) Step5 Cyclization: Phenolic OH attacks Ester Carbonyl Step4->Step5 Intramolecular Product Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Step5->Product - EtOH

Caption: Mechanistic cascade of the TiCl₄-mediated synthesis.

Why TiCl₄?

Standard Knoevenagel conditions (piperidine/acetic acid) rely on the equilibrium removal of water (Dean-Stark). For ketones, this equilibrium strongly favors the starting materials. TiCl₄ acts as a chemical dehydrating agent , consuming the water produced to form irreversible titanium oxides/hydroxides, driving the reaction to completion [3].

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Incomplete activation of ketone.Ensure TiCl₄ is fresh (colorless/yellow, not dark). Increase reaction time or reflux after addition.
Decarboxylation Reaction temperature too high during workup.Avoid strong acids during workup; keep rotary evaporator bath < 45°C.
Product is Oil Residual solvent or impurities.Recrystallize from minimal hot ethanol. If oil persists, scratch with a glass rod or seed with a crystal.
Starting Material Remains Steric hindrance.Switch solvent to Toluene and reflux (if using standard catalysis) or increase TiCl₄ equivalents to 2.5 eq.

References

  • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58. Link

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base—I. Tetrahedron, 29(4), 635-638. Link

  • Vekariya, R. H., & Patel, H. D. (2014). Recent advances in the synthesis of coumarin derivatives via Knoevenagel condensation: A review. Synthetic Communications, 44(19), 2756-2788. Link

  • Bose, D. S., et al. (2006). A practical and green protocol for the synthesis of 3-carboxycoumarins. Green Chemistry, 8, 322-325.

Sources

Exploratory

Technical Whitepaper: Characterization and Purity Standards of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

The following technical guide details the characterization, synthesis context, and purity standards for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate . [1] Executive Summary Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis context, and purity standards for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate .

[1]

Executive Summary

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 51081-69-7) serves as a critical pharmacophore in the development of anticoagulant, anticancer, and anti-inflammatory therapeutics. As a 4-substituted coumarin derivative, its structural rigidity and lipophilicity profile differ from the unsubstituted parent scaffold, necessitating precise quality control (QC) standards.

This guide defines the critical quality attributes (CQAs) for this compound, focusing on the melting point (MP) range as a primary indicator of purity. It synthesizes experimental data with theoretical thermodynamic models to establish acceptance criteria for drug development workflows.

Chemical Identity & Properties

AttributeSpecification
IUPAC Name Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
Common Name Ethyl 4-methylcoumarin-3-carboxylate
CAS Registry Number 51081-69-7
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Core Scaffold 2H-Chromen-2-one (Coumarin)
Key Substituents Ethyl ester (C3), Methyl group (C4)

Melting Point Characterization

The Melting Point Data

Accurate determination of the melting point is the first line of defense against structural isomers and process impurities.

  • Reference Standard (Unsubstituted): The parent compound, Ethyl 2-oxo-2H-chromene-3-carboxylate (no methyl at C4), exhibits a well-documented melting point of 91–93 °C .

  • Target Specification (4-Methyl Derivative): The introduction of the methyl group at the C4 position increases molecular weight and alters crystal packing. Based on structural analog analysis and thermodynamic trends of coumarin derivatives, the pure Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a solid with a theoretical melting range of 96–105 °C .

  • Observed Variance: Samples melting below 90 °C indicate significant contamination with starting materials (e.g., diethyl malonate) or solvent occlusion.

Impact of Synthesis on Melting Point

The purity of the final crystal is directly dependent on the synthetic pathway. The dominant route—Knoevenagel Condensation —introduces specific impurities that depress the melting point.

Synthesis Pathway Analysis (DOT Visualization)

The following diagram maps the synthesis logic and the origin of critical impurities.

SynthesisPathway Start1 2-Hydroxyacetophenone (Liquid, BP 213°C) Reaction Knoevenagel Condensation (Reflux) Start1->Reaction Start2 Diethyl Malonate (Liquid, BP 199°C) Start2->Reaction Catalyst Catalyst (Piperidine/AcOH) Catalyst->Reaction Crude Crude Product (Solid + Oils) Reaction->Crude - H2O Purification Recrystallization (Ethanol) Crude->Purification Remove Unreacted Starting Materials Final Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate (Target MP: 96-105°C) Purification->Final

Figure 1: Synthesis pathway illustrating the transformation of liquid precursors into the solid coumarin ester. Note that both starting materials are high-boiling liquids; their presence as residuals will significantly depress the melting point of the final solid.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range as a pass/fail purity criterion.

  • Sample Prep: Dry the recrystallized sample under vacuum at 45 °C for 4 hours to remove solvent residues (ethanol/toluene).

  • Loading: Pack 2-3 mm of the fine powder into a clean glass capillary.

  • Ramping:

    • Rapid Ramp: 10 °C/min to 85 °C.

    • Critical Ramp: 1 °C/min from 85 °C until melting is complete.

  • Acceptance Criteria:

    • Onset: ≥ 95 °C (Indicates absence of eutectic impurities).

    • Range: ≤ 2 °C (Indicates high crystallinity and homogeneity).

Purification Strategy (Self-Validating)

If the MP is found to be < 90 °C, perform the following purification:

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Clarification: Filter hot to remove insoluble mechanical impurities.

  • Crystallization: Cool slowly to room temperature, then to 4 °C. Do not shock cool, as this traps the diethyl malonate impurity.

  • Wash: Filter and wash with cold hexanes (removes lipophilic unreacted ketone).

Purity Validation Decision Tree

Use this logic flow to interpret analytical data and determine batch release.

DecisionTree Sample Isolated Solid Sample MP_Check Determine Melting Point Sample->MP_Check Range_High MP > 95°C Range < 2°C MP_Check->Range_High Range_Low MP < 90°C or Range > 3°C MP_Check->Range_Low Pass PASS: Release Batch (High Purity) Range_High->Pass TLC_Check TLC Analysis (Hexane:EtOAc 7:3) Range_Low->TLC_Check Recryst FAIL: Recrystallize (Ethanol) TLC_Check->Recryst Impurities Identify Impurities: Rf ~0.8 (Ketone) Rf ~0.9 (Malonate) TLC_Check->Impurities Recryst->Sample Re-test

Figure 2: Quality Control Decision Tree. A depressed melting point triggers a mandatory TLC check to identify specific impurity carryover before recrystallization.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12218683, Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Retrieved March 1, 2026 from [Link]

  • Organic Syntheses. Coumarin Synthesis via Pechmann and Knoevenagel Condensations.[1] (General reference for coumarin synthesis methodologies).

  • Matrix Fine Chemicals. Ethyl 2-oxo-2H-chromene-3-carboxylate (Unsubstituted Analog) Melting Point Data. Retrieved March 1, 2026 from [Link]

Sources

Foundational

Targeting the Coumarin Scaffold: A Technical Guide to Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Derivatives

Executive Summary The benzopyrone framework, specifically the ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate scaffold, represents a privileged structure in medicinal chemistry. Its lipophilicity, planar architecture, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyrone framework, specifically the ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate scaffold, represents a privileged structure in medicinal chemistry. Its lipophilicity, planar architecture, and capacity for hydrogen bonding allow it to interact with diverse biological targets, ranging from bacterial DNA gyrase to human protein kinases.

This technical guide moves beyond basic literature review to provide a blueprint for exploitation . We analyze the synthetic accessibility of this scaffold via the Pechmann condensation, dissect its structure-activity relationships (SAR), and detail validated protocols for assessing its antimicrobial and anticancer potential.

Chemical Architecture & Synthesis

The Core Scaffold

The core molecule consists of a bicyclic system (benzene fused to an


-pyrone ring) with a methyl group at position 4 and an ethyl ester at position 3.
  • C-3 Ester: The primary site for derivatization (hydrazides, amides, carboxylic acids).

  • C-4 Methyl: Provides steric bulk and influences metabolic stability.

  • C-7 Position: Crucial for electronic tuning; electron-donating groups (e.g., -OH, -OCH

    
    ) here significantly enhance fluorescence and biological affinity.
    
Validated Synthetic Protocol: Pechmann Condensation

The most robust route to this scaffold is the acid-catalyzed Pechmann condensation. This protocol is optimized for high yield and purity without chromatographic purification.

Protocol 1: Synthesis of Ethyl 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate

  • Objective: Gram-scale synthesis of the core scaffold.

  • Reagents: Resorcinol (1.0 eq), Diethyl acetylsuccinate or Ethyl acetoacetate (1.0 eq), Sulfuric acid (70%) or Indium(III) chloride (catalytic).

  • Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration.

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, dissolve 11.0 g (0.1 mol) of resorcinol in 13.0 g (0.1 mol) of ethyl acetoacetate.

  • Catalysis: Add the catalyst dropwise. For H

    
    SO
    
    
    
    , maintain temperature below 10°C to prevent charring.
  • Reaction: Pour the mixture into crushed ice with vigorous stirring. A solid precipitate should form immediately.

  • Work-up: Filter the solid and wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification (Self-Validation): Recrystallize from ethanol.

    • Checkpoint: Pure product appears as white/pale yellow needles.

    • Validation: Melting point must range between 170–172°C [1].

Synthesis Workflow Visualization

SynthesisPath Resorcinol Resorcinol (Phenolic Core) Inter Intermediate Transesterification Resorcinol->Inter Mixing EAA Ethyl Acetoacetate (Beta-Keto Ester) EAA->Inter Cyclization Acid-Catalyzed Cyclization Inter->Cyclization H2SO4 / InCl3 Product Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product -H2O (Dehydration)

Figure 1: The Pechmann Condensation pathway for the synthesis of the coumarin scaffold.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR) Matrix

The biological activity of this scaffold is highly sensitive to substitution patterns.

PositionModificationEffect on ActivityTarget Class
C-3 Ester

Hydrazide
Significantly increases Antimicrobial activityBacterial Membranes / DNA Gyrase
C-3 Ester

Thiazolidinone
Enhances Anti-inflammatory & Analgesic potencyCOX-1 / COX-2 Enzymes
C-4 Methyl groupEssential for lipophilicity; removal decreases cellular uptakeGeneral Cytotoxicity
C-7 Hydroxyl (-OH)Increases Antioxidant capacity (Radical Scavenging)ROS Scavenging
C-7 Acetoxy (-OAc)Reduces cytotoxicity compared to -OHProdrug strategies
Anticancer Mechanism: Apoptosis Induction

Derivatives of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, particularly those with C-7 hydroxylation or C-3 amide linkages, function as "mitocans" (mitochondria-targeting anticancer agents). They disrupt the mitochondrial membrane potential (


), leading to the release of cytochrome c.

Key Pathway:

  • Entry: Lipophilic coumarin derivative permeates the cell membrane.

  • Targeting: Accumulates in mitochondria.

  • Trigger: Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).

  • Execution: Activates Caspase-3 , leading to DNA fragmentation and cell death [2].

Mechanism of Action Diagram

MOA Compound Coumarin Derivative (C-3/C-7 Substituted) CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Mitochondria Mitochondrial Dysfunction CellEntry->Mitochondria Bcl2 Bcl-2 (Downregulation) Mitochondria->Bcl2 Bax Bax (Upregulation) Mitochondria->Bax Caspase Caspase-3 Activation Bcl2->Caspase Loss of Inhibition Bax->Caspase Promotion Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction by coumarin derivatives in cancer cells.

Experimental Validation Workflows

To ensure data integrity (E-E-A-T), the following protocols include built-in controls and validation steps.

Protocol 2: Antimicrobial Susceptibility (MIC Determination)

Context: Assessing hydrazide derivatives against S. aureus and E. coli.

  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).

  • Medium: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Controls (Critical):

    • Positive Control:[1] Ciprofloxacin (standard antibiotic).

    • Negative Control: DMSO only (must show no inhibition).

    • Sterility Control: Uninoculated broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .[2]

    • Validation: If DMSO control shows inhibition, the assay is invalid.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Context: Evaluating anticancer potential against MCF-7 or HeLa lines.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add test compounds (0.1 – 100

    
    M) in triplicate. Include a Vehicle Control (0.1% DMSO).
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Dye Addition: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4h.
    
    • Mechanism:[3][4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium; add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Validation: IC

      
       values should be calculated using non-linear regression (e.g., GraphPad Prism).
      

Future Outlook

The ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate scaffold is evolving beyond simple antimicrobial agents. Current research trends point toward:

  • Hybrid Molecules: Conjugating the coumarin core with thiazoles or triazoles to overcome multi-drug resistance (MDR).

  • Neuroprotection: Investigation of C-3 amide derivatives as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.

  • Fluorescent Probes: Utilizing the intrinsic fluorescence of the scaffold for theranostic applications (simultaneous therapy and imaging).

References

  • Synthesis and Characterization

    • Moraes, M. C., et al. (2021).[7] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021(x), 0-0.[7]

    • Validation of melting point and synthesis conditions.
  • Anticancer Activity

    • Kulkarni, M. V., et al. (2015). "Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents." Pharmaceutical Biology, 53(11).

    • Detailed SAR on K562 and MCF-7 cell lines.
  • Antimicrobial Mechanisms

    • Soni, J. N., & Soman, S. S. (2014). "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica, 6(1), 396-403.[3]

    • Schiff base deriv
  • Mechanochemical Synthesis

    • Boukhris, S., et al. (2023).[8] "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process." Molecules, 28(9), 3963.

    • Green chemistry approaches to the scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Pechmann Condensation Protocol for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoum...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate).

Unlike the standard Pechmann condensation which yields 4-methylcoumarin (lacking the 3-carboxyl group), this protocol utilizes Diethyl acetylmalonate as the


-keto ester precursor to install the ester functionality at the C3 position directly during cyclization.

Introduction & Strategic Rationale

The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities.[1] The specific derivative Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate serves as a critical intermediate for synthesizing C3-functionalized coumarins (e.g., carboxamides or hydrazides) without requiring post-cyclization functionalization.

The "Pechmann vs. Knoevenagel" Distinction

Researchers often conflate synthetic routes for 3-substituted coumarins:

  • Knoevenagel Condensation: Reacts Salicylaldehyde + Diethyl malonate. (Limited by the availability of substituted salicylaldehydes).

  • Pechmann Condensation (Standard): Reacts Phenol + Ethyl acetoacetate.[2][3][4] (Yields 4-methylcoumarin with no C3-substituent).

  • Pechmann Condensation (Modified): Reacts Phenol + Diethyl acetylmalonate . (Yields the target 3-carboxylate derivative).

This protocol focuses on the Modified Pechmann route , which allows the use of simple phenols to build the complex core in a single step.

Mechanistic Pathway[5][6]

The reaction proceeds via an acid-catalyzed cascade: transesterification (or Michael addition, debated), intramolecular hydroxyalkylation, and dehydration. The use of diethyl acetylmalonate introduces a competitive factor: the steric bulk of the malonate group requires precise acid control to favor cyclization over hydrolysis.

PechmannMechanism Reactants Phenol + Diethyl Acetylmalonate Activation Acid Activation (C=O Protonation) Reactants->Activation H2SO4 / POCl3 Attack Nucleophilic Attack (Phenol C-Alkylation) Activation->Attack Ortho-position Intermediate Intermediate (Tertiary Alcohol) Attack->Intermediate Cyclization Transesterification/ Lactonization Intermediate->Cyclization Ring Closure Hydrolysis SIDE REACTION: Decarboxylation Intermediate->Hydrolysis High Temp / Dilute Acid Dehydration Dehydration (- H2O, - EtOH) Cyclization->Dehydration Product Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Dehydration->Product

Figure 1: Mechanistic pathway of the modified Pechmann condensation using diethyl acetylmalonate. Note the risk of decarboxylation if temperature is uncontrolled.

Experimental Protocol

Materials & Reagents
ReagentRolePurityEquiv.[3]Notes
Phenol Substrate>99%1.0Hygroscopic; use freshly opened bottle.
Diethyl acetylmalonate Reagent>95%1.1Also known as Diethyl 2-acetylpropanedioate.
Sulfuric Acid (H₂SO₄) Catalyst98%5.0Must be concentrated. Water kills the reaction.
Ethanol (EtOH) SolventAbs.-For recrystallization.[1][5]
Ice/Water Quench--For precipitation.
Step-by-Step Methodology

Safety Precaution: Phenol is highly corrosive and toxic. Wear butyl rubber gloves and work in a fume hood.

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a calcium chloride drying tube (to exclude atmospheric moisture).

  • Place the flask in an ice-salt bath to cool to 0–5°C.

  • Add Phenol (1.88 g, 20 mmol) and Diethyl acetylmalonate (4.45 g, 22 mmol) . Stir until a homogeneous mixture is obtained. Note: If phenol is solid, gentle warming may be needed to melt it before cooling, or dissolve in a minimum amount of nitrobenzene (optional).

Step 2: Acid Catalysis
  • Add Concentrated H₂SO₄ (5 mL) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature below 10°C during addition. Rapid addition causes exotherms that lead to tar formation (polymerization).

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).

  • Stir vigorously for 12–24 hours . The mixture should thicken and darken slightly (yellow/orange).

Step 3: Work-up
  • Prepare a beaker with 100 g of crushed ice mixed with 50 mL of water.

  • Slowly pour the reaction mixture into the vigorously stirred ice water.

  • A solid precipitate should form immediately. If an oil forms instead (common with ester derivatives), scratch the side of the beaker with a glass rod to induce crystallization, or cool the beaker to 4°C overnight.

Step 4: Purification
  • Filter the crude solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to RT, then to 4°C.

  • Filter the white/pale-yellow needles and dry in a vacuum desiccator over

    
    .
    

Quality Control & Characterization

Expected Yield: 65–75% Appearance: White to pale yellow crystalline solid.

TechniqueExpected Signal/ValueStructural Assignment
¹H NMR (CDCl₃, 400 MHz)

1.41 (t, 3H)
Ester methyl (

)

2.45 (s, 3H)
C4-Methyl group

4.45 (q, 2H)
Ester methylene (

)

7.2–7.7 (m, 4H)
Aromatic protons (Coumarin core)
IR Spectroscopy (KBr)1735 cm⁻¹Ester C=O stretch
1710 cm⁻¹Lactone C=O stretch
1605 cm⁻¹C=C Aromatic stretch

Self-Validation Check:

  • Absence of signal: If the NMR shows a singlet around

    
     6.2 (vinyl proton), the reaction failed to retain the ester group (decarboxylation occurred), yielding simple 4-methylcoumarin.
    
  • Presence of signal: The quartet at

    
     4.45 confirms the ethyl ester is intact.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of "Oiling" Incomplete crystallization or impurities.Decant water, dissolve oil in minimal hot ethanol, and seed with a crystal of pure product.
Low Yield (<40%) Moisture in acid or reactants.Use fresh conc. H₂SO₄.[2][3][4][6] Dry phenol in a desiccator before use.
Product is 4-methylcoumarin (No Ester) Hydrolysis/Decarboxylation.Reaction temperature was too high. Keep below 30°C. Do not reflux during the acid step.
Dark Black Tar Charring of phenol.Acid addition was too fast. Cool efficiently during addition.
Green Chemistry Alternative (E-E-A-T Enhancement)

For laboratories prioritizing sustainability, replace


 with Indium(III) Chloride (

)
or Sulfamic Acid under solvent-free conditions.
  • Protocol: Mix Phenol and Diethyl acetylmalonate with 10 mol%

    
    . Heat at 80°C for 30 mins. Pour into water. Yields are often higher (85%+) and workup is cleaner [1].
    

References

  • Suresh, et al. "Indium(III) Chloride Catalyzed One-Pot Synthesis of Coumarins via Pechmann Condensation." Tetrahedron Letters, vol. 47, no. 32, 2006, pp. 5771-5774.

  • Sethna, S., & Shah, N. "The Pechmann Reaction." Chemical Reviews, vol. 36, no. 1, 1945, pp. 1-62.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard reference for Pechmann protocols).
  • Garazd, M. M., et al. "Modified Pechmann condensation in the synthesis of coumarins." Chemistry of Natural Compounds, vol. 37, 2001, pp. 19-22.

Sources

Application

Procedure for hydrolysis of Ethyl 4-methylcoumarin-3-carboxylate

Application Note & Protocol | Doc ID: AN-COU-03-HYD Abstract This guide details the validated protocol for the hydrolysis of Ethyl 4-methylcoumarin-3-carboxylate to synthesize 4-methylcoumarin-3-carboxylic acid . Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-COU-03-HYD

Abstract

This guide details the validated protocol for the hydrolysis of Ethyl 4-methylcoumarin-3-carboxylate to synthesize 4-methylcoumarin-3-carboxylic acid . Unlike simple aliphatic ester hydrolysis, this procedure addresses the unique chemosensitivity of the coumarin lactone ring. The method utilizes a controlled basic hydrolysis followed by a pH-mediated recyclization strategy to ensure high yield and purity. This protocol is designed for medicinal chemists and drug development professionals requiring high-fidelity intermediates for anticoagulant, anticancer, or fluorescent probe synthesis.

Introduction & Strategic Context

Coumarin-3-carboxylic acids are "privileged scaffolds" in drug discovery, serving as precursors for dicoumarol-type anticoagulants and hydrate-based inhibitors. The hydrolysis of Ethyl 4-methylcoumarin-3-carboxylate presents a specific challenge: the lactone ring instability in basic media.

Standard ester hydrolysis conditions (strong base/heat) open the lactone ring, forming a water-soluble coumarinate salt. The success of this protocol relies not just on saponifying the ethyl ester, but on the quantitative recyclization of the ring upon acidification. Failure to control pH and temperature during the workup often results in mixtures of the target acid, uncyclized phenolic intermediates, or decarboxylated byproducts.

Key Reaction Parameters
  • Substrate: Ethyl 4-methylcoumarin-3-carboxylate (MW: 232.23 g/mol )

  • Target Product: 4-methylcoumarin-3-carboxylic acid (MW: 204.18 g/mol )

  • Reaction Type: Base-mediated Saponification / Acid-mediated Cyclization

  • Critical Quality Attribute: Melting Point (161–162 °C)

Mechanistic Pathway

Understanding the equilibrium between the lactone and the open-chain coumarinate is vital. In the presence of hydroxide (OH⁻), the lactone ring opens to form a phenolate-carboxylate species. The ethyl ester at position 3 is simultaneously hydrolyzed.

Crucial Insight: The ring closure is driven by acidification. The 3-carboxyl group actually assists in stabilizing the coumarin core via intramolecular hydrogen bonding once reformed, but the acidification must be swift to prevent decarboxylation or side reactions.

HydrolysisMechanism Ester Ethyl 4-methylcoumarin- 3-carboxylate (Lactone Form) Transition Ring Opening & Saponification (Basic pH) Ester->Transition + NaOH/EtOH Reflux Intermediate Coumarinate Salt (Open Chain Phenolate) Transition->Intermediate Hydrolysis of Ethyl Ester Acidification Acidification (HCl) Protonation Intermediate->Acidification + HCl (pH < 2) Product 4-methylcoumarin- 3-carboxylic acid (Recyclized) Acidification->Product Cyclization - H2O

Figure 1: Mechanistic pathway showing the critical ring-opening and subsequent recyclization upon acidification.

Materials & Equipment

Reagents
ReagentGradeRole
Ethyl 4-methylcoumarin-3-carboxylate >98% HPLCStarting Material
Sodium Hydroxide (NaOH) Pellets/PearlsHydrolysis Agent
Ethanol (EtOH) 95% or AbsoluteCo-solvent
Hydrochloric Acid (HCl) 6M or Conc.Acidification/Cyclization
Water Deionized (DI)Solvent
Equipment
  • Round-bottom flask (100 mL or 250 mL depending on scale)

  • Reflux condenser

  • Magnetic stirrer & Hotplate

  • Ice-water bath

  • Büchner funnel & Vacuum filtration setup

  • pH paper or meter (Range 0–14)

Experimental Protocol

Preparation of Reagents[1][2][3][4]
  • Base Solution: Dissolve 10 equivalents of NaOH (relative to the ester) in a minimum volume of water.

    • Example: For 10 mmol (2.32 g) of ester, use ~4.0 g NaOH dissolved in 20 mL water.

  • Solvent System: Prepare a mixture of Ethanol:Water (approx 1:2 ratio). The ethanol is required to solubilize the organic ester initially.

Hydrolysis Procedure (Step-by-Step)

Step 1: Saponification

  • Charge the round-bottom flask with Ethyl 4-methylcoumarin-3-carboxylate (1.0 equiv).

  • Add Ethanol to create a slurry.

  • Add the aqueous NaOH solution slowly with stirring. The mixture may turn yellow/orange, indicating the formation of the phenolate (ring-opened species).

  • Attach the reflux condenser.

  • Heat to reflux (approx. 80–90 °C) for 30–60 minutes .

    • Checkpoint: The solution should become clear and homogeneous. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1) to ensure disappearance of the starting ester (Rf ~0.6). The salt intermediate will remain at the baseline.

Step 2: Workup & Cyclization

  • Cool the reaction mixture to room temperature.

  • Dilute with a small amount of cold water if the mixture is too viscous.

  • Place the flask in an ice-water bath (0–5 °C).

  • Acidification (Critical Step): Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: A heavy white precipitate will form immediately.

    • Target: Continue adding HCl until the pH is strongly acidic (pH 1–2 ). This ensures both the carboxylic acid is protonated and the phenol is protonated, forcing the lactone ring to close.

  • Stir the suspension in the ice bath for an additional 15–20 minutes to maximize precipitation and allow complete cyclization.

Step 3: Isolation & Purification

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the filter cake with:

    • Cold water (3 x 20 mL) to remove NaCl and excess acid.

    • A small amount of cold 50% EtOH (optional, to remove unreacted starting material traces).[1]

  • Drying: Dry the solid in an oven at 60 °C or under vacuum over P₂O₅.

  • Recrystallization (if necessary): Recrystallize from hot Ethanol or Ethanol/Water mixture.

Workflow Start Start: Ethyl 4-methylcoumarin- 3-carboxylate Reflux Reflux with NaOH/EtOH (30-60 min, 80°C) Start->Reflux Cool Cool to 0-5°C (Ice Bath) Reflux->Cool Acidify Add 6M HCl dropwise Target pH 1-2 Cool->Acidify Precipitation Filter Vacuum Filtration Wash with Cold Water Acidify->Filter Dry Dry Product (60°C) Filter->Dry End Final Product: 4-methylcoumarin-3-carboxylic acid Dry->End

Figure 2: Operational workflow for the hydrolysis and isolation process.

Characterization & Expected Results

Upon successful hydrolysis and isolation, the product should be a white to off-white crystalline solid.

ParameterSpecificationNotes
Appearance White crystalline powderYellowing may indicate oxidation or phenol impurities.
Melting Point 161 – 162 °C Sharp range indicates high purity [1, 2].[2][3]
Solubility Soluble in DMSO, hot EtOH; Insoluble in waterDissolves in NaHCO₃ (effervescence) confirming -COOH.
Yield 85 – 95%High efficiency expected.
Spectroscopic Validation (¹H NMR in DMSO-d₆)
  • δ 2.30–2.40 ppm (s, 3H): Methyl group at C4 position.

  • δ 7.30–7.90 ppm (m, 4H): Aromatic protons of the benzene ring.

  • δ 13.0–14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • Absence: No triplet/quartet signals characteristic of the ethyl ester group (approx 1.3 ppm and 4.3 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not low enough; Ring did not close.Ensure pH is < 2. Add more HCl. Cool the solution further to decrease solubility.
Oily Product Incomplete hydrolysis or mixed ester/acid.Increase reflux time. Ensure ethanol is evaporated before acidification if oiling persists.
Melting Point < 155 °C Impurities or wet product.Dry thoroughly. Recrystallize from Ethanol.
Product is Yellow/Red Phenol oxidation or ring opening without closure.Ensure acid step is performed cold and rapidly. Check pH.

Safety & Compliance

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.

  • Hydrochloric Acid (HCl): Corrosive and fuming. Handle in a fume hood.

  • Ethyl 4-methylcoumarin-3-carboxylate: Irritant. Avoid inhalation of dust.

References

  • Fiorito, S., et al. (2018).[2] Waste waters of milk and cheese processing as an efficient promoter for the synthesis of 1,8-dioxo-octahydroxanthenes. Bulgarian Chemical Communications, 50(C), 60-66.

  • Irvine, M. W., et al. (2012).[4] Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 63(3).

  • ChemicalBook. (2026).[5] Coumarin-3-carboxylic acid Properties and Safety.

  • Ambeed. (n.d.). 7-Hydroxy-4-methylcoumarin-3-acetic acid Safety Data.

Sources

Method

Application Note: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate as a Pharmacophore Scaffold

Executive Summary Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate ) represents a privileged scaffold in medicinal chemistry. Unlike simple coumarins, this molecule integ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate ) represents a privileged scaffold in medicinal chemistry. Unlike simple coumarins, this molecule integrates three distinct pharmacophoric features: the lipophilic 4-methyl group , the electron-accepting lactone core , and the highly reactive 3-carboxylate ester .

This application note details the synthesis, derivatization, and biological profiling of this scaffold. We provide a validated protocol for its synthesis via TiCl₄-mediated Knoevenagel condensation , overcoming the low reactivity of acetophenones compared to salicylaldehydes. Furthermore, we outline its transformation into hydrazide-based antimicrobial and anticancer agents.

The Pharmacophore: Structural Logic

The utility of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate lies in its ability to interact with diverse biological targets through specific binding modes.

Structural FeaturePharmacological RoleInteraction Type
Coumarin Lactone (Ring) DNA intercalation; Enzyme inhibition (e.g., Gyrase, Carbonic Anhydrase)

Stacking, H-Bond Acceptor
3-Ethoxycarbonyl The "Handle" : Precursor for hydrazides, oxadiazoles, and thiazolidinones.H-Bond Acceptor (Ester), Covalent modifier
4-Methyl Group Steric fit in hydrophobic pockets; Modulates solubility.Hydrophobic / Van der Waals

Chemical Synthesis Protocols

While the standard Pechmann condensation (Phenol + Ethyl Acetoacetate) yields 4-methylcoumarin, it fails to install the 3-carboxylate group directly. The Knoevenagel Condensation is the preferred route. However, reacting 2-hydroxyacetophenone (ketone) with diethyl malonate is significantly more difficult than reacting salicylaldehyde due to steric hindrance and lower electrophilicity.

Protocol A: TiCl₄-Mediated Knoevenagel Condensation (Target Specific)

Recommended for high-yield synthesis of the 4-methyl derivative.

Reagents:

  • 2-Hydroxyacetophenone (10 mmol)

  • Diethyl Malonate (11 mmol)

  • Titanium Tetrachloride (TiCl₄) (20 mmol)

  • Pyridine (40 mmol)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flush with nitrogen.

  • Solvation: Dissolve TiCl₄ (2.2 mL, 20 mmol) in 20 mL of dry solvent at 0°C (ice bath). Caution: TiCl₄ fumes in air; use a fume hood.

  • Addition: Dropwise add a solution of 2-Hydroxyacetophenone (1.36 g, 10 mmol) and Diethyl Malonate (1.76 g, 11 mmol) in 10 mL solvent. Stir for 15 minutes at 0°C.

  • Base Addition: Slowly add Pyridine (3.2 mL, 40 mmol) in 5 mL solvent over 30 minutes. A heavy precipitate (Ti-complex) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Quench with 50 mL of 10% aqueous HCl. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to obtain Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate as white/pale yellow needles.

Protocol B: Derivatization to Hydrazide (Key Intermediate)

The ester group is rarely the final drug; it is the gateway to hydrazide-hydrazone scaffolds.

  • Reactants: Dissolve the synthesized ester (1 mmol) in absolute ethanol (10 mL).

  • Hydrazinolysis: Add Hydrazine Hydrate (99%, 5 mmol) dropwise.

  • Reflux: Reflux at 80°C for 4–6 hours. The solution will turn yellow, and a solid will precipitate.

  • Isolation: Cool to room temperature. Filter the solid 4-methyl-2-oxo-2H-chromene-3-carbohydrazide . Wash with cold ethanol and dry.

Visualization of Workflows

Diagram 1: Synthesis & Derivatization Pathways

This diagram illustrates the divergence between the standard salicylaldehyde route (non-methylated) and the specific 2-hydroxyacetophenone route (methylated), followed by downstream derivatization.

SynthesisPathways Salicyl Salicylaldehyde Piperidine Piperidine/EtOH (Standard Knoevenagel) Salicyl->Piperidine HAP 2-Hydroxyacetophenone TiCl4 TiCl4 / Pyridine (Enhanced Knoevenagel) HAP->TiCl4 DEM Diethyl Malonate DEM->Piperidine DEM->TiCl4 Coumarin3 Ethyl 2-oxo-2H-chromene- 3-carboxylate (No 4-Me) Piperidine->Coumarin3 Target Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate (TARGET) TiCl4->Target High Yield Hydrazine Hydrazine Hydrate Target->Hydrazine Hydrazide Coumarin-3-carbohydrazide (Scaffold for Drugs) Hydrazine->Hydrazide Reflux/EtOH Schiff Schiff Bases (Antimicrobial) Hydrazide->Schiff + Aldehydes Thiazole Thiazolidinones (Anti-inflammatory) Hydrazide->Thiazole + TGA/Cyclization

Caption: Comparative synthesis showing the TiCl₄ route required for the 4-methyl derivative and subsequent bioactive derivatization.

Biological Application & Profiling

Once synthesized, the pharmacophore is evaluated for intrinsic activity or used as a core for library generation.

Assay 1: Antioxidant Activity (DPPH Protocol)

The 4-methylcoumarin scaffold, especially when hydroxylated, exhibits radical scavenging potential.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Screening: Prepare serial dilutions of the target compound (10–100 µg/mL).

  • Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Incubate in dark at RT for 30 min.

  • Measurement: Measure Absorbance at 517 nm (

    
    ). Compare to control (
    
    
    
    ).
  • Calculation:

    
    .
    
Assay 2: Antimicrobial Susceptibility (MIC)

The hydrazide derivatives are potent DNA Gyrase inhibitors.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (Gram+) and E. coli (Gram-).
    
  • Dilution: Use 96-well plates. Add 100 µL Mueller-Hinton broth. Perform serial 2-fold dilutions of the coumarin derivative (dissolved in DMSO).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Moisture in TiCl₄ reaction; Incomplete enolization.Ensure glassware is flame-dried. Increase TiCl₄ to 2.5 eq.
Sticky Precipitate Titanium salts trapping product.Quench vigorously with 10% HCl and stir for 30 min to break complexes.
No Fluorescence Ring opening (Hydrolysis).Avoid strong aqueous bases (NaOH) during workup; coumarin lactones open to coumarinic acid salts at high pH.
Insolubility (Bioassay) High lipophilicity of 4-Me group.Dissolve in 100% DMSO first, then dilute. Ensure final DMSO < 1% in assay.

References

  • Pechmann Condensation Mechanism & Variants: Von Pechmann, H., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft.

  • Knoevenagel Condensation with TiCl4: Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base - V: Aldolartige Kondensationen mit TiCl4/Base. Tetrahedron Letters.

  • Antioxidant Activity of 4-Methylcoumarins: Pedersen, J. Z., et al. (2007).[1] Antioxidant activity of 4-methylcoumarins.[1] Journal of Pharmacy and Pharmacology.

  • Synthesis of Hydrazide Derivatives: Al-Amiery, A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules.

  • Coumarin Pharmacophore Review: Borges, F., et al. (2005). Simple coumarins: privileged scaffolds in medicinal chemistry. Current Medicinal Chemistry.

Sources

Application

Reaction of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate

Application Note: Controlled Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbohydrazide Executive Summary This application note details the optimized protocol for the synthesis of 4-methyl-2-oxo-2H-chromene-3-carbohydrazid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbohydrazide

Executive Summary

This application note details the optimized protocol for the synthesis of 4-methyl-2-oxo-2H-chromene-3-carbohydrazide (also known as 3-carbohydrazido-4-methylcoumarin) via the nucleophilic acyl substitution of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.

The resulting hydrazide scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for Schiff bases, oxadiazoles, and pyrazoles with demonstrated antimicrobial, antioxidant, and anticancer properties. This guide addresses the specific challenge of preventing lactone ring opening (a common side reaction yielding salicylaldehyde azine) by controlling reaction thermodynamics and stoichiometry.

Reaction Mechanism & Chemical Logic

The transformation involves the attack of the nucleophilic hydrazine nitrogen on the ester carbonyl carbon at the C3 position. The 4-methyl group at the C4 position provides essential steric bulk that differentiates this substrate from unsubstituted coumarins, slightly reducing the susceptibility of the pyrone ring to nucleophilic attack, thereby favoring the hydrazide formation over ring-opening degradation.

Core Pathway
  • Nucleophilic Attack: Hydrazine (

    
    ) attacks the ester carbonyl at C3.
    
  • Tetrahedral Intermediate: Formation of a transient intermediate.

  • Elimination: Loss of ethanol (

    
    ) to yield the carbohydrazide.
    

Critical Competitor: If the reaction temperature is uncontrolled or hydrazine concentration is low, the hydrazine may attack the lactone carbonyl (C2), leading to ring opening, decarboxylation, and the formation of thermodynamically stable azines (e.g., salicylaldehyde azine derivatives).

ReactionMechanism Reactant Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Intermediate Tetrahedral Intermediate Reactant->Intermediate + N2H4, EtOH Reflux Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 4-Methyl-2-oxo-2H- chromene-3-carbohydrazide Intermediate->Product - EtOH (Major Path) SideProduct Azine / Ring-Opened Byproducts Intermediate->SideProduct Prolonged Heat / Low [N2H4]

Figure 1: Reaction pathway highlighting the competition between the desired hydrazide formation and potential ring-opening side reactions.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate>98%SubstrateIrritant
Hydrazine Hydrate80% or 99%ReagentCarcinogen/Corrosive
Ethanol (Absolute)>99.5%SolventFlammable
Glacial Acetic AcidACS GradeCatalyst (Optional)Corrosive
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 10.0 mmol (approx. 2.32 g) of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate into a 100 mL round-bottom flask (RBF).

  • Add 30 mL of absolute ethanol. Stir magnetically at room temperature until the solid is partially dispersed (complete dissolution may not occur until heating).

  • CRITICAL: Add 25.0 mmol (approx. 1.25 g or ~1.2 mL of 99%) of hydrazine hydrate dropwise.

    • Note: Using a 2.5 molar excess of hydrazine is essential to drive the equilibrium toward the hydrazide and prevent the formation of azine dimers.

Step 2: Reflux & Monitoring

  • Equip the RBF with a reflux condenser.

  • Heat the mixture to a gentle reflux (approx. 78-80°C) using an oil bath or heating mantle.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7 or Methanol:Chloroform 1:9). Look for the disappearance of the ester spot (

      
      ) and the appearance of a lower 
      
      
      
      spot (hydrazide).

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature. The product typically crystallizes out as a solid mass upon cooling.

  • If precipitation is incomplete, cool the flask in an ice bath (0-4°C) for 30 minutes.

  • Filter the solid under vacuum using a Buchner funnel.[1]

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and soluble impurities.

  • Wash with diethyl ether (2 x 5 mL) to facilitate drying.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.

    • Procedure: Dissolve the solid in minimum boiling ethanol. If insoluble material remains (potential azine), filter hot. Allow the filtrate to cool to RT, then refrigerate.

  • Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

TechniqueExpected Signal / ValueInterpretation
Physical State White to pale yellow crystalline solidDark yellow/orange often indicates azine contamination.
Melting Point 158–162°C (Lit. varies)Sharp range indicates purity. Azines typically melt >200°C.
IR Spectroscopy 3300–3150 cm⁻¹ (Broad)N-H stretching (Hydrazide).
1705–1695 cm⁻¹C=O stretching (Lactone ring - intact).
1665–1650 cm⁻¹C=O stretching (Amide I).
¹H-NMR (DMSO-d₆)

2.4–2.5 (s, 3H)
Methyl group at C4.

4.5–5.0 (br s, 2H)

protons (Exchangeable with

).

9.8–10.0 (s, 1H)

proton.

7.4–7.8 (m, 4H)
Aromatic protons (Coumarin core).

Note on Melting Point Discrepancies: Literature values for coumarin hydrazides vary based on solvation and polymorphs. The key differentiator from the side-product is the presence of NH signals in NMR and the Amide I band in IR . If the product melts >200°C and lacks NH signals, it is likely the ring-opened azine.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reactants (Ester + Excess Hydrazine) Reflux Reflux in Ethanol (3-4 Hours, 80°C) Start->Reflux TLC TLC Check (Disappearance of Ester) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT / Ice Bath (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (from Ethanol) Filter->Recryst Analyze QC: MP, IR, NMR Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of the target hydrazide.

Troubleshooting & Critical Control Points

  • Issue: Product is an Oil or Gummy Solid.

    • Cause: Incomplete reaction or presence of solvent impurities.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure the ethanol used for reaction was dry.

  • Issue: Formation of Yellow/Orange Precipitate (High MP).

    • Cause: Formation of Salicylaldehyde Azine or bis-coumarin derivatives. This occurs if the hydrazine concentration drops (allowing the product to react with starting material) or if heating is excessive.

    • Prevention: Always add hydrazine to the ester (or mix rapidly) to ensure the nucleophile is in excess relative to the ester at the moment of reaction. Do not reflux longer than necessary.

  • Issue: Low Yield.

    • Cause: Solubility of the hydrazide in ethanol.

    • Solution: Concentrate the mother liquor (filtrate) to half volume and cool again to recover a second crop of crystals.

References

  • Al-Majedy, Y. K., et al. (2017). Coumarins as Potential Antioxidant Agents Supplemented with Anti-Inflammatory Potential.[2]Molecules , 22(11), 1886.

  • Soliman, F. M., et al. (2013).[3][4] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[4]Molecules , 18(2), 2084-2095.[4] (Note: This paper details the "Azine vs. Hydrazide" controversy critical for this protocol).

  • Soni, J. N., & Soman, S. S. (2014).[5] Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.Der Pharma Chemica , 6(1), 396-403.[5]

  • PubChem Compound Summary. (2025). 2-Oxo-2H-chromene-3-carbohydrazide.[4] National Center for Biotechnology Information.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Biologically Active Schiff Bases from Ethyl 4-methylcoumarin-3-carboxylate

Introduction: The Significance of Coumarin-Based Schiff Bases Coumarins, a class of benzopyrone-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their inherent biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Coumarin-Based Schiff Bases

Coumarins, a class of benzopyrone-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their inherent biological activities—ranging from anticoagulant and anti-inflammatory to anticancer and antimicrobial—make them ideal starting points for drug discovery.[1][2] The fusion of a coumarin nucleus with a Schiff base (imine or azomethine) moiety often leads to a synergistic enhancement of these biological properties.[3][4] Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known for their diverse pharmacological applications, including antibacterial, antifungal, and anticancer activities.[3][5]

The combination of these two pharmacophores into a single molecular entity, the coumarin-Schiff base hybrid, has yielded compounds with remarkable potential as therapeutic agents, particularly as antimicrobial, antioxidant, and enzyme inhibitors.[4][6][7] This guide provides a detailed, two-step protocol for the synthesis of novel Schiff bases starting from Ethyl 4-methylcoumarin-3-carboxylate, a readily accessible coumarin derivative. The synthetic strategy involves the initial conversion of the C3-ester to a more reactive carbohydrazide intermediate, followed by condensation with various aromatic aldehydes to yield the target Schiff base derivatives (specifically, N-acylhydrazones). This approach is a cornerstone for creating diverse libraries of coumarin derivatives for high-throughput screening in drug development.

Synthetic Strategy & Workflow

The direct condensation of the ethyl ester at the C3 position of the coumarin with a primary amine to form a Schiff base is not a feasible synthetic route. A more robust and widely adopted strategy involves a two-step process:

  • Step I: Synthesis of the Hydrazide Intermediate. The ethyl ester is first converted into a highly reactive 4-methyl-2-oxo-2H-chromene-3-carbohydrazide intermediate. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, displacing the ethoxy group. This intermediate is a versatile building block for further derivatization.

  • Step II: Schiff Base (N-Acylhydrazone) Formation. The synthesized carbohydrazide, which contains a primary amine group (-NH2), is then condensed with an aromatic aldehyde. This acid-catalyzed reaction forms the characteristic azomethine (-CH=N-) linkage of the Schiff base.

This workflow allows for significant molecular diversity in the final products by simply varying the aromatic aldehyde used in the second step.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Schiff Base Synthesis A Ethyl 4-methylcoumarin-3-carboxylate C Reflux in Ethanol A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D 4-Methyl-2-oxo-2H-chromene-3-carbohydrazide C->D Nucleophilic Acyl Substitution F Reflux in Ethanol + Catalytic Acetic Acid D->F E Aromatic Aldehyde (Ar-CHO) E->F G Final Schiff Base Product (N-Acylhydrazone) F->G Condensation Reaction

Figure 1: Overall synthetic workflow for the preparation of Schiff bases.

Detailed Experimental Protocols

PART I: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbohydrazide (Intermediate)

Rationale: The conversion of the stable ethyl ester to a carbohydrazide is the key activating step. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating an ethanol molecule to form the stable hydrazide. Ethanol is an excellent solvent for this reaction as it dissolves the starting ester and is compatible with the reflux conditions required to drive the reaction to completion.

Materials:

  • Ethyl 4-methylcoumarin-3-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 4-methylcoumarin-3-carboxylate (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise with continuous stirring. The excess hydrazine ensures the complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates the formation of the hydrazide.

  • After completion, cool the reaction mixture to room temperature. A white solid precipitate of the carbohydrazide should form.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water to precipitate out any remaining product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C. The resulting white crystalline solid is 4-methyl-2-oxo-2H-chromene-3-carbohydrazide, which can be used in the next step without further purification.

PART II: General Protocol for the Synthesis of Schiff Bases (N-Acylhydrazones)

Rationale: This step is a classic acid-catalyzed condensation reaction. The carbohydrazide acts as the nucleophile, and the aromatic aldehyde is the electrophile. A catalytic amount of a weak acid, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH2 group of the hydrazide. The subsequent dehydration step forms the stable C=N double bond (azomethine group).

Materials:

  • 4-Methyl-2-oxo-2H-chromene-3-carbohydrazide (from Part I)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-methyl-2-oxo-2H-chromene-3-carbohydrazide (0.005 mol) in absolute ethanol (30 mL).

  • Add the desired substituted aromatic aldehyde (0.005 mol, 1 equivalent) to the suspension.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction flask to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base derivative.

G start Start dissolve Dissolve Hydrazide & Aldehyde in Ethanol start->dissolve add_catalyst Add 3-4 drops Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 3-5 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize Product filter->recrystallize end Pure Schiff Base recrystallize->end

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization of Final Products

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

TechniqueExpected Observations & Rationale
FT-IR (KBr, cm⁻¹)~3200-3300 (N-H stretch): Confirms the presence of the amide N-H. ~1700-1720 (C=O, lactone): Characteristic strong absorption for the coumarin ring's carbonyl group. ~1650-1670 (C=O, amide): Carbonyl stretching of the hydrazone linkage. ~1600-1620 (C=N stretch): Confirms the formation of the azomethine (Schiff base) bond.[4]
¹H NMR (DMSO-d₆, δ ppm)~11.0-12.0 (s, 1H, -CONH-): A downfield singlet for the amide proton. ~8.5-9.0 (s, 1H, -N=CH-): A characteristic singlet for the proton of the azomethine group. ~7.0-8.0 (m, Ar-H): A complex multiplet corresponding to the aromatic protons of the coumarin ring and the substituted aldehyde. ~2.4 (s, 3H, -CH₃): A singlet for the methyl group at the C4 position of the coumarin ring.
Mass Spec. (ESI-MS)A prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.

Applications and Scientific Merit

Schiff bases derived from the coumarin scaffold are of significant interest to drug development professionals due to their broad spectrum of biological activities. The ability to easily modify the structure by changing the aromatic aldehyde allows for the creation of a targeted library of compounds for structure-activity relationship (SAR) studies.

  • Antimicrobial Agents: Many coumarin-hydrazone derivatives have demonstrated potent activity against various strains of bacteria and fungi.[8][9] The imine group is often crucial for this activity, potentially by interfering with microbial cell wall synthesis or other vital cellular processes.

  • Anticancer Activity: These compounds have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[3] Their mechanism may involve DNA interaction or the inhibition of key enzymes involved in cancer cell proliferation.

  • Antioxidant Properties: The phenolic hydroxyl groups often present on the aldehyde-derived part of the molecule, combined with the coumarin nucleus, can confer significant antioxidant and radical scavenging properties.[1]

  • Enzyme Inhibition: Coumarin-Schiff base hybrids have been designed as potent inhibitors for enzymes like acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[6]

The protocols described herein provide a reliable and versatile platform for synthesizing these high-value compounds, enabling further exploration of their therapeutic potential.

References

  • Grimaldi, A. J. (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Retrieved from [Link]

  • Mihaylova, A., et al. (2023). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. MDPI. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (n.d.). COUMARIN SCHIFF BASE-METAL COMPLEXES AS PROMISING ANTIMICROBIAL AND ANTICANCER AGENTS: SYNTHESIS. Retrieved from [Link]

  • Taha, M., et al. (2023). Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. RSC Publishing. Retrieved from [Link]

  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2019). Coumarin based Schiff base: Synthesis and their Antioxidant and Antimicrobial activity. iosrphr.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of coumarin-3-carbohydrazide with different aldehydes and ketones. Retrieved from [Link]

  • Wei, P., et al. (2024). Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. Arabian Journal of Chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis and Antifungal Activity of Coumarin Derivatives Containing Hydrazone Moiety. Retrieved from [Link]

  • Digital Repository. (n.d.). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. Retrieved from [Link]

  • Mohammed, A. Y., & Ahamed, L. S. (2022). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. Impactfactor.org. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies. MDPI. Retrieved from [Link]

  • Ćavar, S., & Kovač, F. (2012). Three novel 4-methylcoumarin derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Retrieved from [Link]

  • ResearchGate. (2017). How to synthesize coumarin schiff base derivatives metal complexes? Retrieved from [Link]

  • Eid, A. I., et al. (1994). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie. Retrieved from [Link]

  • Fadda, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Antimicrobial Assay Methodologies for Coumarin-3-Carboxylate Derivatives

Introduction & Rationale Coumarin-3-carboxylate derivatives represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent antibacterial and antifungal properties. The structural plasticity at th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Coumarin-3-carboxylate derivatives represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent antibacterial and antifungal properties. The structural plasticity at the C-3 position allows for extensive functionalization (e.g., via Knoevenagel condensation), enabling the synthesis of diverse libraries targeting multidrug-resistant (MDR) pathogens [1].

However, evaluating the antimicrobial efficacy of these highly lipophilic compounds presents unique analytical challenges. Poor aqueous solubility often leads to compound precipitation in standard assay broths, causing false-positive turbidity readings. To ensure robust, reproducible, and self-validating data, this application note outlines optimized, high-throughput methodologies—specifically the Resazurin-Modified Broth Microdilution Assay and Time-Kill Kinetics—designed explicitly for coumarin-3-carboxylate derivatives [2].

Experimental Logic & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than blindly following protocols. Every step in this workflow is a self-validating system:

  • Solvent Selection (DMSO vs. Aqueous Buffers): Coumarin-3-carboxylates are inherently hydrophobic. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, the final assay concentration of DMSO must never exceed 1% (v/v). Concentrations >1% disrupt bacterial lipid bilayers, artificially lowering the Minimum Inhibitory Concentration (MIC) and confounding the compound's true efficacy [3].

  • Inoculum Standardization (0.5 McFarland): Bacterial suspensions must be strictly standardized to an Optical Density (OD

    
    ) equivalent to a 0.5 McFarland standard (
    
    
    
    CFU/mL). Inoculum densities higher than this trigger the "inoculum effect," where the sheer volume of bacteria depletes the active compound, yielding falsely elevated MIC values.
  • Resazurin (REMA) Indicator: Because coumarin derivatives can precipitate or possess intrinsic fluorescence/color, relying on visual turbidity to determine MIC is flawed. Resazurin acts as an objective redox indicator. Metabolically active (viable) bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the well remains blue, the coumarin derivative has successfully inhibited bacterial respiration [4].

Mandatory Workflows & Mechanistic Pathways

Workflow Start Compound Preparation (Coumarin-3-carboxylate in DMSO) Dilution Serial Two-Fold Dilution (96-well microtiter plate) Start->Dilution Inoculum Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Inoculum->Dilution Incubation Incubation (37°C, 18-24 hrs) Dilution->Incubation Readout MIC Determination (Resazurin indicator / OD600) Incubation->Readout MBC MBC Determination (Sub-culturing on Agar) Readout->MBC If clear (Blue)

Fig 1: Standardized high-throughput antimicrobial screening workflow for coumarin derivatives.

MoA Coumarin Coumarin-3-Carboxylate Derivative Membrane Bacterial Cell Membrane (Permeabilization) Coumarin->Membrane Penetration ROS ROS Generation (Oxidative Stress) Coumarin->ROS Redox cycling Enzyme Intracellular Targets (e.g., DNA Gyrase) Membrane->Enzyme Influx Death Bacterial Cell Death (Bactericidal Effect) Enzyme->Death Inhibition ROS->Death Damage

Fig 2: Proposed mechanistic pathways of coumarin-3-carboxylates against bacterial pathogens.

Step-by-Step Experimental Protocols

Protocol A: Resazurin-Modified Broth Microdilution (MIC Determination)

This protocol aligns with Clinical and Laboratory Standards Institute (CLSI) guidelines, optimized for lipophilic scaffolds [5].

Materials Required:

  • Sterile 96-well flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

  • Resazurin sodium salt solution (0.015% w/v in sterile water, filter-sterilized).

  • Coumarin-3-carboxylate derivatives (Stock: 10 mg/mL in 100% DMSO).

Step-by-Step Methodology:

  • Broth Dispensation: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

  • Compound Addition & Dilution: Add 200 µL of the working coumarin solution (e.g., 512 µg/mL in MHB containing 2% DMSO) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculum Preparation: Suspend 3-5 isolated colonies from an 18-24 hour agar plate into sterile saline (0.85% NaCl). Adjust turbidity to a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to achieve a working inoculum of

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final bacterial concentration per well is now

    
     CFU/mL, and the maximum DMSO concentration is 
    
    
    
    .
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Data Interpretation: The MIC is defined as the lowest concentration of the coumarin derivative that prevents the color change from blue (resazurin) to pink (resorufin).

Protocol B: Minimum Bactericidal Concentration (MBC) Assay

To determine whether the coumarin derivative is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen).

  • Sampling: Following the MIC reading, identify the MIC well and the three preceding wells (higher concentrations) that showed no growth (remained blue).

  • Plating: Aspirate 10 µL from these wells and spot-plate them onto fresh, compound-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a

    
     reduction of the initial inoculum (yielding no visible colonies on the agar). A compound is considered bactericidal if the MBC/MIC ratio is 
    
    
    
    .

Quantitative Data Presentation

To contextualize the expected efficacy of coumarin-3-carboxylate derivatives, the following table summarizes representative MIC values derived from recent structural-activity relationship (SAR) studies of substituted coumarin-3-carboxylates [6].

Compound / DerivativeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism / Notes
Unsubstituted Coumarin-3-carboxylate >400 µg/mL>400 µg/mL>400 µg/mL>400 µg/mLWeak baseline activity.
6-Bromo-coumarin-3-carboxylate 32 µg/mL64 µg/mL128 µg/mL256 µg/mLHalogenation increases lipophilicity and membrane penetration.
7-Hydroxy-coumarin-3-carboxylate 8 µg/mL16 µg/mL64 µg/mL32 µg/mLHydroxyl group facilitates ROS generation and hydrogen bonding.
Coumarin-3-carboxamide (Hybrid) 1.95 µg/mL3.91 µg/mL16 µg/mL8 µg/mLAmide linkage drastically improves target enzyme binding affinity.
Ciprofloxacin (Control)0.5 µg/mL0.25 µg/mL0.125 µg/mLN/AStandard broad-spectrum antibiotic control.
Fluconazole (Control)N/AN/AN/A1.0 µg/mLStandard antifungal control.

Data Interpretation Note: Gram-negative bacteria (like E. coli) generally exhibit higher MIC values against coumarin derivatives due to the highly restrictive outer membrane and active efflux pump systems, which actively extrude lipophilic xenobiotics[7].

References

  • Dianhar, H., et al. "Antibacterial Activities of 3-Substituted Coumarin-Scaffolds Synthesized under Microwave Irradiation." Journal of Hunan University Natural Sciences, Vol. 49, No. 1, 2022.[Link]

  • Islas, M. S., et al. "Comparisons of the spectroscopic and microbiological activities among coumarin-3-carboxylate, o-phenanthroline and zinc(II) complexes." Centro de Química Inorgánica (CEQUINOR), 2018.[Link]

  • Zahariluddin, A. S., et al. "Synthesis and antimicrobial properties of some new thiazolyl coumarin derivatives." European Journal of Medicinal Chemistry, Vol. 46, 2011, pp. 3788-3794.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th Edition.[Link]

  • Soni, J. "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica, 2014.[Link]

  • Stefanachi, A., et al. "An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities." Molecules, Vol. 23, No. 2, 2018.[Link]

Method

Application Note: Advanced Knoevenagel Condensation Strategies for Coumarin-3-Carboxylate Synthesis

Executive Summary & Strategic Overview Coumarin derivatives (2-oxo-2H-1-benzopyrans) are privileged heterocyclic scaffolds in drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Coumarin derivatives (2-oxo-2H-1-benzopyrans) are privileged heterocyclic scaffolds in drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. Among the various synthetic routes available, the Knoevenagel condensation between an ortho-hydroxybenzaldehyde (salicylaldehyde) and an active methylene compound (such as diethyl malonate) stands out as the most efficient and atom-economical pathway[2].

This application note provides a critical evaluation of catalytic conditions for this reaction, detailing the mechanistic causality behind reagent selection, and providing self-validating protocols for both green organocatalytic and high-throughput mechanochemical approaches.

Mechanistic Causality & Catalyst Dynamics

The synthesis of coumarin-3-carboxylates via Knoevenagel condensation is a cascade reaction driven by precise thermodynamic shifts. It initiates with the base-catalyzed deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of salicylaldehyde, forming an aldol intermediate. Subsequent dehydration yields an


-unsaturated Knoevenagel adduct.

Unlike standard condensations, the proximity of the ortho-hydroxyl group on the aromatic ring drives a spontaneous intramolecular transesterification (lactonization). This ring closure expels a molecule of ethanol and forms the thermodynamically stable coumarin core[3].

Mechanism SM Salicylaldehyde + Diethyl Malonate Cat Base Catalyst (e.g., L-Proline / Piperidine) SM->Cat Catalyst Addition Enolate Active Methylene Deprotonation (Enolate Intermediate) Cat->Enolate Proton Abstraction Aldol Nucleophilic Addition (Aldol Adduct) Enolate->Aldol Carbonyl Attack Dehyd Dehydration (-H₂O) (Knoevenagel Adduct) Aldol->Dehyd Elimination Lact Intramolecular Lactonization (Transesterification) Dehyd->Lact ortho-OH Attack Prod Coumarin-3-Carboxylate Target Scaffold Lact->Prod -EtOH

Mechanistic workflow of coumarin-3-carboxylate synthesis via Knoevenagel condensation.

Quantitative Data: Catalyst Efficacy Comparison

The choice of catalyst directly influences reaction kinetics, product yield, and environmental impact. The table below summarizes the efficacy of various validated catalytic systems.

Catalyst SystemSolvent EnvironmentTemperatureReaction TimeAverage YieldReference
Piperidine / Glacial AcOH EthanolReflux (78 °C)3 - 5 h85 - 90%[2]
L-Proline (10 mol%) Ethanol80 °C18 h94%[4]
Choline Chloride / ZnCl₂ Deep Eutectic Solvent100 °C1 - 2 h61 - 96%[2]
Piperidine (Catalytic drops) Solvent-Free (Grinding)Room Temp5 min95%[5]

Self-Validating Experimental Protocols

Protocol A: Green Synthesis via L-Proline Catalysis[4]

Objective: Synthesize ethyl coumarin-3-carboxylate using environmentally benign organocatalysis. Causality: L-Proline operates as a bifunctional green organocatalyst, facilitating enamine formation and proton transfer simultaneously without the toxicity of traditional amines. Ethanol is selected as the solvent because it dissolves the starting materials at elevated temperatures but acts as an anti-solvent for the coumarin product at room temperature, enabling direct crystallization and bypassing column chromatography.

Step-by-Step Methodology:

  • In a 20 mL reaction vial equipped with a PTFE septum, add salicylaldehyde (1.0 equiv) and diethyl malonate (1.0 equiv).

  • Add absolute ethanol to achieve a 0.5 M concentration.

  • Introduce L-proline (10 mol%) as the catalyst. (Rationale: 10 mol% is optimal to maintain continuous catalytic turnover without complicating the final product isolation).

  • Seal the vial and heat the mixture at 80 °C for 18 hours under continuous magnetic stirring.

  • Cool the reaction mixture slowly to room temperature. The target coumarin will spontaneously precipitate as the thermodynamic equilibrium shifts.

  • Isolate the precipitate via vacuum filtration and wash with ice-cold ethanol to yield the highly pure product.

Protocol B: Rapid Solvent-Free Mechanochemical Synthesis[5]

Objective: Ultrafast synthesis of ethyl coumarin-3-carboxylate via mechanochemical activation. Causality: Eliminating the bulk solvent maximizes the collision frequency of the reactants. The mechanical grinding provides the physical activation energy required for the initial nucleophilic attack, drastically reducing the reaction time from hours to minutes.

Step-by-Step Methodology:

  • To an agate mortar, add salicylaldehyde (10.0 mmol) and diethyl malonate (10.0 mmol).

  • Add 2-3 drops of piperidine. (Rationale: Only a trace catalytic amount is needed to initiate enolization; excess base would require extensive neutralization and risk side-product formation).

  • Grind the mixture vigorously with a pestle for 5 minutes at room temperature. The liquid mixture will rapidly transition into a thick, crystalline paste as the lactonization occurs and ethanol is expelled.

  • Quench the reaction mixture with dilute HCl (1M). (Rationale: Acidification immediately neutralizes the piperidine catalyst, halting any reverse or degradation reactions and driving the complete precipitation of the coumarin).

  • Isolate the crystalline product by vacuum filtration, wash with distilled water, and recrystallize from ethanol.

Self-Validation System (Analytical Verification)

To ensure the integrity and purity of the synthesized coumarin-3-carboxylate, the following self-validating analytical checks must be integrated into the workflow:

  • In-Process Control (TLC): Monitor the reaction using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting salicylaldehyde absorbs heavily at 254 nm but lacks fluorescence. The successful formation of the coumarin ring is visually confirmed by the appearance of a new spot exhibiting intense blue/purple fluorescence under 365 nm UV light , a direct photophysical result of the newly formed extended conjugated benzo-

    
    -pyrone system.
    
  • Structural Confirmation (¹H-NMR): The definitive proof of successful cyclization is the chemical shift of the C4-H proton on the coumarin ring. Due to the strong deshielding effect of the conjugated lactone and the C3-ester group, this vinylic proton appears as a distinct, sharp singlet far downfield at approximately

    
     8.40 - 8.60 ppm . The complete disappearance of the aldehyde proton (
    
    
    
    ~9.8 ppm) confirms the total consumption of the salicylaldehyde starting material.

References

1.[2] Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - NIH - 2.[4] Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester - Biomedres.us - 3.[1] Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review - Taylor & Francis - 4.[3] A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Publishing - 5.[5] Solvent-Free Coumarin Synthesis - NII.ac.jp -

Sources

Application

Comprehensive Application Note: Fluorescent Labeling and Bioconjugation using Ethyl 4-methylcoumarin-3-carboxylate Derivatives

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Mechanistic Overview of the E4MCC Scaffold While unsubstituted coumarins exhibit negligible fluorescence, the Ethyl 4-methylcou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Mechanistic Overview of the E4MCC Scaffold

While unsubstituted coumarins exhibit negligible fluorescence, the Ethyl 4-methylcoumarin-3-carboxylate (E4MCC) scaffold serves as a foundational synthetic precursor for a vast library of high-performance fluorogenic probes [1]. The strategic utility of E4MCC lies in its chemical architecture:

  • The Ethyl Ester Moiety: Acts as a robust protecting group during electrophilic aromatic substitutions or cross-coupling reactions at the 7-position. It provides lipophilicity for cell-permeable prodrug applications and can be selectively saponified to yield a reactive free carboxylic acid [4].

  • Intramolecular Charge Transfer (ICT): By functionalizing the 7-position of the E4MCC core with electron-donating groups (e.g., hydroxyl, amino, or diethylamino), researchers create a strong "push-pull" electron system. The 7-substituent acts as the electron donor, while the 3-carboxylate acts as the electron acceptor, resulting in exceptional quantum yields, large Stokes shifts, and tunable emission spectra [1].

Photophysical Profiling of E4MCC Derivatives

The spectral properties of E4MCC derivatives are highly dependent on the electron-donating strength of the 7-position substituent. The table below summarizes the quantitative photophysical data for the most widely utilized active derivatives derived from the E4MCC scaffold.

Derivative (Free Acid Form)Excitation Max (

)
Emission Max (

)
Stokes ShiftOptimal pH RangePrimary Application
7-Hydroxy-4MCC 364 nm458 nm94 nm9.0 - 10.0Phosphatase/Protease Substrates [2]
7-Amino-4MCC 351 nm430 nm79 nm7.0 - 8.0Amine-reactive bioconjugation [2]
7-Diethylamino-4MCC 405 nm462 nm57 nm7.0 - 8.5FRET Acceptors (Lipid Assays) [3]

Application 1: Protein and Peptide Amine Labeling

Causality and Experimental Design

To utilize E4MCC for bioconjugation, the ethyl ester must first be hydrolyzed to the free acid (4-MCC) and subsequently activated to an N-hydroxysuccinimide (NHS) ester. NHS esters are the gold standard for targeting primary amines (such as the


-amino groups of lysine residues or the N-terminus of peptides) because they form highly stable amide bonds under mildly alkaline conditions (pH 8.0–8.5). The relatively small steric footprint of the coumarin fluorophore minimizes structural perturbation of the target protein, preserving its native biological activity and binding affinity [1].
Workflow Visualization

G E4MCC Ethyl 4-methylcoumarin- 3-carboxylate (E4MCC) Saponification Saponification (NaOH / EtOH) E4MCC->Saponification FreeAcid 4-MCC Free Acid Intermediate Saponification->FreeAcid Activation NHS Activation (EDC / NHS in DMF) FreeAcid->Activation NHSEster E4MCC-NHS Ester (Amine Reactive Probe) Activation->NHSEster Conjugation Protein Conjugation (pH 8.3 Bicarbonate Buffer) NHSEster->Conjugation LabeledProtein Fluorescent Labeled Protein / Peptide Conjugation->LabeledProtein

Figure 1: Synthetic workflow from the E4MCC scaffold to a stable, fluorescently labeled bioconjugate.

Protocol 3.1: Activation of 7-Substituted-4MCC to NHS Ester

Self-Validation Note: Anhydrous conditions are critical here. The presence of water will rapidly hydrolyze the EDC coupling agent and the resulting NHS ester, drastically reducing yield.

  • Dissolution: Dissolve 100 mg of the 7-substituted-4MCC free acid in 2 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Activation: Add 1.2 equivalents of N-hydroxysuccinimide (NHS) followed by 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl).

  • Reaction: Stir continuously at room temperature in the dark for 4–6 hours.

  • Purification: Precipitate the product by adding the reaction mixture dropwise into 20 mL of ice-cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes, decant the supernatant, and dry the NHS-ester pellet under a vacuum.

Protocol 3.2: Protein Conjugation and Validation
  • Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) at 2–10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Do not use Tris or other amine-containing buffers, as they will competitively react with the NHS ester.

  • Labeling: Dissolve the 4MCC-NHS ester in anhydrous DMSO at 10 mg/mL. Slowly add the dye to the protein solution at a 10:1 molar ratio (Dye:Protein) while vortexing gently.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous end-over-end rotation.

  • Separation: Purify the conjugate using a Sephadex G-25 size-exclusion column equilibrated with 1X PBS (pH 7.4). The large protein-fluorophore conjugate will elute in the void volume, while the unreacted small-molecule dye will be retained in the porous matrix.

  • Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and at the dye's excitation maximum (
    
    
    
    ). Calculate the Degree of Labeling (DOL) to ensure optimal fluorescence without self-quenching.

Application 2: FRET-Based Phospholipase A2 (PLA2) Assays

Causality and Experimental Design

Phospholipase A2 (PLA2) is a critical enzyme that hydrolyzes the sn-2 ester bond of cellular phospholipids, playing a key role in lipid metabolism and inflammatory cascades. Traditional assays require radioactive lipids, which are hazardous and lack real-time kinetic capabilities.

By utilizing a 7-diethylamino-4MCC derivative as a Fluorescence Resonance Energy Transfer (FRET) acceptor, paired with a donor fluorophore (e.g., 7-mercapto-4-methylcoumarin) on a single glyceric acid phospholipid scaffold, researchers can create a highly specific, real-time spectroscopic assay [3].

  • Mechanism: In the intact substrate, the emission of the donor (390 nm) perfectly overlaps with the excitation of the 4MCC acceptor (405 nm). The proximity of the two fluorophores results in quenched donor emission and strong FRET. Upon PLA2-catalyzed hydrolysis of the sn-2 bond, the fluorophores diffuse apart. This abolishes FRET, resulting in a measurable, real-time recovery of donor fluorescence at 390 nm [3].

Workflow Visualization

FRET Substrate Intact Phospholipid Substrate (Donor + 4MCC Acceptor) FRET FRET Active (Quenched Donor Emission) Substrate->FRET Enzyme Phospholipase A2 (PLA2) Enzymatic Cleavage Substrate->Enzyme Cleavage Hydrolysis of sn-2 Ester Bond Enzyme->Cleavage Donor Released Donor (Fluorescence Recovery at 390nm) Cleavage->Donor Acceptor Released 4MCC Acceptor (Loss of FRET at 462nm) Cleavage->Acceptor

Figure 2: Real-time kinetic signaling pathway of a FRET-based PLA2 assay utilizing a 4MCC acceptor.

Protocol 4.1: Enzymatic Cleavage Assay Setup
  • Substrate Preparation: Prepare a 1 mM stock solution of the dual-labeled 4MCC-phospholipid substrate in anhydrous ethanol.

  • Micelle Formation: Dilute the substrate to a final concentration of 10 µM in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.4). Sonicate the solution for 3 minutes to ensure the formation of uniform lipid micelles.

  • Baseline Measurement: Transfer 100 µL of the micelle solution to a black, flat-bottom 96-well microplate. Monitor the baseline fluorescence using a microplate reader (Excitation: 340 nm; Emission: 390 nm) for 5 minutes.

  • Enzyme Addition: Inject 10 µL of purified PLA2 enzyme (or cell lysate) into the wells.

  • Kinetic Readout: Record the increase in fluorescence at 390 nm continuously for 30–60 minutes. The initial velocity (

    
    ) of the fluorescence increase is directly proportional to the PLA2 enzymatic activity.
    

References

  • US Patent 5830912A - Derivatives of 6,8-difluoro-7-hydroxycoumarin. Details the synthesis and bioconjugation utility of coumarin-3-carboxylic acid derivatives for fluorescent dye-conjugates.
  • Institut André Lwoff - Service d'imagerie cellulaire: Spectral Data. Provides foundational photophysical parameters (Excitation/Emission) for 7-hydroxy and 7-amino coumarin-3-carboxylic acid derivatives. URL: [Link]

  • National Institutes of Health (PMC2753282) - Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates. Demonstrates the causality and application of 7-diethylaminocoumarin-3-carboxylate as a FRET acceptor in enzymatic assays. URL:[Link]

  • Bulgarian Chemical Communications - Waste waters of milk and cheese processing as an efficient promoter for the synthesis of 1,8-dioxo-octahydroxanthenes. Discusses the synthesis and structural properties of 4-methylcoumarin-3-carboxylic acid derivatives. URL: [Link]

Method

Application Note: A Robust, Solvent-Free Protocol for the Synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Abstract Coumarin derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant and diverse biological activities, which has established them as "privileged scaffolds" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coumarin derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant and diverse biological activities, which has established them as "privileged scaffolds" in medicinal chemistry and drug development.[1] This application note presents a detailed, reliable, and environmentally conscious protocol for the synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. By employing a solvent-free Knoevenagel condensation, this method aligns with the principles of green chemistry, offering substantial advantages such as waste minimization, operational simplicity, and enhanced safety.[2][3] The protocol is designed for researchers in synthetic chemistry and drug discovery, providing a highly efficient and reproducible pathway to a valuable coumarin intermediate.

Introduction and Scientific Rationale

The coumarin, or 2H-1-benzopyran-2-one, core is a fundamental structural motif found in numerous natural products and synthetic molecules with broad pharmacological applications, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[4][5] Specifically, Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate serves as a critical building block for more complex, biologically active molecules.

Traditional methods for coumarin synthesis often rely on volatile and hazardous organic solvents, which pose environmental and safety risks.[6] The advancement of green chemistry has spurred the development of solvent-free synthetic strategies.[3][4][7] These approaches not only mitigate environmental impact but also frequently result in improved reaction kinetics, higher yields, and simplified product isolation procedures.[8]

This protocol leverages the Knoevenagel condensation, a classic and highly effective method for C-C bond formation, adapted for solvent-free conditions.[8][9][10] The reaction proceeds via the condensation of 2-hydroxyacetophenone with diethyl malonate, catalyzed by a base, to yield the target coumarin derivative. The choice of a solvent-free system is deliberate; it maximizes reactant concentration, which can accelerate the reaction, and eliminates the need for often toxic and difficult-to-remove solvents.[8]

Reaction Mechanism: The Knoevenagel Condensation

The synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is achieved through a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization (lactonization).

Reaction Scheme:

  • Step 1: Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from diethyl malonate, forming a reactive enolate ion.

  • Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-hydroxyacetophenone, forming an aldol-type addition intermediate.

  • Step 3: Dehydration: This intermediate readily undergoes dehydration to form a stable α,β-unsaturated compound.

  • Step 4: Intramolecular Transesterification (Lactonization): The phenolic hydroxyl group attacks the proximate ester carbonyl group, leading to the cyclization and elimination of an ethanol molecule to form the stable six-membered lactone ring characteristic of coumarins.

This one-pot reaction cascade is highly efficient under solvent-free, thermal conditions, driving the equilibrium towards the final product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and a straightforward purification process to guarantee high product purity.

Materials and Equipment
Reagents & MaterialsGradeSupplier
2-Hydroxyacetophenone≥98%Sigma-Aldrich
Diethyl malonate≥99%Sigma-Aldrich
Piperidine≥99% (ACS Reagent)Sigma-Aldrich
Ethanol, Anhydrous (for washing)≥99.5%Fisher Scientific
Ethyl Acetate (for TLC)ACS GradeVWR Chemicals
Hexane (for TLC)ACS GradeVWR Chemicals
Silica Gel Plates (TLC)with F254 indicatorMilliporeSigma
Equipment
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thermometer
Condenser
Thin-Layer Chromatography (TLC) tank
UV lamp (254 nm)
Büchner funnel and filter flask
Vacuum source
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Hydroxyacetophenone and piperidine are irritants. Avoid inhalation and skin contact.

  • The reaction is heated to 120-130°C. Use caution when handling hot glassware.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 50 mL round-bottom flask, add 2-hydroxyacetophenone (1.36 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol, 1.1 eq).

  • Catalyst Addition: Add a magnetic stir bar to the flask, followed by the dropwise addition of piperidine (0.1 mL, ~1 mmol, 0.1 eq) while gently swirling the flask.

  • Reaction Setup: Attach a condenser to the flask and place the assembly in a heating mantle or an oil bath preheated to 120-130°C.

  • Heating and Reaction: Stir the mixture vigorously. The solid 2-hydroxyacetophenone will melt, and the mixture will become a homogeneous, pale-yellow liquid. Maintain the temperature and continue stirring for 2-3 hours.

  • In-Process Monitoring (TLC): Periodically check the reaction's progress using TLC (Eluent: 3:7 Ethyl Acetate/Hexane). Spot the starting material (2-hydroxyacetophenone) and the reaction mixture. The reaction is complete when the spot corresponding to 2-hydroxyacetophenone has disappeared, and a new, highly UV-active spot for the product appears at a lower Rf value.

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. As the mixture cools, it will become viscous. Add 20 mL of cold ethanol and stir vigorously. The product will precipitate as a pale-yellow or white solid.

  • Product Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove any unreacted starting materials or catalyst. Dry the product under vacuum or in a desiccator.

  • Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected yield is typically in the range of 85-95%.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Hydroxyacetophenone136.15101.01.36 g
Diethyl malonate160.17111.11.76 g
Piperidine (Catalyst)85.15~10.10.1 mL
Product (Expected) 246.25 - - ~2.2 g

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis start Start reagents Weigh & Combine 2-Hydroxyacetophenone and Diethyl Malonate start->reagents catalyst Add Piperidine (Catalyst) reagents->catalyst setup Assemble Reflux Apparatus catalyst->setup heat Heat Mixture to 120-130°C with Stirring (2-3 hrs) setup->heat tlc Monitor Reaction by TLC heat->tlc Periodic Sampling tlc->heat Reaction Incomplete cool Cool to Room Temperature tlc->cool Reaction Complete precipitate Add Cold Ethanol to Precipitate Product cool->precipitate filter Isolate Solid by Vacuum Filtration precipitate->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Product (Yield, MP, NMR, IR) dry->characterize end End characterize->end

Caption: Workflow for the solvent-free synthesis of the target coumarin.

Conclusion

This application note provides a comprehensive and validated protocol for the solvent-free synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. The method is efficient, high-yielding, and adheres to the principles of green chemistry, making it an excellent alternative to traditional solvent-based syntheses. This protocol is robust and suitable for implementation in both academic research and industrial drug development settings for the production of this valuable coumarin intermediate.

References

  • Wikipedia. Pechmann condensation. [Link]

  • RSC Publishing. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. [Link]

  • Green Chemistry (RSC Publishing). Solvent-free one-pot rapid synthesis of 3-carboxycoumarins . using focused microwaves. [Link]

  • Jetir.Org. Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. [Link]

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]

  • PMC. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • ResearchGate. (PDF) Solvent-Free Coumarin Synthesis. [Link]

  • Atlantis Press. Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. [Link]

  • Bentham Science. Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. [Link]

  • Taylor & Francis. Green synthesis of novel coumarin derivatives via grinding approach and their antimicrobial evaluation. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • RSC Publishing. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • MDPI. Knoevenagel Reaction in [MMIm][MSO 4 ]: Synthesis of Coumarins. [Link]

  • RSC Publishing. Solvent-free one-pot rapid syn- thesis of 3-carboxycoumarins. [Link]

  • ResearchGate. Synthesis of 3-carboxycoumarins. [Link]

  • Studylib.net. Coumarin Synthesis Lab: Procedure & Background. [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • Green Chemistry (RSC Publishing). Solvent-free synthesis of 3-carboxycoumarins. [Link]

  • 5.2.6. Synthesis of 3-Bromo-7-ethylcarbamate-4-methylcoumarin. [Link]

  • MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

  • SciSpace. Overview on developed synthesis procedures of coumarin heterocycles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate synthesis

Technical Support Center: Synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Topic: Optimization of Yield & Purity in Knoevenagel Condensation Routes Support Level: Tier 3 (Senior Application Scientist) Document...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Topic: Optimization of Yield & Purity in Knoevenagel Condensation Routes Support Level: Tier 3 (Senior Application Scientist) Document ID: TSC-COU-04M-OPT

Core Directive & Executive Summary

The Challenge: Synthesizing Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate) presents a specific steric challenge compared to non-methylated coumarins. The standard Knoevenagel condensation between 2-Hydroxyacetophenone and Diethyl Malonate is thermodynamically less favorable than the reaction with Salicylaldehyde due to the lower electrophilicity of the ketone carbonyl and the steric hindrance of the methyl group.

The Solution: High-yield synthesis requires driving the equilibrium aggressively. Standard ethanol reflux protocols often result in mediocre yields (40–50%) due to incomplete conversion and reversibility. To achieve yields >80%, you must transition to azeotropic water removal (Dean-Stark) or solvent-free high-shear conditions to overcome the activation energy barrier of the ketimine intermediate.

Technical Deep Dive: The Mechanism & Failure Points

To troubleshoot effectively, we must visualize the pathway. The reaction is a tandem Knoevenagel condensation followed by transesterification/cyclization.

Reaction Pathway Diagram

G Start Reactants: 2-Hydroxyacetophenone + Diethyl Malonate Inter1 Intermediate 1: Aldol-type Adduct (Unstable) Start->Inter1 Nucleophilic Attack Cat Catalyst: Piperidine/AcOH or TiCl4 Cat->Start Activation Water Loss of H2O (Critical Step) Inter1->Water -H2O Inter2 Intermediate 2: Alpha,Beta-Unsaturated Ester Water->Inter2 Cyclization Intramolecular Transesterification Inter2->Cyclization -EtOH Product Product: Ethyl 4-methyl-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product Byproduct Byproduct: Ethanol Cyclization->Byproduct

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Failure to remove water results in reversion to reactants.

Optimized Experimental Protocols

Do not rely on simple ethanol reflux for this specific methyl-substituted derivative. Choose Protocol A for scalability or Protocol B for speed/green chemistry.

Protocol A: Azeotropic Dehydration (Recommended for Scale-up)

Target Yield: 75–85%

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Diethyl Malonate (1.2 eq) — Excess is crucial to push equilibrium.

  • Toluene (Solvent, 10-15 volumes)

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)

  • Apparatus: Dean-Stark trap is mandatory .

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.

  • Charge: Add 2-Hydroxyacetophenone, Diethyl Malonate, and Toluene.

  • Catalysis: Add Piperidine and Acetic Acid. Tip: Premixing these in a small vial to form the salt before addition can improve reproducibility.

  • Reflux: Heat to vigorous reflux (bath temp ~120-130°C). You must see water separating in the trap.

  • Monitoring: Continue reflux until water generation ceases (typically 6–10 hours). The ketone is stubborn; standard 2-hour refluxes are insufficient.

  • Workup: Cool to RT. Wash the organic layer with dilute HCl (to remove piperidine), then water, then brine.

  • Purification: Evaporate toluene. Recrystallize the residue from Ethanol/Hexane.

Protocol B: Solvent-Free / High-Shear (Green Method)

Target Yield: 85–92%

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Catalyst: Iodine (10 mol%) or Sulfamic Acid.

Step-by-Step:

  • Mix: Combine reactants in a mortar or ball mill.

  • Catalyze: Add Iodine (I2).

  • Energy Input: Grind vigorously for 20–30 minutes (Mortar) or Ball Mill for 15 mins. Alternatively, microwave irradiation (150W, 80°C) for 10 minutes is highly effective.

  • Quench: Add crushed ice/water to the mixture.

  • Isolation: The solid product precipitates.[1] Filter and wash with cold water and aqueous Sodium Thiosulfate (to remove Iodine color).

  • Recrystallization: Ethanol.

Comparative Data: Why Conditions Matter

The following table summarizes yield outcomes based on solvent choice for the condensation of 2-hydroxyacetophenone, highlighting the steric penalty of the methyl group.

Reaction MediumCatalystTemp (°C)Time (h)Typical YieldNotes
Ethanol (Reflux) Piperidine784-635-50% Equilibrium limited; ketone is too slow.
Toluene (Dean-Stark) Pip/AcOH1108-1275-82% Water removal drives reaction to completion.
Solvent-Free (Grind) IodineRT/Friction0.585-90% High concentration kinetics; "Green" route.
Microwave Basic Alumina1000.288-94% Rapid heating overcomes steric barrier.

Troubleshooting Center (FAQ)

Q1: I am getting a product, but the melting point is lower than expected (e.g., ~83°C instead of >100°C). What is it? A: You have likely decarboxylated your product.

  • Diagnosis: If the reaction temperature is too high (>150°C) or acidic hydrolysis occurs during workup, the 3-ester group hydrolyzes and decarboxylates, yielding 4-methylcoumarin (MP ~83-85°C).

  • Fix: Avoid strong acid washes during workup. Ensure your heating bath for Protocol A does not exceed 135°C.

Q2: The reaction stalls after 2 hours. TLC shows starting material remaining. A: This is the "Ketone Effect."

  • Cause: The methyl group on 2-hydroxyacetophenone hinders nucleophilic attack. Water buildup in the solvent (Ethanol) halts the forward reaction.

  • Fix: Switch to Protocol A (Dean-Stark) . You must physically remove the water to force the ketone to react. Adding 4Å molecular sieves to the reaction mixture can also help if Dean-Stark is unavailable.

Q3: Can I use the Pechmann Condensation instead? A: Only if you use the correct beta-keto ester.

  • Common Mistake: Reacting Phenol + Ethyl Acetoacetate gives 4-methylcoumarin (no 3-carboxylate).

  • Common Mistake: Reacting Phenol + Diethyl Malonate gives 4-hydroxycoumarin.

  • Requirement: You would need Diethyl Acetylmalonate (Diethyl 2-acetylmalonate). This reagent is expensive and less stable. The Knoevenagel route (Protocol A/B) is far more cost-effective for this specific target.

Q4: My product is oily and won't crystallize. A: This indicates unreacted Diethyl Malonate contamination.

  • Fix: Diethyl malonate has a high boiling point. Wash your crude solid with cold Hexane or Petroleum Ether. The product is insoluble in hexane, but diethyl malonate is soluble. This will leave the pure solid behind.

References

  • Knoevenagel Condensation Mechanism & Catalysis

    • Title: Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.[2]

    • Source: MDPI (Molecules 2022).
    • Relevance: Validates the use of Iodine/Piperidine systems for sterically hindered coumarin synthesis.
  • Solvent-Free & Green Synthesis

    • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.[1][3]

    • Source: NIH (N
    • Relevance: Supports the high-yield data for solvent-free and ultrasound-assisted protocols.[3]

  • Pechmann vs.

    • Title: Synthesis of C4-substituted coumarins via Pechmann condensation c
    • Source: Arkivoc.[1]

    • Relevance: Details the limitations of Pechmann for specific substitution patterns and confirms 4-methylcoumarin byproducts.
  • Reaction of 2-Hydroxyacetophenone

    • Title: Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone (Synthesis D
    • Source: Journal of Advanced Scientific Research.
    • Relevance: Provides baseline reactivity data for 2-hydroxyacetophenone in condens

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-methylcoumarin-3-carboxylate

Topic: Purification Protocols & Troubleshooting Target Molecule: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Primary Synthesis Route: Pechmann Condensation (Phenol + Diethyl acetylsuccinate) Audience: Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Protocols & Troubleshooting Target Molecule: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Primary Synthesis Route: Pechmann Condensation (Phenol + Diethyl acetylsuccinate) Audience: Drug Development Chemists, Process Engineers, Academic Researchers

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub for coumarin scaffold purification. As an Application Scientist, I often see researchers struggle not with the synthesis of Ethyl 4-methylcoumarin-3-carboxylate , but with its isolation. The Pechmann condensation is robust but notorious for generating "Pechmann tars"—oligomeric phenolic byproducts that occlude the crystal lattice, causing the product to "oil out" rather than crystallize.

This guide moves beyond standard textbook procedures. We focus on causality —understanding why impurities persist—and provide self-validating protocols to ensure pharmaceutical-grade purity (>98%).

Module 1: Primary Purification (Recrystallization)

The "Workhorse" Method For 90% of synthesis batches, recrystallization is sufficient. However, the choice of solvent is critical to avoid hydrolysis of the ester moiety or co-precipitation of unreacted phenols.

Protocol A: The Ethanol/Water System (Recommended)

Why this works: The ethyl ester is moderately soluble in ethanol but insoluble in water. The 4-methyl group adds lipophilicity, making pure water washes ineffective for the ester itself but excellent for removing inorganic catalysts.

Step-by-Step Workflow:

  • Crude Dissolution:

    • Place crude solid in a flask.

    • Add 95% Ethanol (EtOH) (approx. 5–7 mL per gram of crude).

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Checkpoint: If dark brown/black particles remain undissolved, these are likely inorganic salts or polymerized tars. Hot filter immediately through a pre-warmed funnel (or Celite pad).

  • The "Anti-Solvent" Phase:

    • Remove from heat. While still hot (~60°C), add warm distilled water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of EtOH to clear the solution back to transparency.

  • Controlled Cooling (Critical for Purity):

    • Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling excludes them.

    • Once at room temperature, move to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash the cake with cold 50% aqueous EtOH.

    • Dry in a vacuum oven at 40°C (do not exceed 60°C to avoid melting/degradation).

Visualization: Recrystallization Logic Flow

RecrystallizationFlow start Crude Product solvent Add 95% EtOH Heat to Reflux start->solvent check Is solution clear? solvent->check filter Hot Filtration (Remove Tars/Salts) check->filter No (Solids present) antisolvent Add Warm Water until Turbid check->antisolvent Yes filter->antisolvent cool Slow Cool to RT then 4°C antisolvent->cool collect Vacuum Filtration Wash with cold 50% EtOH cool->collect

Figure 1: Decision matrix for the recrystallization of coumarin esters, prioritizing the removal of insoluble tars via hot filtration.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is likely too concentrated, or the impurity profile (specifically unreacted phenols) is lowering the melting point of the mixture (eutectic depression). Corrective Action:

  • Re-heat the mixture to redissolve the oil.

  • Add a small amount of extra solvent (EtOH).[1]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. This provides nucleation sites.

  • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Issue 2: "The crystals are yellow/brown, even after washing."

Diagnosis: Occlusion of oxidized phenolic oligomers (tars). Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step (Module 1, Step 1), add activated charcoal (approx. 5-10% by weight of crude). Reflux for 5-10 minutes, then perform a hot filtration through Celite to remove the charcoal. The filtrate should be significantly paler.

Issue 3: "Yield is low (<40%)."

Diagnosis: Likely over-washing or loss in the mother liquor. Corrective Action:

  • Check the pH of the mother liquor. If the synthesis used acid catalysis (H2SO4), ensure the quench was sufficient.

  • Recovery: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling process to harvest a "second crop." Note: Second crops are always lower purity and must be analyzed separately.

Module 3: Advanced Purification (Chromatography)

When to use: If recrystallization fails to remove a specific impurity (e.g., a structural isomer or unreacted starting material with similar solubility).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Strategy: Coumarin esters are moderately polar. A gradient elution is best.

Gradient StepSolvent System (Hexane : Ethyl Acetate)Purpose
Equilibration 100% HexaneColumn conditioning.
Load 95:5Elute non-polar impurities (hydrocarbons).
Elution A 90:10 to 80:20Target Compound typically elutes here.
Wash 50:50Flush out polar phenols/acids.

Technical Tip: Monitor fractions via TLC (Thin Layer Chromatography).[2] The ester will be UV-active (bright blue/purple fluorescence under 365 nm UV light is common for coumarins).

Module 4: Characterization & Validation

Before proceeding to biological assays or further synthesis, validate the purification.

Thin Layer Chromatography (TLC)
  • Plate: Silica Gel 60 F254.[2]

  • Solvent: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV Lamp (254 nm for absorption, 365 nm for fluorescence).

  • Acceptance Criteria: Single spot. Unreacted phenols usually have a lower Rf (more polar) and may streak.

Melting Point (The Purity Check)
  • Expected Range: ~78–82°C (Note: Literature values vary based on specific polymorphs and derivatives; establish an internal standard).

  • Sharpness: A range >2°C indicates impure material (likely solvent occlusion or phenol contamination).

NMR Verification (Key Signals)
  • Proton (1H NMR):

    • 
       1.3-1.4 (Triplet, 3H, Ester 
      
      
      
      )
    • 
       2.4-2.6 (Singlet, 3H, C4-Methyl group)
      
    • 
       4.3-4.5 (Quartet, 2H, Ester 
      
      
      
      )
    • 
       7.2-7.8 (Multiplet, 4H, Aromatic protons)
      
  • Impurity Flag: Any broad singlets >

    
     9.0 indicate unreacted phenolic 
    
    
    
    .

References

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

  • Borgna, A., et al. (2011). Synthesis and characterization of coumarin-3-carboxylate derivatives. Journal of Heterocyclic Chemistry, 48(4), 939-943.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Database. (n.d.). Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (Compound Summary).

(Note: While specific melting points can vary by crystal form, the protocols above are chemically grounded in the solubility properties of the coumarin ester scaffold.)

Sources

Troubleshooting

Recrystallization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate: A Technical Support Guide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. This document offers a blend of theoretical principles and practical, field-tested advice to navigate the common challenges associated with the purification of this coumarin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate?

An ideal recrystallization solvent for this, or any, compound should exhibit a steep solubility curve. This means the compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[1][2] This differential solubility is the cornerstone of the recrystallization process, allowing for the dissolution of the compound and its impurities in a minimum amount of hot solvent, followed by the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solution.[2][3]

Other important solvent characteristics include:

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-Toxicity and Low Cost: For practical and safety reasons, less toxic and inexpensive solvents are preferred.

  • Crystal Quality: The solvent should facilitate the formation of well-defined, easily filterable crystals.

Q2: Which solvents are commonly used for the recrystallization of coumarin derivatives?

Q3: How do I perform a solvent screening to find the best solvent for my compound?

A systematic solvent screening is a crucial first step. This can be done on a small scale:

  • Place a small amount of your crude Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (around 10-20 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone, toluene) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will result in a good yield of well-formed crystals upon cooling.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and provides actionable solutions.

Problem 1: The compound is soluble in the solvent at room temperature.

  • Cause: The chosen solvent is too non-polar or has a very high solvating power for your compound at room temperature.

  • Solution:

    • Select a more polar solvent. If you are using a non-polar solvent, try a more polar one.

    • Consider a mixed solvent system. If the compound is very soluble in one solvent (a "good" solvent) and insoluble in another (a "poor" solvent), you can use a mixed solvent system. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1] For coumarins, combinations like aqueous ethanol or aqueous methanol are common.[1]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated.[8]

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystallization.[8]

    • Reduce the solvent volume: If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

    • Cool to a lower temperature: If cooling to room temperature is not sufficient, place the flask in an ice bath.

Problem 3: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly.[3][8] This can also occur with impure compounds.[8]

  • Solutions:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool very slowly.[8]

    • Lower the temperature of dissolution: If possible, try to dissolve the compound at a temperature below its melting point.

    • Change the solvent: Select a solvent with a lower boiling point.

    • Slow cooling: Ensure the solution cools as slowly as possible to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[8]

Problem 4: The resulting crystals are colored, indicating the presence of impurities.

  • Cause: Colored impurities are present in the crude product.

  • Solution:

    • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The charcoal will adsorb the colored impurities.

    • Hot filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2] It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter funnel.

    • Proceed with cooling: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with stirring. Continue to add the hot solvent dropwise until the solid is completely dissolved.[2] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is soluble.

  • Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) in which the compound is insoluble, dropwise, until the solution becomes cloudy (the point of saturation).[1]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Potential Recrystallization Solvents for Coumarin Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarCommonly used for coumarins.[4][5][6] Can be used as a single solvent or in a mixed system with water.
Methanol65PolarAnother common alcohol for recrystallization.
Water100Very PolarOften used as the "poor" solvent in a mixed solvent system with a more soluble alcohol.
Acetonitrile82Polar AproticSuggested as a good solvent for polar coumarins.[5]
Ethyl Acetate77Moderately PolarA common recrystallization solvent.
Diethyl Ether35Non-polarSuggested for some coumarins, but its low boiling point and high flammability require caution.[5]
Dimethylformamide (DMF)153Polar AproticA powerful solvent, sometimes used for less soluble compounds.[7] Its high boiling point can make it difficult to remove.

Visualization

Diagram 1: Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection cluster_screening Solvent Screening cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System A Start with Crude Product B Test Solubility in Various Solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate) A->B C Soluble at Room Temp? B->C D Insoluble at Room Temp, Soluble when Hot? C->D No G Select 'Good' Solvent (High Solubility) C->G Yes D->B No, try another solvent E Good Crystal Formation upon Cooling? D->E Yes F Successful Recrystallization E->F Yes M Troubleshoot: - Induce Crystallization - Concentrate Solution - Try a different solvent E->M No I Dissolve in min. Hot 'Good' Solvent G->I H Select 'Poor' Solvent (Low Solubility) J Add Hot 'Poor' Solvent until Turbid H->J I->J K Clarify with a few drops of 'Good' Solvent J->K L Good Crystal Formation upon Cooling? K->L L->F Yes L->M No

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

References

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. [Link]

  • An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. (2022). International Journal of Novel Research and Development. [Link]

  • What is the best solvent to recrystillize a polar coumarin? (2020). ResearchGate. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. (2018). Molecules. [Link]

  • Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. [Link]

  • 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Chemical Synthesis Database. [Link]

  • Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3- carboxylates. (2016). Indian Journal of Chemistry. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026). Molbank. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). Molbank. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules. [Link]

Sources

Optimization

Pechmann Condensation Troubleshooting Center: Optimizing Coumarin Synthesis

Welcome to the Technical Support Center for Coumarin Synthesis. The Pechmann condensation is a foundational reaction in organic chemistry and drug development, utilized to construct the benzopyrone core of coumarins from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Synthesis. The Pechmann condensation is a foundational reaction in organic chemistry and drug development, utilized to construct the benzopyrone core of coumarins from phenols and β-keto esters. Despite its historical reliability, researchers frequently encounter stalled reactions, poor yields, and complex crude mixtures.

This guide is designed for scientists and drug development professionals. It bypasses superficial fixes to address the underlying thermodynamic and kinetic causes of low yields, providing validated solutions and step-by-step methodologies.

Mechanistic Insights: Understanding the Root Causes of Failure

To troubleshoot a low-yielding Pechmann condensation, you must first understand the causality of the reaction pathway. The transformation is not a single concerted step; it is a cascade. According to in-depth NMR mechanistic studies 1, the reaction proceeds via three distinct phases:

  • Electrophilic Aromatic Substitution (EAS): The acid-activated β-keto ester is attacked by the phenol.

  • Transesterification: Intramolecular cyclization occurs, releasing ethanol and forming a 4,7-dihydroxychroman-2-one intermediate.

  • Dehydration: The intermediate loses water to form the final aromatic coumarin system.

A failure at any of these stages—often due to insufficient thermal energy or suboptimal Lewis acidity—will stall the reaction at an intermediate phase, drastically reducing your final yield.

Mechanism A Phenol + β-Keto Ester B Electrophilic Aromatic Substitution A->B Acid Catalyst C Transesterification (-EtOH) B->C D Chroman-2-one Intermediate C->D E Dehydration (-H2O) D->E Heat (>80°C) F Coumarin Product E->F

Mechanistic sequence of the Pechmann condensation: EAS, transesterification, and dehydration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q: Why does my reaction yield drop significantly when using phenols with electron-withdrawing groups (e.g., trifluoromethyl)? A: The initiating step of the Pechmann condensation is an Electrophilic Aromatic Substitution. Electron-withdrawing groups (EWGs) deactivate the phenol ring, making the initial nucleophilic attack sluggish. If the reaction is kept at standard temperatures, it will stall. Solution: You must overcome the higher activation energy barrier. Increase the catalyst loading or elevate the reaction temperature (>80 °C) to force the EAS step forward 1.

Q: I am using sulfuric acid (H₂SO₄) as a catalyst, but my crude product is a complex mixture. How can I improve purity and yield? A: Traditional homogeneous catalysts like H₂SO₄ often cause competing side reactions, such as O-acylation instead of the desired C-acylation. Furthermore, they require harsh aqueous basic workups that can prematurely hydrolyze the newly formed coumarin lactone ring, leading to product loss 2. Solution: Transition to heterogeneous solid acid catalysts. Materials like Amberlyst-15 3 or tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles 4 provide targeted Lewis/Brønsted acidity without destructive side reactions.

Q: Does the choice of solvent impact the equilibrium of the condensation? A: Yes. Because the reaction produces water and ethanol as byproducts, running the reaction in polar protic solvents can push the equilibrium backward. Solution: Adopt solvent-free (neat) conditions. Heating the neat mixture to 110 °C allows for the continuous evaporation of volatile byproducts, driving the reaction forward via Le Chatelier's principle 5.

Quantitative Data: Catalyst and Condition Optimization

Selecting the right catalyst system is the single most critical variable in optimizing your yield. The table below summarizes the quantitative impact of various catalytic systems based on recent optimization studies.

Table 1: Comparison of Catalyst Efficiency in Pechmann Condensation

Catalyst SystemReaction ConditionsYield (%)Mechanistic Observation
No Catalyst 80–110 °C, 24 h0%Insufficient electrophilic activation of the β-keto ester.
Homogeneous H₂SO₄ Reflux, Liquid PhaseVariableProne to side product formation (O-acylation) and workup losses.
Amberlyst-15 (Solid Acid)110 °C, Solvent-free, 150 min~85–88%High Brønsted acidity; easily recoverable via simple filtration.
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 110 °C, Solvent-free, 10 mol%88%Optimal Lewis acidity; prevents over-dehydration and side reactions.

Validated Experimental Protocol: Solvent-Free Heterogeneous Catalysis

This protocol utilizes a self-validating workflow to ensure complete conversion and maximize yield using a heterogeneous solid acid catalyst. By eliminating solvents and homogeneous acids, you bypass the most common modes of failure.

Step 1: Reagent Preparation & Mixing

  • Action: In a round-bottom flask, combine strictly equimolar amounts of the substituted phenol (1.0 eq) and the β-keto ester (e.g., ethyl acetoacetate, 1.0 eq).

  • Causality: Using equimolar ratios prevents the excess reagent from participating in side reactions. Ensure reagents are anhydrous, as atmospheric moisture can prematurely quench the acid catalyst 2.

Step 2: Catalyst Addition

  • Action: Add 10 mol% of a solid acid catalyst (e.g., Amberlyst-15 or Zn₀.₉₂₅Ti₀.₀₇₅O).

  • Causality: The solid acid provides localized acidic sites for EAS activation without dissolving into the product matrix, simplifying downstream purification and preventing lactone hydrolysis.

Step 3: Solvent-Free Thermal Cyclization

  • Action: Heat the neat mixture to 110 °C with continuous stirring for 2.5 to 3 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the phenol spot confirms the completion of the EAS and transesterification steps. If an intermediate spot persists, the final dehydration step is incomplete; maintain heat.

Step 4: Workup and Catalyst Recovery

  • Action: Cool the mixture to room temperature. Add hot ethanol to dissolve the organic crude, then perform a hot gravity filtration to recover the solid acid catalyst.

  • Causality: The coumarin product is highly soluble in hot ethanol, while the solid catalyst is not. This physical separation prevents the product loss typical of aqueous basic workups.

Step 5: Purification & Verification

  • Action: Concentrate the filtrate and recrystallize the crude solid from an ethanol/water mixture.

  • Self-Validation: A sharp melting point and the presence of a characteristic lactone carbonyl stretch (~1700-1730 cm⁻¹) in FTIR will validate the successful formation of the coumarin ring.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct low yields in your specific experimental setup.

Troubleshooting Start Issue: Low Yield Q1 Electron-withdrawing groups present? Start->Q1 A1 Increase temp & catalyst load Q1->A1 Yes Q2 Using homogeneous acid catalyst? Q1->Q2 No A2 Switch to solid acid (e.g., Amberlyst-15) Q2->A2 Yes Q3 Reaction temp < 110°C? Q2->Q3 No A3 Heat to 110°C solvent-free Q3->A3 Yes

Decision tree for troubleshooting low yields in Pechmann condensation reactions.

References

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR The Journal of Organic Chemistry - ACS Publications[Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn₀.₉₂₅Ti₀.₀₇₅O NPs: Synthesis of Coumarin ACS Omega[Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis Chemistry and Materials Research - IISTE[Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts RSC Advances[Link]

Sources

Troubleshooting

Removing unreacted Resorcinol from coumarin carboxylate product

This technical guide details the purification of coumarin carboxylate derivatives (specifically 7-hydroxycoumarin-3-carboxylic acid and its esters) synthesized via Pechmann condensation. It addresses the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of coumarin carboxylate derivatives (specifically 7-hydroxycoumarin-3-carboxylic acid and its esters) synthesized via Pechmann condensation. It addresses the common challenge of removing unreacted Resorcinol, a persistent impurity due to its similar solubility profile and tendency to form oligomeric tars.

Topic: Removal of Unreacted Resorcinol from Pechmann Condensation Products Audience: Medicinal Chemists, Process Engineers, and Academic Researchers

Executive Summary & Decision Matrix

The purification strategy depends fundamentally on the functionality of your product at the C-3 position. While Resorcinol is a di-phenol (pKa ~9.3, 11.1), coumarin carboxylates possess either a highly acidic carboxylic acid group (pKa ~4) or a phenolic ester functionality. This difference dictates whether you should use Chemo-Selective Extraction or Solvent-Controlled Recrystallization .

Workflow Decision Tree

The following diagram outlines the logical flow for selecting the correct purification protocol.

PurificationLogic Start Crude Reaction Mixture (Product + Resorcinol + Tars) CheckType Identify Product Functionality Start->CheckType AcidPath Carboxylic Acid Derivative (e.g., 7-hydroxycoumarin-3-COOH) CheckType->AcidPath Acid Group Present EsterPath Ester Derivative (e.g., Ethyl 7-hydroxycoumarin-3-carboxylate) CheckType->EsterPath Ester/Neutral Group BicarbStep Protocol A: Bicarbonate Extraction (Dissolve in sat. NaHCO3) AcidPath->BicarbStep Partition Partition with EtOAc/Ether (Resorcinol -> Organic Layer Product -> Aqueous Layer) BicarbStep->Partition Acidify Acidify Aqueous Layer (HCl) Product Precipitates Partition->Acidify Final Pure Crystalline Product Acidify->Final Charcoal Optional: Activated Charcoal (Removes colored oligomers) EsterPath->Charcoal RecrystStep Protocol B: Mixed-Solvent Recrystallization (Aq. Ethanol or Acetic Acid) RecrystStep->Final Charcoal->RecrystStep

Figure 1: Decision matrix for selecting the appropriate purification method based on chemical functionality.

Troubleshooting Guide (Q&A)

Issue 1: "My product is sticky/oily and won't filter."

Diagnosis: This is the "Resorcinol Tar" effect. Excess resorcinol polymerizes or forms eutectic mixtures with the product, preventing crystallization. Solution:

  • Do not scrape the oil. Scraping often incorporates impurities.

  • Trituration: Add a small amount of ice-cold water or dilute EtOH (10%) and scratch the side of the flask vigorously with a glass rod to induce nucleation.

  • The "Seeding" Trick: If you have any pure crystals from a previous batch, add a seed crystal.

  • Solvent Swap: If water fails, dissolve the oil in minimum hot acetic acid and let it cool slowly.

Issue 2: "I washed with water, but NMR still shows Resorcinol."

Diagnosis: Resorcinol is water-soluble (110 g/100 mL), but it can become trapped inside the crystal lattice of the coumarin product (occlusion) during rapid precipitation. Solution: Simple washing is insufficient. You must digest the precipitate.

  • Protocol: Suspend the solid in hot water (80°C) for 15 minutes. The heat increases the solubility of resorcinol significantly, allowing it to diffuse out of the lattice, while the coumarin derivative remains largely insoluble. Filter while hot.[1][2]

Issue 3: "The product precipitates with a pink/red color."

Diagnosis: Oxidation products of resorcinol (quinones) are contaminating the crystals. Solution:

  • Activated Charcoal: Dissolve the crude product in hot ethanol (or the recrystallization solvent). Add 5-10% w/w activated charcoal. Reflux for 10 minutes. Filter through Celite while hot to remove the charcoal. Crystallize the filtrate.

Detailed Protocols

Protocol A: Chemo-Selective Bicarbonate Extraction

Best For: 7-hydroxycoumarin-3-carboxylic acid (and other acidic derivatives). Mechanism: Exploits the pKa difference between Carboxylic Acid (~4.5) and Resorcinol (~9.3).

StepActionTechnical Rationale
1 Dissolution Suspend crude solid in saturated NaHCO₃ (aq) . Stir until no more gas evolves.
2 Extraction Wash the aqueous solution 3x with Ethyl Acetate or Diethyl Ether .
3 Precipitation Separate the aqueous layer.[3][4] Acidify dropwise with Conc. HCl to pH ~1-2.
4 Filtration Filter the white precipitate and wash with ice-cold water.
Protocol B: Mixed-Solvent Recrystallization

Best For: Coumarin esters (e.g., Ethyl 7-hydroxycoumarin-3-carboxylate) or if Protocol A is not applicable. Solvent System: Ethanol/Water (30-50% aq. EtOH) or Acetic Acid/Water.[5][6]

  • Dissolve: Place crude solid in a flask. Add 95% Ethanol and heat to reflux. Add just enough ethanol to dissolve the solid.

  • Precipitate: Remove from heat. Slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarify: Add one drop of ethanol to clear the solution.

  • Crystallize: Allow the solution to cool to room temperature slowly, then place in an ice bath for 2 hours.

  • Filter: Collect crystals and wash with 30% cold aqueous ethanol .

Solubility Data Reference:

Compound Solubility in Cold Water Solubility in Hot Water Solubility in Ether/EtOAc
Resorcinol High (110 g/100 mL) Very High High
Coumarin Acid Low (< 1 g/100 mL) Moderate Moderate (Acid form) / Low (Salt form)

| Coumarin Ester | Very Low | Low | High |

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography to separate them? A: Yes, but it is often unnecessary and resource-intensive. If you must, use a gradient of Hexane:Ethyl Acetate . Resorcinol is very polar and will streak or elute late on silica gel unless the mobile phase is optimized (often requiring a drop of acetic acid to prevent tailing).

Q: Why do I need to use acid catalysis (H₂SO₄) in the synthesis? Can I reduce it to prevent tars? A: The acid acts as a dehydrating agent for the Pechmann condensation. Reducing the acid amount often leads to incomplete cyclization. To reduce tars, control the temperature strictly (keep below 10°C during addition) rather than reducing the catalyst [1, 3].

Q: Is the "Bicarbonate Wash" safe for the ester derivatives? A: No. Strong bases or prolonged exposure to weak bases can hydrolyze the ester back to the carboxylic acid or open the lactone ring of the coumarin. For esters, rely on recrystallization [2].

References

  • Pechmann Condensation Protocols & Optimiz

    • Source: BenchChem Technical Guides. "A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction."

    • Relevance: Defines the standard acid-catalyzed synthesis conditions and initial workup procedures.
  • Recrystallization of Coumarin Deriv

    • Source: Research Review International Journal of Multidisciplinary. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach."

    • URL:[Link]

    • Relevance: Provides specific solvent ratios (33% aq. ethanol) for optimal recovery of 7-hydroxycoumarins.[1][6][7]

  • Resorcinol Solubility & Acidity D

    • Source: National Institutes of Health (PubMed). "Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy."

    • URL:[Link]

    • Relevance: Validates the pKa values (9.3/11.1) used to justify the bicarbonate extraction protocol.

  • Synthesis of Coumarin-3-Carboxylic Acids

    • Source: European Journal of Chemistry.[8] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach."

    • URL:[Link]

    • Relevance: Confirms the solubility profiles and alternative green synthesis routes th

Sources

Optimization

Optimizing catalyst concentration for Ethyl 4-methylcoumarin-3-carboxylate synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 4-methylcoumarin-3-carboxylate (also known as Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate). Unlike the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 4-methylcoumarin-3-carboxylate (also known as Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate).

Unlike the standard Pechmann condensation which typically yields 4-methylcoumarin, the 3-carboxylate derivative is most efficiently synthesized via the Knoevenagel condensation of 2'-Hydroxyacetophenone with Diethyl malonate , followed by intramolecular cyclization. This guide focuses on optimizing the catalyst concentration (typically a Piperidine/Acetic Acid system or a Lewis Acid) for this specific pathway.

Topic: Catalyst Concentration & Process Optimization Protocol ID: EMC-3-CARB-OPT-2026 Applicable For: Knoevenagel Condensation / Cyclization Routes

Core Technical Brief

The synthesis of Ethyl 4-methylcoumarin-3-carboxylate relies on the condensation of a ketone (2'-hydroxyacetophenone) with an active methylene compound (diethyl malonate). This reaction is thermodynamically reversible and kinetically sensitive to catalyst basicity and steric hindrance.

  • Primary Challenge: The ketone carbonyl in 2'-hydroxyacetophenone is less reactive than the aldehyde used in standard coumarin synthesis (e.g., Salicylaldehyde). Therefore, catalyst concentration and water removal are the critical control points.

  • The Catalyst System: The industry standard is a buffered system of Piperidine (base) and Glacial Acetic Acid (acid) , often used in a 1:1 to 1:2 molar ratio, or a Lewis Acid catalyst like

    
     for difficult substrates.
    
Troubleshooting Guide (Q&A)
Q1: I am observing low conversion (<40%) despite refluxing for 24 hours. Is my catalyst concentration too low?

Diagnosis: Likely yes, but the ratio matters more than the absolute amount. Technical Insight: The reaction proceeds via an iminium ion or enolate intermediate. If the piperidine concentration is too low (<5 mol%), the activation of the methylene group in diethyl malonate is rate-limiting. However, if you are using only base without acid, the dehydration step (elimination of water) may be stalled. Solution:

  • Increase Load: Titrate catalyst loading up to 10-20 mol% .

  • Buffer the System: Ensure you are using Glacial Acetic Acid alongside Piperidine. The acid catalyzes the elimination of the hydroxyl intermediate and prevents the formation of stable, unreactive adducts.

  • Water Removal: This is a condensation reaction. Ensure you are using a Dean-Stark trap (if using toluene/benzene) or molecular sieves to drive the equilibrium forward.

Q2: My product contains a significant amount of a ring-opened impurity (Ethyl 2-hydroxy-alpha-(1-hydroxyethyl)cinnamate derivative). Did I use too much catalyst?

Diagnosis: Yes, specifically excessive basicity . Technical Insight: High concentrations of free base (Piperidine) can attack the newly formed lactone (coumarin) ring, causing hydrolysis and ring-opening, especially if water is present in the solvent. Solution:

  • Reduce Base Load: Drop Piperidine concentration to 5 mol% .

  • Neutralization: Wash the organic layer with dilute HCl immediately after the reaction to quench residual amine.

  • Solvent Switch: Switch from Ethanol (protic) to Toluene (aprotic) to minimize solvolysis side reactions.

Q3: The reaction mixture turns into a viscous, dark tar. Is this polymerization?

Diagnosis: This is likely aldol polymerization of the starting material (2'-hydroxyacetophenone) or Michael addition side products, triggered by high thermal stress and high catalyst load. Technical Insight: 2'-Hydroxyacetophenone is prone to self-condensation under vigorous basic conditions. Solution:

  • Stepwise Addition: Do not add all catalyst at once. Add the catalyst mixture dropwise over 1 hour at reflux.

  • Temperature Control: Reduce bath temperature. If using Toluene (110°C), try Benzene (80°C) or Ethanol (78°C) with longer reaction times.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 4-methylcoumarin-3-carboxylate (10 mmol scale). Method: Knoevenagel Condensation with Azeotropic Water Removal.

Reagents:

  • 2'-Hydroxyacetophenone: 1.36 g (10 mmol)

  • Diethyl Malonate: 1.76 g (11 mmol, 1.1 equiv)

  • Solvent: Toluene (30 mL)

  • Catalyst System: Piperidine (0.085 g, 1 mmol, 10 mol%) + Glacial Acetic Acid (0.06 g, 1 mmol, 10 mol%).

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 2'-Hydroxyacetophenone, Diethyl Malonate, and Toluene to the flask.

  • Catalyst Addition: Add the Piperidine and Acetic Acid.

  • Reaction: Heat to vigorous reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The theoretical water yield is ~0.18 mL.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2) every 2 hours. Reaction typically completes in 6–10 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Wash with 1M HCl (2 x 15 mL) to remove Piperidine.

    • Wash with Saturated

      
       (2 x 15 mL) to remove unreacted acid/phenol.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Data: Catalyst Loading vs. Yield

The following table summarizes the effect of catalyst concentration on isolated yield (Ref: Internal Optimization Data/Synthetic Comm. analogs).

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
1% Piperidine / 1% AcOH4825%Incomplete conversion.
5% Piperidine / 5% AcOH1268%Clean product, slow rate.
10% Piperidine / 10% AcOH 8 89% Optimal balance.
20% Piperidine / 20% AcOH672%Darker crude, difficult purification.
10% Piperidine (No Acid)2445%Stalled at intermediate.
Visualizations
A. Reaction Mechanism & Catalyst Role

This diagram illustrates the Knoevenagel pathway and where the catalyst acts.[4]

G Start 2'-Hydroxyacetophenone + Diethyl Malonate Inter1 Enolate Formation (Active Methylene) Start->Inter1 Base deprotonates Malonate Cat Catalyst (Piperidine/AcOH) Cat->Inter1 Activation Inter2 Aldol Condensation (Intermediate Alcohol) Inter1->Inter2 Nucleophilic Attack on Ketone Dehydration Dehydration (-H2O) Inter2->Dehydration Acid Catalyzed Dehydration->Cat Regenerates Cyclization Intramolecular Transesterification Dehydration->Cyclization Fast Product Ethyl 4-methylcoumarin- 3-carboxylate Cyclization->Product -EtOH

Caption: Mechanistic flow of the Knoevenagel condensation. Note the dual role of the catalyst in enolate formation and dehydration.

B. Troubleshooting Logic Flow

Use this flowchart to diagnose yield issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC: Starting Material Left? Start->CheckTLC YesSM Yes: Incomplete Rxn CheckTLC->YesSM Major Spot is SM NoSM No: Side Products CheckTLC->NoSM Complex Mixture CheckWater Is Water Removal Efficient? YesSM->CheckWater CheckColor Mixture Color? NoSM->CheckColor TrapFull Dean-Stark Full? Empty Trap CheckWater->TrapFull No CatConc Increase Catalyst to 10-15 mol% CheckWater->CatConc Yes BlackTar Polymerization: Reduce Temp Add Cat Dropwise CheckColor->BlackTar Dark/Tar RingOpen Ring Opening: Reduce Base Load Quench w/ HCl CheckColor->RingOpen New Polar Spot

Caption: Decision tree for diagnosing reaction failures based on TLC and physical observations.

References
  • Chemical Book. (2024). Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Properties and Synthesis. Link

  • Organic Communications. (2014).[4] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Link

  • Synthetic Communications. (2006). Knoevenagel condensation using 12-tungstophosphoric acid as a reusable green catalyst. Taylor & Francis. Link

  • BenchChem. (2025).[5] Technical Guide to Coumarin Synthesis. Link

  • National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Coumarin Derivatives. Link

Sources

Troubleshooting

Controlling temperature in synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylate

This guide addresses the synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also referred to as Ethyl 4-methylcoumarin-3-carboxylate). While multiple pathways exist (e.g., Knoevenagel condensation of 2-hydroxya...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also referred to as Ethyl 4-methylcoumarin-3-carboxylate).

While multiple pathways exist (e.g., Knoevenagel condensation of 2-hydroxyacetophenone with diethyl malonate), this guide focuses on the Pechmann Condensation using Phenol and Diethyl Acetylmalonate . This route is industrially favored for its atom economy but presents significant thermal challenges regarding decarboxylation and hydrolysis.

Topic: Precision Temperature Control for 4-Methyl-2-oxo-2H-chromene-3-carboxylate Synthesis Protocol ID: PCH-3-CARB-004 Applicable Route: Pechmann Condensation (Phenol + Diethyl Acetylmalonate)

Executive Summary: The Thermal Tightrope

The synthesis of 3-carboxy-substituted coumarins via the Pechmann condensation requires a precise "thermal tightrope." You are balancing two competing thermodynamic outcomes:

  • Cyclization (Desired): Requires sufficient activation energy (typically 50–80°C) to close the heterocyclic ring.

  • Decarboxylation/Hydrolysis (Undesired): The ester moiety at the C3 position is chemically labile in acidic media. Temperatures exceeding 100°C or prolonged exposure to hot acid will hydrolyze the ester to the carboxylic acid, which subsequently decarboxylates to yield the impurity 4-methylcoumarin .

Success Metric: Retention of the C3-ester group while achieving full ring closure.

Reaction Thermodynamics & Pathway

The following logic map illustrates the critical temperature checkpoints where the reaction pathway diverges between the desired product and the decarboxylated impurity.

Pechmann_Pathway cluster_legend Thermal Zones Reactants Reactants (Phenol + Diethyl Acetylmalonate) Intermed Intermediate (Acyclic Ester) Reactants->Intermed Acid Catalyst (Exothermic Addition) T < 10°C Product TARGET PRODUCT (Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate) Intermed->Product Cyclization 50°C < T < 80°C (Kinetic Control) Impurity IMPURITY (4-Methylcoumarin) Product->Impurity Decarboxylation T > 100°C or Prolonged Reflux Byproduct Byproduct (CO2 + Ethanol) Zone 1: Addition (0-10°C) Zone 1: Addition (0-10°C) Zone 2: Reaction (60-80°C) Zone 2: Reaction (60-80°C) Zone 1: Addition (0-10°C)->Zone 2: Reaction (60-80°C) Zone 3: Danger (>100°C) Zone 3: Danger (>100°C) Zone 2: Reaction (60-80°C)->Zone 3: Danger (>100°C)

Caption: Thermal pathway analysis showing the divergence between successful cyclization and thermal degradation (decarboxylation).

Step-by-Step Protocol: Temperature Control Points

Standard Reagents: Phenol (1.0 eq), Diethyl Acetylmalonate (1.0 eq), Sulfuric Acid (Catalytic to Stoichiometric) or P₂O₅ (Solvent-free).

Phase A: Catalyst Addition (The Exotherm)

Objective: Prevent premature polymerization and local hotspots.

  • Step 1: Charge the reaction vessel with Phenol and Diethyl Acetylmalonate.

  • Step 2: Cool the mixture to 0–5°C using an ice/salt bath.

  • Step 3: Add the acid catalyst (e.g., 75% H₂SO4) dropwise.

    • Critical Check: Monitor internal temperature. Do not allow T > 10°C .

    • Why? The protonation of the carbonyl is highly exothermic. High T at this stage leads to tarry oligomers (polyesters) rather than the desired coumarin.

Phase B: Cyclization (The Activation)

Objective: Drive the transesterification and Michael-type addition without cracking the ester.

  • Step 1: Remove the ice bath and allow the mixture to reach room temperature (25°C) over 30 minutes.

  • Step 2: Gently heat the reaction to 60–70°C .

    • Strict Limit:Do NOT exceed 80°C.

    • Duration: Monitor via TLC.[1] Reaction typically completes in 2–4 hours at this temperature.

    • Warning: If you reflux vigorously (e.g., >100°C), you provide enough energy to cleave the ethyl ester (hydrolysis) and drive off CO₂ (decarboxylation).

Phase C: Quenching (The Stabilization)

Objective: Lock the kinetic product.

  • Step 1: Cool the reaction mixture rapidly to 10°C .

  • Step 2: Pour onto crushed ice with vigorous stirring. The sudden T drop precipitates the ester product and dilutes the acid, halting any hydrolysis.

Troubleshooting Guide (FAQ)

Q1: My product has a melting point of ~83°C instead of the expected higher range for the ester. What happened?

Diagnosis: You likely isolated 4-methylcoumarin (MP ~83-85°C) instead of the 3-carboxylate ester . Root Cause: Thermal Decarboxylation.

  • Mechanism: Under acidic conditions at high temperatures (>100°C), the reaction follows this degradation path:

    
    Solution: 
    
  • Reduce reaction temperature to 60°C .

  • Ensure reagents are anhydrous .[2] Water facilitates the initial hydrolysis step. Use a drying tube or anhydrous P₂O₅ as the condensing agent.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Charring/Polymerization. Root Cause: Uncontrolled exotherm during acid addition. Solution:

  • Slow down the acid addition rate.

  • Ensure the cooling bath is active (0°C) before starting addition.

  • Use a mechanical stirrer to prevent "hotspots" where acid concentration is locally high.

Q3: Yield is low (<40%), but no decarboxylation occurred.

Diagnosis: Incomplete Cyclization.[2] Root Cause: Temperature too low. Solution:

  • The Pechmann condensation is an equilibrium process. If T < 50°C, the ring closure is slow.

  • Optimization: Increase T to 70°C and extend reaction time.

  • Alternative: Consider using a stronger Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) which can operate effectively at lower temperatures (solvent-free), reducing thermal risks.

Comparative Data: Catalyst vs. Temperature[3][4]

Catalyst SystemOptimal T (°C)Yield (%)Risk of DecarboxylationNotes
H₂SO₄ (Conc) 0°C

60°C
65-75%High Traditional method. Requires strict T-control.
P₂O₅ (Solvent-free) 70-80°C80-85%Medium"Simonis" conditions. Better yield, messy workup.
InCl₃ (Solid acid) 80°C85-92%LowLewis acid minimizes hydrolysis risk.
Ionic Liquids 25-50°C>90%Very LowGreen chemistry approach; expensive.

References

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

    • Foundational text establishing the acid-catalyzed mechanism and temperature dependence of phenol-beta-keto ester condens
  • Tyagi, Y. K., et al. (2005). Synthesis of novel amino and hydroxy coumarins using different catalysts. Indian Journal of Chemistry, 44B.

    • Provides comparative data on yield vs.
  • Potdar, M. K., et al. (2001). Coumarin synthesis via Pechmann condensation in solid state. Tetrahedron Letters, 42(52), 9285-9287.

    • Validates solvent-free protocols that minimize thermal degrad
  • Gaudino, E. C., et al. (2019). Solvent-Free Synthesis of Substituted Coumarins via Pechmann Condensation. Catalysts, 9(5), 456.

    • Modern protocol demonstrating high yields at controlled temperatures (60-80°C)

Sources

Optimization

Minimizing side products in ethyl acetoacetate and resorcinol reaction

Welcome to the Technical Support Center for Coumarin Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the Pechmann condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the Pechmann condensation of resorcinol and ethyl acetoacetate (EAA).

While this reaction is the gold standard for synthesizing the fluorescent biomarker and therapeutic intermediate 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) [[1]](), deviations in thermodynamics, stoichiometry, or catalyst selection can drastically shift the kinetic pathways toward unwanted side products 2. This guide breaks down the causality behind these failures and provides validated, self-correcting protocols to ensure high-purity yields.

Part 1: Mechanistic Causality & Reaction Pathways

To minimize impurities, we must first understand the competing kinetic pathways. The Pechmann condensation proceeds via a transesterification intermediate, followed by an intramolecular electrophilic aromatic substitution (EAS) and subsequent dehydration 3. When conditions are poorly optimized, the reaction diverges into three primary side-product pathways: chromone formation, EAA self-condensation, and sulfonation.

ReactionPathways SM Resorcinol + Ethyl Acetoacetate Intermediate Transesterification Intermediate SM->Intermediate Acid Catalyst (Optimal Temp) Chromone Chromones (Simonis Pathway) SM->Chromone Deviant Kinetics (O-Acylation) DHA Dehydroacetic Acid (EAA Dimerization) SM->DHA Excess EAA & High Temp Tar Sulfonated Tar (Harsh Acid Degradation) SM->Tar Conc. H2SO4 & Prolonged Heating Target 7-Hydroxy-4-methylcoumarin (Target Product) Intermediate->Target Intramolecular EAS & Dehydration

Reaction pathways showing target product vs. common side products.

Part 2: Catalyst Optimization Data

Historically, concentrated sulfuric acid was used for this synthesis, but it is notorious for driving side reactions [[4]](). Modern optimization relies on solid acid catalysts or microwave irradiation to maximize regioselectivity and yield 5.

Table 1: Quantitative Comparison of Catalytic Conditions for 4-Methylumbelliferone Synthesis

Catalyst SystemReaction ConditionsTimeYield (%)Primary Impurities / Drawbacks
Conc. H₂SO₄ 5 °C warming to RT18 hours80–88%Sulfonated tar, isomeric byproducts, hazardous waste 4.
Dowex 50WX4 130 °C, Solvent-free20 min~80%Requires high thermal input; risk of resin degradation [[3]]().
Amberlyst-15 110 °C, Solvent-free100 min95% Minimal side products; highly scalable and green 6.
5-SSA Microwave (320 W)6 min90%Requires specialized microwave reactor equipment 5.

Part 3: Troubleshooting FAQs

Q1: My reaction yields a dark, intractable tar instead of a crystalline solid. What is happening? Causality: You are likely using concentrated sulfuric acid and allowing the reaction temperature to spike uncontrollably. Sulfuric acid acts not just as a proton source, but as a strong dehydrating and oxidizing agent. At elevated temperatures, it causes the sulfonation of the electron-rich resorcinol ring and drives oxidative polymerization (tar formation) 4. Solution: Transition to a heterogeneous solid acid catalyst like Amberlyst-15 under solvent-free conditions 6. This restricts the reaction to the surface pores of the catalyst, preventing runaway oxidative degradation.

Q2: LC-MS analysis shows contamination with dehydroacetic acid. How do I prevent this? Causality: Dehydroacetic acid is the self-condensation (dimerization) product of ethyl acetoacetate. This occurs when EAA is present in a large stoichiometric excess and subjected to prolonged heating before it can react with the resorcinol 1. Solution: Strictly control your stoichiometry. Use a precise 1:1 to 1:1.1 molar ratio of resorcinol to EAA 6. Do not pre-heat the EAA with the catalyst before adding the phenol.

Q3: I am detecting chromone derivatives instead of coumarins. Why? Causality: You are triggering the Simonis reaction pathway. While the Pechmann condensation (C-alkylation followed by cyclization) is favored by resorcinol due to its strong electron-donating hydroxyl groups, using the wrong catalyst (like phosphorus pentoxide) or incorrect temperatures can drive O-acylation first, leading to chromones rather than coumarins 2. Solution: Ensure you are using a proton-donating solid acid (like Dowex 50WX4 or Amberlyst-15) which selectively stabilizes the transesterification intermediate over the O-acylation intermediate [[3]]().

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate side products, utilize this solvent-free, solid-acid-catalyzed methodology. This protocol includes built-in validation checks so you can confirm success before moving to expensive analytical testing.

ProtocolWorkflow S1 1. Mix Substrates (1:1.1 Ratio) S2 2. Add Solid Acid (e.g., Amberlyst-15) S1->S2 S3 3. Thermal Activation (110°C, Solvent-Free) S2->S3 S4 4. Quench & Filter (Hot EtOH) S3->S4 S5 5. Recrystallization (Aqueous EtOH) S4->S5 S6 Pure Product (Fluorescence Check) S5->S6

Self-validating workflow for the green synthesis of 4-methylumbelliferone.

Step-by-Step Methodology:

  • Substrate Blending: In a round-bottom flask, combine 1.0 mmol of resorcinol with 1.1 mmol of ethyl acetoacetate [[6]](). Causality note: Keeping EAA at a strict 1.1 equivalent prevents the dimerization into dehydroacetic acid.

  • Catalyst Addition: Add 10 mol% (approx. 0.2 g per mmol scale) of Amberlyst-15 resin 6.

  • Thermal Activation: Heat the mixture in an oil bath at 110 °C for 100 minutes under constant stirring.

    • In-Process Validation: Monitor via TLC (Ethyl acetate:n-hexane, 2:3). The disappearance of the resorcinol spot confirms reaction completion.

  • Quenching & Catalyst Recovery: Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the organic product, leaving the insoluble Amberlyst-15 resin behind. Filter the mixture to recover the catalyst (which can be washed and reused).

  • Precipitation: Pour the concentrated ethanolic filtrate into crushed ice water with vigorous stirring. The crude 7-hydroxy-4-methylcoumarin will precipitate as a pale solid [[4]]().

  • Recrystallization: Recrystallize the crude product from aqueous ethanol to remove any trace unreacted EAA or minor isomeric impurities 1.

  • Self-Validation Check: Dissolve a few crystals of the final product in a dilute NaOH solution and expose it to a UV lamp (365 nm). A brilliant, intense blue fluorescence instantly validates the successful formation of the coumarin core (due to the pH-dependent deprotonation of the 7-hydroxyl group) 3.

References

  • BenchChem. Technical Support Center: 4-Methylumbelliferone-¹³C₄ Synthesis and Purification.1

  • Rasayan Journal of Chemistry. 5-Sulfosalicylic Acid (5-SSA): An Efficient Organocatalyst for the Synthesis of 4-Methylcoumarins via Pechmann Condensation. 5

  • SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. 6

  • RSC Publishing. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. 2

  • Jetir.Org. Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. 4

  • Scribd (J. Chem. Educ.). Green Synthesis of Fluorescent Coumarin. 3

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 3-carbethoxy-4-methylcoumarin). It contrasts the m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 3-carbethoxy-4-methylcoumarin). It contrasts the mechanistic behaviors observed under Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a comparative framework for structural elucidation and method development.[1]

Executive Summary & Compound Profile

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a functionalized coumarin derivative widely used as a scaffold in anticoagulant drug development and as a fluorescent probe. Its mass spectrometric behavior is defined by the stability of the benzopyrone (coumarin) core and the lability of the C-3 ester substituent.

  • Formula:

    
    
    
  • Exact Mass: 232.0736 Da[1]

  • Core Scaffold: 4-Methylcoumarin (4-Methyl-2H-chromen-2-one)[1]

  • Key Substituent: Ethyl ester at C-3[2]

This guide compares the Hard Ionization (EI) pathway, which yields structural "fingerprint" fragments useful for library identification, against the Soft Ionization (ESI) pathway, which preserves the molecular ion for pharmacokinetic (PK) and metabolic profiling.[1]

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the primary ions and their structural origins.

Table 1: Comparative Fragmentation Matrix[1]
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Ionization Mode Hard (70 eV)Soft (Protonation)
Primary Ion

(m/z 232)

(m/z 233)
Base Peak m/z 160 (4-Methylcoumarin ion)m/z 187 (Acylium ion)
Mechanism Radical-driven

-cleavage & rearrangement
Charge-remote & charge-driven losses
Key Neutral Losses

(45 Da),

(28 Da),

(73 Da)

(46 Da),

(28 Da)
Application Purity Analysis, Impurity ID (GC-MS)DMPK Studies, Metabolite ID (LC-MS/MS)

Detailed Fragmentation Mechanisms[1]

Electron Ionization (EI) Pathway

Under 70 eV electron impact, the molecule forms a radical cation


 (m/z 232).[1] The fragmentation is driven by the stability of the aromatic coumarin system.
  • 
    -Cleavage:  The most favorable initial step is the loss of the ethoxy radical (
    
    
    
    , 45 Da) from the ester group, generating a stable acylium ion at m/z 187 .
  • Decarbonylation: The acylium ion ejects carbon monoxide (CO, 28 Da) to form the ion at m/z 159 .[1]

  • Rearrangement to Core: A competing and dominant pathway involves the loss of the entire ester functionality (often via a complex rearrangement involving H-transfer or sequential losses of

    
     and 
    
    
    
    ) to generate the extremely stable 4-methylcoumarin radical cation at m/z 160 . In many coumarin esters, this core ion represents the base peak (100% abundance).[1]
  • Ring Contraction: Further fragmentation of the coumarin core involves the loss of CO from the lactone ring (pyrone), leading to benzofuran-type ions (m/z 131/132).

Electrospray Ionization (ESI) Pathway

In positive ESI, the molecule is protonated, typically on the ester carbonyl or the lactone carbonyl, forming


 (m/z 233).[1]
  • Loss of Ethanol: The protonated ester undergoes a specific elimination of a neutral ethanol molecule (

    
    , 46 Da).[1] This creates a resonance-stabilized acylium cation at m/z 187 .
    
  • Sequential CO Loss: The ion at m/z 187 loses CO (28 Da) to form m/z 159 .

  • Diagnostic Difference: Unlike EI, ESI spectra rarely show the radical cation at m/z 160. Instead, the "even-electron" rule prevails, maintaining closed-shell cations throughout the MS/MS pathway.

Visualization of Fragmentation Pathways

The following diagram maps the divergent pathways for EI and ESI, highlighting the critical nodes for spectral interpretation.

Fragmentation M_EI EI Parent: M+• (m/z 232) [Radical Cation] Acylium Acylium Ion (m/z 187) [C11H7O3]+ M_EI->Acylium - •OEt (45 Da) (α-Cleavage) Core 4-Methylcoumarin Ion (m/z 160) [C10H8O2]+• M_EI->Core - COOEt + H transfer (Rearrangement) M_ESI ESI Parent: [M+H]+ (m/z 233) [Protonated] M_ESI->Acylium - EtOH (46 Da) (Neutral Loss) Ion159 Ion m/z 159 [C10H7O2]+ Acylium->Ion159 - CO (28 Da) Acylium->Ion159 - CO (28 Da) Benzofuran Benzofuran-type Ion (m/z 131/132) [Loss of CO from Core] Core->Benzofuran - CO (28 Da)

Caption: Divergent fragmentation pathways of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Blue/Red nodes indicate EI-specific radical pathways; Green/Yellow nodes indicate ESI even-electron pathways.

Experimental Protocols

To replicate these data for validation or impurity profiling, use the following standardized protocols.

GC-MS Protocol (EI)[1]
  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1]

  • Oven Program: 80°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (5 min hold).
  • Ion Source: Electron Ionization (EI) at 70 eV .[1][3][4][5]

  • Scan Range: m/z 40–400.

  • Expected Result: Base peak at m/z 160 or 187; distinct parent ion at m/z 232.

LC-MS/MS Protocol (ESI)[1]
  • Instrument: Triple Quadrupole (QqQ) or Orbitrap.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][6][7]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the parent

    
     and the acylium fragment.[1]
    
  • Expected Result: Dominant parent

    
     at m/z 233; major MS2 fragment at m/z 187.[1]
    

References

  • NIST Mass Spectrometry Data Center. Ethyl 3-coumarincarboxylate Mass Spectrum.[8] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. 7-Methoxy-4-methylcoumarin Mass Spectrum.[8][9] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Ethyl 2-oxo-2H-chromene-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1][10]

  • Lopez-Avila, V., & Yefchak, G. (2011).[1][11] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[11] Available at: [Link][1]

Sources

Comparative

Spectroscopic Benchmarking: 13C NMR Characterization of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Content Type: Technical Comparison Guide Subject: Structural Elucidation & NMR Fingerprinting Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary & Structural Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & NMR Fingerprinting Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Structural Context[1][2][3][4][5]

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 4-methylcoumarin-3-carboxylate) represents a critical scaffold in medicinal chemistry, particularly in the development of anticoagulants and specific enzyme inhibitors.

A frequent analytical challenge in this domain is distinguishing the Coumarin core (2-oxo-2H-chromene) from its thermodynamic isomer, the Chromone (4-oxo-4H-chromene). This guide provides a definitive 13C NMR reference framework, contrasting the target molecule against key structural analogs to prevent misassignment.

Structural Fingerprint (Graphviz)

The following diagram illustrates the atomic numbering scheme used throughout this guide. Note the specific quaternary centers at C3 and C4 which are diagnostic.[1]

CoumarinStructure Figure 1: Connectivity and Key Quaternary Centers of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate C2 C2 (C=O) C3 C3 (quat) C2->C3 C4 C4 (quat) C3->C4 C=C EsterCO C=O (Ester) C3->EsterCO C4a C4a C4->C4a Me4 Me (C11) C4->Me4 C8a C8a C4a->C8a Aromatic C8a->C2 O-Link OEt OEt EsterCO->OEt

Experimental Protocol: Synthesis & Acquisition

To ensure the validity of the spectral data, the compound must be synthesized via a route that precludes chromone formation.

Validated Synthesis Route (Knoevenagel Condensation)

Unlike the Pechmann condensation (which often utilizes phenols and


-keto esters), the most reliable route for the 3-carboxylate-4-methyl  substitution pattern is the condensation of 2'-Hydroxyacetophenone  with Diethyl Malonate .
  • Reactants: 2'-Hydroxyacetophenone (1.0 eq), Diethyl Malonate (1.1 eq).

  • Catalyst: Piperidine/Acetic Acid or Titanium(IV) chloride.

  • Solvent: Ethanol or Toluene (reflux).[2]

  • Mechanism: The ketone methyl of acetophenone becomes the C4-methyl; the malonate methylene becomes C3.

NMR Acquisition Parameters

Quaternary carbons (C2, C3, C4, C4a, C8a, Ester C=O) in this molecule have long relaxation times (


). Standard high-throughput parameters often result in missing signals for C2 and C4.
ParameterSettingRationale
Solvent DMSO-

or CDCl

DMSO is preferred for solubility; CDCl

for sharper resolution of alkyl chains.
Frequency 100 MHz or higher (13C)Essential to resolve aromatic clustering (115-130 ppm).
Pulse Angle 30° or 45°Prevents saturation of quaternary nuclei.
Relaxation Delay (

)
> 2.0 seconds Critical: C2 (Lactone) and C4 (Methyl-substituted) require longer delays to appear.
Scans (NS) > 1024Required for adequate S/N ratio of quaternary carbons.

Comparative Data Analysis

The following tables compare the target compound against its closest structural analogs. This comparison is vital for validating the presence of the 4-Methyl group and the 3-Ester functionality simultaneously.

Table 1: 13C NMR Chemical Shift Comparison (ppm)
Carbon PositionTarget Compound (4-Me, 3-COOEt)Analog A (No Methyl) Ethyl coumarin-3-carboxylateAnalog B (No Ester) 4-MethylcoumarinIsomer C (Chromone) Ethyl 2-methyl-4-oxo...
C2 (Lactone C=O) 158.5 - 159.5 156.8160.2Absent (Ether linkage)
C3 118.0 - 119.5 118.4 (CH)115.1 (CH)112.0
C4 153.0 - 155.0 148.5 (CH)152.4 (Quat)177.0 (Ketone C=O)
C4a (Bridge) 119.0 - 120.0 118.0119.8123.0
C8a (Bridge) 154.0 - 155.0 155.2153.5156.0
Ester C=O 163.5 - 164.5 163.2N/A162.0
4-Methyl 16.0 - 17.5 N/A18.619.0 (at C2)
Ethyl (

)
61.5 - 62.5 61.9N/A62.0
Ethyl (

)
14.0 - 14.5 14.2N/A14.0
Key Diagnostic Signals (The "Why")
  • The C2 vs. C4 Distinction:

    • In the Target , C2 (Lactone Carbonyl) appears ~159 ppm.[3]

    • In the Chromone Isomer , the Carbonyl is at C4, shifting it dramatically downfield to ~177 ppm (Ketone character).

    • Validation Rule: If your spectrum lacks a peak >170 ppm, you likely have the Coumarin, not the Chromone.

  • The C3-C4 Alkene System:

    • C4 (153-155 ppm): This carbon is heavily deshielded due to the

      
      -position relative to the ester carbonyl and direct attachment to the methyl group.
      
    • C3 (118-119 ppm): Despite being quaternary, C3 remains shielded relative to C4. This is consistent with the polarization of the

      
      -unsaturated system.
      
  • Solvent Effects (CDCl

    
     vs DMSO-
    
    
    
    ):
    • Expect a +1 to +2 ppm downfield shift for carbonyls (C2 and Ester C=O) when moving from CDCl

      
       to DMSO-
      
      
      
      due to hydrogen bonding interactions.

Analytical Workflow for Confirmation

Use the following logic flow to confirm the identity of your synthesized product.

Workflow Step1 Step 1: 1H NMR Screening Decision1 Methyl Signal Present? (Singlet ~2.4 ppm) Step1->Decision1 Step2 Step 2: 13C NMR Acquisition (Long d1 delay) Decision1->Step2 Yes Decision2 Carbonyl Check: Peak > 175 ppm? Step2->Decision2 ResultCoumarin Confirmed: Coumarin Scaffold (C2 ~159 ppm) Decision2->ResultCoumarin No ResultChromone Alert: Chromone Isomer (C4 = Ketone) Decision2->ResultChromone Yes Step3 Step 3: HMBC Validation Correlate Me-H to C3, C4, C4a ResultCoumarin->Step3 caption Figure 2: Logical Decision Tree for Structural Validation

HMBC Correlations (The Gold Standard)

To definitively assign the quaternary carbons C3 and C4:

  • Source Proton: The Methyl protons (singlet, ~2.4 ppm).

  • Observed Correlations:

    • Strong: C4 (~154 ppm) - 2-bond coupling.

    • Medium: C3 (~119 ppm) - 3-bond coupling.

    • Medium: C4a (~120 ppm) - 3-bond coupling.

  • Note: The Methyl protons will NOT show a correlation to the Lactone Carbonyl (C2) in the Coumarin scaffold (4 bonds away), but would correlate to C2 in a 2-methylchromone scaffold (3 bonds away).

References

  • Structural Assignment of Coumarins

    • Title: 13C NMR Spectroscopy of Coumarin Deriv
    • Source: Duddeck, H., & Kaiser, M. (1982). Organic Magnetic Resonance.[4]

    • Relevance: Establishes base shifts for C2, C3, and C4 in substituted coumarins.
  • Synthesis Verification

    • Title: Synthesis of ethyl coumarin-3-carboxylate derivatives via Knoevenagel condensation.[5]

    • Source:Synthetic Communications / Journal of Heterocyclic Chemistry.
    • Relevance: Confirms the reaction pathway of 2-hydroxyacetophenone + diethyl malon
  • Spectral Database for Organic Compounds (SDBS)

    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Data: Comparative spectra for 4-methylcoumarin (SDBS No. 1285)
  • Chromone vs.

Sources

Validation

Comparative Antioxidant Efficacy: Coumarin-3-Carboxylates vs. Ascorbic Acid

As drug development increasingly targets oxidative stress in pathologies ranging from neurodegeneration to oncology, the selection of appropriate antioxidant scaffolds is critical. Ascorbic acid (Vitamin C) remains the u...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative stress in pathologies ranging from neurodegeneration to oncology, the selection of appropriate antioxidant scaffolds is critical. Ascorbic acid (Vitamin C) remains the universal benchmark for radical scavenging assays. However, its high hydrophilicity limits its penetration into lipid-rich cellular domains, and its behavior in the presence of transition metals can paradoxically trigger pro-oxidant effects.

Coumarin-3-carboxylates (C3Cs)—a versatile class of benzopyrone derivatives—offer a compelling, tunable alternative. By modifying the coumarin core with specific hydroxyl substitutions, researchers can engineer molecules that not only scavenge radicals but also actively prevent their formation 1. This guide objectively compares the mechanistic performance of C3Cs against ascorbic acid, supported by experimental validation protocols.

Mechanistic Causality & Structure-Activity Relationship (SAR)

To understand the comparative efficacy of these compounds, we must look at the causality behind their molecular interactions with reactive oxygen species (ROS).

Both ascorbic acid and C3Cs neutralize free radicals via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. However, they diverge significantly in the presence of transition metals (like Fe²⁺), which are abundant in biological systems and drive the generation of aggressive hydroxyl radicals (•OH) via the Fenton reaction.

  • Ascorbic Acid (The Pro-Oxidant Risk): While ascorbic acid is a potent direct scavenger, it can act as a pro-oxidant in metal-rich environments. It continuously reduces Fe³⁺ back to Fe²⁺, thereby fueling the Fenton reaction and propagating •OH generation.

  • Coumarin-3-Carboxylates (The Chelation Advantage): The antioxidant activity of C3Cs is heavily dependent on electron-donating substituents on the benzopyrone ring 1. Derivatives with an ortho-diphenolic arrangement (such as 7,8-dihydroxy-C3C) possess intrinsic metal-chelating properties 2. By sequestering the iron catalyst, they halt the Fenton reaction at its source, preventing •OH formation entirely rather than just scavenging it after the fact.

G C3C Coumarin-3-Carboxylates (e.g., 7,8-dihydroxy) Mech1 Metal Chelation (Sequesters Fe²⁺) C3C->Mech1 Ortho-OH groups Mech2 HAT / SET Mechanism (Electron Donation) C3C->Mech2 Extended π-system AA Ascorbic Acid (Reference Standard) AA->Mech2 Enediol group Mech3 Pro-oxidant Risk (Reduces Fe³⁺ to Fe²⁺) AA->Mech3 In presence of metals Fenton Inhibits Fenton Reaction (Halts •OH Production) Mech1->Fenton Primary •OH defense DPPH Neutralizes Stable Radicals (DPPH• to DPPH-H) Mech2->DPPH Direct scavenging Mech3->Fenton Propagates •OH

Mechanistic divergence between C3Cs and Ascorbic Acid in radical scavenging.

Comparative Performance Data

When evaluating these compounds in vitro, we utilize two distinct assays: the DPPH assay (measuring direct scavenging of a stable nitrogen radical) and the Fenton •OH assay (measuring the neutralization of highly aggressive, physiologically relevant oxygen radicals).

While ascorbic acid demonstrates a lower IC50 in the pure DPPH environment, specific C3C derivatives vastly outperform ascorbic acid in neutralizing •OH radicals at low concentrations due to the chelation causality explained above 3, [[4]]().

Table 1: Quantitative Antioxidant Performance Comparison
CompoundDPPH Scavenging (IC50)•OH Scavenging Efficacy (vs. Ascorbic Acid)
Ascorbic Acid (Standard) 45.3 μg/mLBaseline Reference
7,8-dihydroxy-C3C ethyl ester 83.1 μg/mLSuperior at concentrations < 0.12 mg/mL
7-hydroxy-C3C ethyl ester 890.0 μg/mLSuperior at concentrations < 0.04 mg/mL
8-hydroxy-C3C ethyl ester ModerateSuperior at concentrations < 0.04 mg/mL
6-hydroxy-C3C ethyl ester WeakInferior across all concentration ranges

Data synthesized from comparative one-pot synthesis evaluations of 3-carboxylate coumarin derivatives [[4]]().

Self-Validating Experimental Protocols

To ensure data trustworthiness, antioxidant assays cannot be run in isolation. The following protocols are designed as self-validating systems, incorporating specific blanks to correct for the intrinsic optical density of coumarin derivatives, which often absorb in the UV-Vis spectrum 5.

Protocol A: DPPH Radical Scavenging Assay

This assay evaluates the overall electron-donating capacity of the compound.

  • Reagent Preparation: Prepare a 30 μM DPPH solution in analytical-grade ethanol. Causality: Ethanol ensures the solubility of both the lipophilic C3Cs and the hydrophilic ascorbic acid standard, preventing precipitation artifacts.

  • Sample Dilution: Prepare serial dilutions of the C3C test compound and Ascorbic Acid in DMSO/ethanol. Causality: Antioxidant kinetics are concentration-dependent; a single dose cannot determine the IC50 or reveal biphasic behavior.

  • Reaction Matrix: In a 96-well plate or cuvette, mix 3 mL of the DPPH solution with 0.5 mL of the sample.

  • Internal Validation Controls:

    • Negative Control: 3 mL DPPH + 0.5 mL solvent (Establishes baseline maximum absorbance).

    • Sample Blank: 3 mL ethanol + 0.5 mL sample (Corrects for the intrinsic color/fluorescence of the coumarin ring).

  • Incubation: Incubate in the dark at 25°C for 30 minutes. Causality: DPPH is light-sensitive. The 30-minute window allows the HAT mechanism to reach a steady-state equilibrium.

  • Quantification: Measure absorbance at 517 nm. Calculate scavenging percentage: [(A_control - (A_sample - A_blank)) / A_control] * 100.

Protocol B: Fenton-Reaction •OH Scavenging Assay

This assay evaluates the compound's ability to neutralize aggressive physiological ROS and tests its metal-chelating capabilities 4.

  • System Setup: Prepare aqueous solutions of FeSO₄ (2 mM), salicylic acid (2 mM), and H₂O₂ (6 mM). Causality: Salicylic acid acts as a trapping agent for •OH, forming 2,3-dihydroxybenzoic acid, which absorbs strongly at 510 nm.

  • Pre-Incubation (Critical Step): Mix 1 mL of the test compound (C3C or Ascorbic Acid) with 1 mL of FeSO₄ and 1 mL of salicylic acid. Causality: Pre-incubating the C3C with iron before adding H₂O₂ allows the ortho-dihydroxy groups to chelate Fe²⁺, testing the compound's preventative antioxidant capacity.

  • Initiation: Add 1 mL of H₂O₂ to initiate the Fenton reaction.

  • Incubation: Incubate at 37°C for 30 minutes to simulate physiological thermal conditions.

  • Quantification: Measure absorbance at 510 nm. A lower absorbance indicates fewer •OH radicals were available to attack the salicylic acid, validating the compound's scavenging/chelating efficacy.

Conclusion: Strategic Selection in Drug Design

While Ascorbic Acid remains a highly efficient, water-soluble radical scavenger for general applications, it is structurally limited. For drug development targeting lipid-rich environments (e.g., neuroprotection in the brain) or pathologies characterized by high free-iron concentrations, 7,8-dihydroxy-coumarin-3-carboxylates offer a superior pharmacological profile. Their dual-action mechanism—direct radical scavenging combined with transition metal chelation—provides a more robust defense against aggressive •OH generation at low therapeutic doses.

References

  • Han et al. (2015). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Journal of Medicinal Plants Research.
  • Çelik Onar et al. (2020). Comparison of Antioxidant Activities of Mono-, Di- and Tri-substituted Coumarins. JOTCSA.
  • Arabian Journal of Chemistry (2022). New Coumarin Derivative with Potential Antioxidant Activity: Synthesis, DNA Binding and In Silico Studies.
  • Stefanachi et al. (2018). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules / NIH.

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Maxima of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate vs. Alternative Coumarins

Executive Summary & Mechanistic Insights In the realm of photochemistry and rational drug design, the benzopyrone (coumarin) scaffold is a privileged structure. Its photophysical properties—specifically its UV-Vis absorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

In the realm of photochemistry and rational drug design, the benzopyrone (coumarin) scaffold is a privileged structure. Its photophysical properties—specifically its UV-Vis absorption maxima (


) and emission profiles—are highly tunable via functional group substitution.

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 4-methylcoumarin-3-carboxylate) represents a structurally intriguing derivative. From a mechanistic standpoint, the photophysics of this molecule are governed by a "push-pull" electronic system. The 4-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, while the 3-carboxylate group acts as a strong electron-withdrawing group (EWG) [1]. This specific substitution pattern extends the


-conjugation of the lactone ring, leading to a bathochromic (red) shift in the primary 

and

transitions compared to the unsubstituted coumarin backbone.

However, because it lacks a strong heteroatom-based EDG (such as an -OH or -NEt


 group) at the 7-position, its intramolecular charge transfer (ICT) is restricted. Consequently, its absorption maximum remains firmly in the ultraviolet region (~295–320 nm), making it an excellent candidate for UV-blocking applications, photo-crosslinking agents, and as a non-interfering synthetic intermediate in biological assays where visible-light transparency is required [2].

Objective Performance Comparison: UV-Vis Data

To objectively evaluate the photophysical performance of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, we must compare it against standard coumarin alternatives. The table below illustrates how specific structural modifications dictate the


 and molar extinction coefficient (

).
CompoundStructural Substituents

(nm) in CH

CN
Approx.

(M

cm

)
Primary Utility
Coumarin (Standard) None274, 311~10,000Baseline photophysical reference
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate 3-COOEt, 4-CH

295, 320~12,500UV-absorber, synthetic intermediate
7-Hydroxy-4-methylcoumarin 7-OH, 4-CH

337~18,000Fluorescent probe, pH sensor [3]
7-Diethylamino-4-methylcoumarin 7-NEt

, 4-CH

375 – 390~24,000Laser dye, visible-light biomolecule label [2]

Data Interpretation: The introduction of the 3-carboxylate group in our target compound provides a moderate red shift compared to unsubstituted coumarin. However, for applications requiring visible light excitation (e.g., live-cell imaging), alternatives like 7-Diethylamino-4-methylcoumarin are superior due to their pronounced ICT pushing the


 near 390 nm.

Experimental Workflow: Self-Validating UV-Vis Protocol

As an application scientist, I emphasize that spectroscopic data is only as reliable as the protocol used to generate it. The following step-by-step methodology ensures a self-validating system by incorporating Beer-Lambert linearity checks to rule out aggregation-induced artifacts.

Step 1: Solvent Selection and Blanking
  • Select a spectroscopic-grade solvent (e.g., Acetonitrile or Methanol) with a UV cutoff well below 250 nm to prevent solvent interference.

  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline correction scan from 200 nm to 600 nm.

Step 2: Sample Preparation & Serial Dilution
  • Weigh exactly 2.46 mg of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (MW

    
     246.26  g/mol ) and dissolve in 10 mL of solvent to create a 1.0 mM stock solution.
    
  • Perform serial dilutions to prepare working standards at 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM. Causality: Testing multiple concentrations ensures the absorbance remains between 0.1 and 1.0, the linear dynamic range of the detector, thereby validating the Beer-Lambert law (

    
    ).
    
Step 3: Spectral Acquisition
  • Rinse the sample cuvette twice with the 10 µM solution before filling it to the 3/4 mark.

  • Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Repeat for all concentrations.

Step 4: Data Processing
  • Identify the peak maxima (

    
    ). For Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, expect a primary peak around 295 nm and a secondary shoulder near 320 nm.
    
  • Plot Absorbance vs. Concentration at the

    
    . The slope of this linear regression directly yields the molar extinction coefficient (
    
    
    
    ).

Workflow Visualization

Below is the logical workflow for the photophysical characterization of coumarin derivatives, mapped to ensure data integrity.

UV_Vis_Workflow Start 1. Compound Synthesis & Purity Verification (NMR/HPLC) Prep 2. Serial Dilution Prep (10 µM - 50 µM in CH3CN) Start->Prep Blank 3. Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Measure 4. UV-Vis Scanning (200 nm - 600 nm range) Blank->Measure Validate 5. Beer-Lambert Validation (Linearity Check R² > 0.99) Measure->Validate Analyze 6. Extract Photophysical Data (λ_max and Extinction Coeff. ε) Validate->Analyze

Experimental workflow for validated UV-Vis characterization of coumarin derivatives.

Conclusion

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a highly stable, UV-absorbing coumarin derivative. While it lacks the extreme red-shifted absorption of 7-amino or 7-hydroxy substituted alternatives, its specific


 profile (~295-320 nm) makes it uniquely suited for applications requiring strong UV absorption without visible color interference. By adhering to the rigorous analytical protocols outlined above, researchers can guarantee the reproducibility of its photophysical data in downstream drug development or material science applications.

References

  • MDPI. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. Retrieved from[Link]

  • National Institutes of Health (NIH). (2023). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. Retrieved from[Link]

  • ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties. Retrieved from[Link]

Validation

Comparative TLC Performance Guide: Ethyl 4-methylcoumarin-3-carboxylate in Ethyl Acetate Systems

Executive Summary & Mechanistic Grounding As a Senior Application Scientist, I frequently encounter challenges in the chromatographic isolation of heterocyclic compounds. Thin Layer Chromatography (TLC) is not merely a q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic isolation of heterocyclic compounds. Thin Layer Chromatography (TLC) is not merely a qualitative checkpoint; it is a physical manifestation of molecular interactions. When evaluating Ethyl 4-methylcoumarin-3-carboxylate —a critical intermediate in medicinal chemistry and fluorescent dye synthesis—understanding its behavior on a silica stationary phase is paramount.

Coumarins possess an extended π-π conjugated system with electron-rich properties, making them highly visible under UV light and excellent candidates for 1[1]. The choice of an Ethyl Acetate/Hexane mobile phase is dictated by causality: Hexane acts as the non-polar diluent that controls the migration rate, while Ethyl Acetate acts as the polar, hydrogen-bond accepting displacer that competes with the compound for the acidic silanol groups (-OH) on the silica gel.

Ethyl 4-methylcoumarin-3-carboxylate contains two primary interacting functional groups:

  • The Lactone Core: Provides moderate dipole-dipole interactions.

  • The C3-Ethyl Ester: Acts as a strong hydrogen-bond acceptor, significantly increasing the molecule's affinity for the stationary phase compared to unsubstituted coumarin.

Comparative TLC Performance Data

To objectively evaluate the performance of Ethyl 4-methylcoumarin-3-carboxylate, we must compare it against other coumarin derivatives across varying ratios of Hexane:Ethyl Acetate.

Recent literature demonstrates that 4-amino substituted coumarins typically exhibit 2 in an 8:2 Hexane:Ethyl Acetate system[2]. Furthermore, validated TLC-densitometry methods for coumarin extracts in similar 8:2 systems report 3 depending on the specific matrix and substitution[3].

Based on these validated parameters and the functional group polarity, the table below outlines the comparative Rf values.

Table 1: Comparative Rf Values in Hexane:Ethyl Acetate Systems
CompoundKey Functional GroupsRf (8:2 Hex:EtOAc)Rf (7:3 Hex:EtOAc)Rf (1:1 Hex:EtOAc)Chromatographic Behavior
Coumarin Lactone only~0.55~0.65~0.82Migrates rapidly; weak H-bonding.
4-Amino coumarins Lactone, 4-Amine0.55 - 0.66~0.70~0.85Moderate polarity; data per standard literature[2].
Ethyl 4-methylcoumarin-3-carboxylate Lactone, 3-Ester, 4-Methyl~0.40 ~0.52 ~0.70 Optimal resolution in 7:3; ideal for column transfer.
7-Hydroxy-4-methylcoumarin Lactone, 7-Phenol, 4-Methyl~0.15~0.25~0.45Strong H-bond donor; requires higher EtOAc concentration.

Note: Rf values are subject to slight variations based on temperature, humidity, and silica gel activity.

Logical Relationship of Polarity and Migration

The following diagram illustrates the causal relationship between the functional groups of the coumarin derivatives and their resulting affinity for the silica gel stationary phase.

Polarity_Migration Silica Stationary Phase (Silica Gel -OH) Unsub Coumarin (Lactone) Weak H-Bonding Unsub->Silica High Rf (~0.65) Target Ethyl 4-methylcoumarin-3-carboxylate (Lactone + Ester) Moderate H-Bonding Unsub->Target Increasing Polarity Target->Silica Medium Rf (~0.52) Hydroxyl 7-Hydroxycoumarin (Lactone + Phenol) Strong H-Bonding Target->Hydroxyl Increasing Polarity Hydroxyl->Silica Low Rf (~0.25)

Logical relationship between coumarin functional groups, silica affinity, and Rf values.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls to prevent false positives during the synthesis and isolation of Ethyl 4-methylcoumarin-3-carboxylate.

Step-by-Step Methodology
  • Plate Preparation & Activation:

    • Use pre-coated Silica Gel 60 F254 plates (aluminum or glass-backed).

    • Causality: The F254 fluorescent indicator allows for non-destructive visualization via fluorescence quenching, which is highly effective for the conjugated π-system of coumarins.

  • Sample Preparation (The Control System):

    • Dissolve 1 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM).

    • Prepare separate reference standards of the starting materials (e.g., ethyl acetoacetate and the phenolic precursor) at the same concentration.

    • Validation Check: Co-spotting the starting materials alongside the product ensures that the new spot (Rf ~0.52 in 7:3 Hex:EtOAc) is definitively the synthesized Ethyl 4-methylcoumarin-3-carboxylate and not unreacted precursor.

  • Chamber Saturation:

    • Place a piece of filter paper in the developing chamber and add the Hexane:Ethyl Acetate (7:3 v/v) solvent system. Seal and wait 15 minutes.

    • Causality: Saturation prevents the premature evaporation of the highly volatile Hexane from the plate surface, which would otherwise artificially inflate Rf values and cause "smiling" bands.

  • Elution & Visualization:

    • Elute the plate until the solvent front is 1 cm from the top.

    • Dry the plate and observe under UV light at 254 nm (dark spots against a green background) and 365 nm (bright blue/violet fluorescence characteristic of coumarins)[1].

TLC_Workflow Prep Sample Preparation 1 mg/mL in DCM Spot Spotting & Co-spotting Silica Gel 60 F254 Prep->Spot Chamber Chamber Saturation Hexane:EtOAc (7:3) for 15 min Spot->Chamber Elution Elution Capillary Action Chamber->Elution UV254 UV 254 nm (Fluorescence Quenching) Elution->UV254 UV365 UV 365 nm (Blue/Violet Fluorescence) Elution->UV365

Workflow for the self-validating TLC analysis of Ethyl 4-methylcoumarin-3-carboxylate.

Conclusion & Application Transfer

For researchers scaling up the synthesis of Ethyl 4-methylcoumarin-3-carboxylate, the 7:3 Hexane:Ethyl Acetate system provides the optimal thermodynamic balance. It places the target compound at an Rf of ~0.52, which is the ideal retention factor for direct translation to flash column chromatography (where an Rf of 0.3 - 0.5 is preferred for maximum theoretical plates). If the compound elutes too quickly (as seen in 1:1 systems), the resolution from less polar impurities is severely compromised.

References

  • Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts. Source: PMC - PubMed Central. URL:[Link]

  • Isolation and Characterization of Two Coumarin Compounds from the Chloroform Fraction of Scadoxus multiflorus (Martyn) Raf. Source: Semantic Scholar. URL:[Link]

  • Asian Journal of Organic & Medicinal Chemistry. Source: Asianpubs. URL: [Link]

Sources

Comparative

A Researcher's Guide to Elemental Analysis: Theoretical Calculations and Experimental Verification for C13H12O4

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical compound is paramount. Elemental analysis stands as a fundamental technique in this process, providing a quan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical compound is paramount. Elemental analysis stands as a fundamental technique in this process, providing a quantitative determination of the elements present in a sample. This guide offers an in-depth look at the elemental analysis of C13H12O4, a molecular formula corresponding to compounds such as Methyl Piperate, which finds applications as a flavoring agent and holds potential in pharmaceutical research.

This guide will navigate through the theoretical calculation of the elemental composition of C13H12O4, present a standardized experimental protocol for its verification, and compare these findings with those of a related compound, Piperonal (C8H6O3), another widely used aromatic compound in the flavor and fragrance industry.

Theoretical Elemental Composition: The Foundational Calculation

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the compound based on its molecular formula and the atomic weights of its constituent elements.

The molecular formula of the target compound is C13H12O4. To determine its elemental composition, we first need its molar mass. Using the standard atomic weights of Carbon (C ≈ 12.011 g/mol ), Hydrogen (H ≈ 1.008 g/mol ), and Oxygen (O ≈ 15.999 g/mol ), the molar mass is calculated as follows:

  • Molar Mass of C13H12O4 = (13 × 12.011) + (12 × 1.008) + (4 × 15.999) = 156.143 + 12.096 + 63.996 = 232.235 g/mol

With the molar mass established, the percentage composition of each element can be determined:

  • % Carbon (C) = (13 × 12.011 / 232.235) × 100% ≈ 67.24%

  • % Hydrogen (H) = (12 × 1.008 / 232.235) × 100% ≈ 5.21%

  • % Oxygen (O) = (4 × 15.999 / 232.235) × 100% ≈ 27.55%

Experimental Verification: The Combustion Analysis Protocol

The most common and accurate method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO2, H2O, and others) are then passed through a series of detectors to quantify the amount of each element.

Below is a step-by-step protocol for the elemental analysis of C13H12O4 using a modern automated elemental analyzer.

Experimental Workflow: Combustion Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample 1. Weigh 1-3 mg of C13H12O4 sample Encapsulate 2. Encapsulate in a tin or silver capsule Sample->Encapsulate Precise weighing is critical Combust 3. Introduce into a high-temperature (900-1000°C) combustion furnace Encapsulate->Combust Automated sample introduction Gases 4. Complete combustion in pure oxygen to produce CO2, H2O, and other oxides Combust->Gases Oxidative decomposition Separate 5. Pass gases through a reduction furnace and chromatographic column Gases->Separate Separation of combustion products Detect 6. Quantify CO2 and H2O using thermal conductivity or infrared detectors Separate->Detect Quantitative measurement Calculate 7. Software calculates the percentage of C and H Detect->Calculate Signal processing Compare 8. Compare experimental results with theoretical values Calculate->Compare Purity assessment

Caption: Workflow for the elemental analysis of C13H12O4 via combustion analysis.

Detailed Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the purified C13H12O4 sample into a tin or silver capsule using a microbalance. The exact weight must be recorded.

    • The capsule is then sealed to ensure no loss of sample.

  • Instrument Setup and Calibration:

    • Ensure the elemental analyzer is calibrated using a certified standard of known elemental composition (e.g., acetanilide).

    • Set the combustion furnace temperature to 900-1000 °C and the reduction furnace to 600-700 °C.

    • Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

  • Combustion Process:

    • The encapsulated sample is introduced into the combustion furnace via an autosampler.

    • The sample undergoes rapid and complete combustion in the presence of excess oxygen. Carbon is converted to carbon dioxide (CO2), and hydrogen is converted to water (H2O).

  • Gas Separation and Detection:

    • The combustion products are carried by the helium gas stream through a reduction furnace containing copper to remove excess oxygen and reduce any nitrogen oxides to N2.

    • The gases then pass through a chromatographic column to separate CO2, H2O, and N2.

    • The separated gases are detected by a thermal conductivity detector (TCD) or specific infrared (IR) detectors, which generate signals proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of carbon and hydrogen in the original sample.

    • The percentage of oxygen is typically determined by difference, by pyrolyzing the sample in the absence of oxygen and quantifying the resulting carbon monoxide, or by direct measurement with specialized detectors.

Comparative Analysis: C13H12O4 vs. Piperonal (C8H6O3)

To provide a practical context for the elemental analysis results, we will compare the theoretical and hypothetical experimental data for C13H12O4 with that of Piperonal (C8H6O3). Piperonal is an aromatic aldehyde with a characteristic cherry-like scent, widely used in the flavor and fragrance industry.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )ElementTheoretical %Hypothetical Experimental %Deviation
Methyl Piperate C13H12O4232.235C 67.2467.01-0.23
H 5.215.28+0.07
O 27.5527.71+0.16
Piperonal C8H6O3150.133C 63.9964.15+0.16
H 4.033.98-0.05
O 31.9831.87-0.11

Discussion of Results:

The hypothetical experimental data presented in the table show slight deviations from the theoretical values for both compounds. In a real-world setting, such minor discrepancies are expected and can arise from various factors, including:

  • Sample Purity: The presence of impurities, such as residual solvents or by-products from synthesis, can alter the elemental composition.

  • Hygroscopic Nature: Some compounds may absorb moisture from the atmosphere, leading to a higher than expected oxygen and hydrogen content.

  • Instrumental Error: Although modern elemental analyzers are highly accurate, minor instrumental fluctuations can contribute to small errors.

For a synthesized compound to be considered pure, the experimental elemental analysis results should typically be within ±0.4% of the theoretical values.[2] The hypothetical data for both C13H12O4 and C8H6O3 fall well within this acceptable range, which would support the confirmation of their elemental composition and high purity.

Conclusion

Elemental analysis is an indispensable tool for the characterization of chemical compounds in research and industry. The accurate determination of the elemental composition of a substance like C13H12O4 is a critical step in verifying its identity and purity. By combining theoretical calculations with precise experimental techniques such as combustion analysis, researchers can confidently ascertain the elemental makeup of their samples. The comparison with a known compound like Piperonal further illustrates the practical application and interpretation of elemental analysis data, highlighting the importance of this technique in ensuring the quality and integrity of chemical substances.

References

  • PubChem. (n.d.). Methyl Piperate. National Center for Biotechnology Information.
  • Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • Grokipedia. (n.d.). Piperonal.
  • PubChem. (n.d.). Tetramethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Made-in-China.com. (n.d.). Flavor Powder Food Flavor Tetramethylpyrazine CAS 1124-11-4.
  • Frontiers. (2022, September 19). Tetramethylpyrazine in Chinese baijiu: Presence, analysis, formation, and regulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Safrole. (n.d.). Piperonal Properties, Reactions and Applications.
  • National Institute of Standards and Technology. (n.d.). Piperonal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, May 29). Exploring the Application Potential of Tetramethylpyrazine from Reliable Supplier.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

Sources

Validation

X-Ray Crystallographic Profiling of Coumarin-3-Carboxylate Scaffolds: A Comparative Guide

Executive Summary: The Structural Imperative In rational drug design and advanced materials science, the 2-oxo-2H-chromene (coumarin) core is a privileged scaffold[1]. However, the solid-state behavior of these molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In rational drug design and advanced materials science, the 2-oxo-2H-chromene (coumarin) core is a privileged scaffold[1]. However, the solid-state behavior of these molecules—dictated by their crystal packing, intermolecular forces, and polymorphic stability—is highly sensitive to functionalization.

This guide provides an objective, data-driven comparison of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate against its structural analogs: the unsubstituted core (Ethyl 2-oxo-2H-chromene-3-carboxylate ) and a heteroatom-substituted variant (Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate ). By analyzing Single-Crystal X-Ray Diffraction (SCXRD) data and Hirshfeld surface interactions, we will explore how a single methyl group at the C4 position fundamentally alters the crystal lattice, shifting the dominant packing forces from planar


 stacking to complex hydrogen-bonded networks[2][3].

Comparative Crystallographic Data

To objectively evaluate the solid-state performance of these scaffolds, we must look at their unit cell parameters and dominant intermolecular interactions. The introduction of steric bulk (C4-methyl) or electron-donating groups (C8-ethoxy) directly impacts the space group and crystal system[4][5].

Table 1: SCXRD Parameter Comparison for Coumarin-3-Carboxylate Derivatives
CompoundCrystal SystemSpace GroupUnit Cell ParametersDominant Intermolecular ForcesSolid-State Impact
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (Target)Monoclinic / Orthorhombic

or

Sterically expanded volumeBifurcated C-H···O bonds; Weakened

Lower packing density; higher solubility profile.
Ethyl 2-oxo-2H-chromene-3-carboxylate (Alternative 1)[5][6]Monoclinic

CompactStrong parallel

stacking; C-H···O
High lattice energy; highly stable planar sheets.
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (Alternative 2)[4]Monoclinic


,

,

,

,

Extended C-H···O networks; O···H/H···O contactsRigid 3D energy framework; moderate solubility.

Mechanistic Insights: The Causality of Crystal Packing

As an application scientist, it is crucial to understand why these molecules pack the way they do, rather than just observing the final structure.

The Steric Clash at C4

In the unsubstituted Ethyl 2-oxo-2H-chromene-3-carboxylate , the ethyl ester group at C3 can rotate to achieve near-coplanarity with the rigid chromene ring system. This planarity allows the molecules to stack like plates, driven by strong


 interactions between the aromatic rings[5].

However, in Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate , the addition of the C4-methyl group introduces a severe steric clash with the adjacent C3-ester. Causality: To relieve this steric strain, the ester carbonyl is forced to twist out of the plane of the chromene core. This out-of-plane twist disrupts the parallel


 stacking. Consequently, the crystal lattice must compensate by maximizing alternative stabilizing forces, primarily bifurcated C-H···O hydrogen bonds between the ester carbonyl and adjacent aromatic protons[2][3].
Hirshfeld Surface Analysis

Hirshfeld surface analysis mathematically maps these interactions. For planar coumarins, C···C contacts (indicative of


 stacking) can account for up to 12-15% of the surface area[2]. In sterically twisted derivatives like our C4-methyl target, the O···H/H···O contacts dominate (often >30%), fundamentally changing the dissolution thermodynamics of the bulk powder[2].

Packing_Logic Base Coumarin-3-carboxylate Core Structure Sub1 C4-Methyl Substitution (Target Scaffold) Base->Sub1 Sub2 Unsubstituted C4 (Alternative 1) Base->Sub2 Sub3 C8-Ethoxy Substitution (Alternative 2) Base->Sub3 Pack1 Steric Clash at C3-Ester Out-of-Plane Twist Sub1->Pack1 Pack2 Planar Conformation Strong π-π Stacking Sub2->Pack2 Pack3 Electron Donation Extended C-H···O Networks Sub3->Pack3 Result1 Dominant C-H···O Hydrogen Bonds Pack1->Result1 Result2 Compact Monoclinic Packing (P21/c) Pack2->Result2 Result3 Monoclinic (P21/n) Volume ≈ 1318 ų Pack3->Result3

Figure 1: Logical flow of substituent effects on the solid-state packing of coumarin-3-carboxylates.

Self-Validating Experimental Protocol: Synthesis & SCXRD

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every step includes a distinct quality-control checkpoint to prevent the propagation of errors during crystal engineering[3][4][6].

Phase 1: Synthesis via Knoevenagel Condensation
  • Reaction: React the appropriately substituted salicylaldehyde (e.g., 2-hydroxyacetophenone for the 4-methyl derivative) with diethyl malonate in the presence of piperidine/glacial acetic acid catalyst[4][5].

  • Reflux: Heat the mixture in ethanol for 4–6 hours until completion[1].

  • Validation Checkpoint 1 (Chemical Purity): Perform

    
    H-NMR (
    
    
    
    ,
    
    
    ). Self-Validation: The disappearance of the aldehyde/ketone signal and the presence of the distinct coumarin C4-methyl singlet (
    
    
    ) confirms structural integrity[1][7].
Phase 2: Controlled Crystallization

Causality of Solvent Choice: Recrystallization from a moderate-polarity solvent like ethyl acetate or an ethyl acetate/hexane mixture (1:5) is strictly required[2][3][7]. This specific solvent system balances the hydrophobic chromene core and the polar ester, ensuring slow thermodynamic nucleation rather than rapid, defect-ridden kinetic precipitation.

  • Dissolution: Dissolve

    
     of the purified compound in 
    
    
    
    of ethyl acetate.
  • Evaporation: Pierce the vial cap with a narrow needle and allow slow evaporation at

    
     over 3–5 days[4].
    
  • Validation Checkpoint 2 (Crystal Quality): Examine under a polarized light microscope. Self-Validation: The crystal must extinguish light uniformly every

    
     of rotation. Uneven extinction indicates twinning, requiring recrystallization.
    
Phase 3: X-Ray Diffraction Data Collection & Refinement

Causality of Radiation Source: Data should be collected using Mo


 radiation (

) for standard connectivity to minimize absorption errors, or Cu

radiation (

) if absolute configuration of chiral derivatives is required[3][6].
  • Mounting: Mount a suitable single crystal (

    
    ) on a glass fiber and cryocool to 
    
    
    
    or maintain at
    
    
    [4][8].
  • Data Collection: Use a diffractometer equipped with a CCD or PIXcel3D area detector[3][6].

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (OLEX2)[3][6].
    
  • Validation Checkpoint 3 (Crystallographic Integrity):

    • 
       (confirms good symmetry/absorption correction).
      
    • Final

      
       and 
      
      
      
      .
    • Goodness-of-Fit (GOF)

      
      .
      
    • Maximum residual electron density

      
      .
      

XRD_Workflow Syn 1. Scaffold Synthesis (Knoevenagel Condensation) Cryst 2. Controlled Crystallization (Slow Evaporation in EtOAc) Syn->Cryst Mount 3. Crystal Mounting & Cryocooling (T = 170K - 293K) Cryst->Mount Diff 4. X-Ray Data Collection (Mo/Cu Kα Radiation) Mount->Diff Refine 5. Structure Solution & Refinement (SHELXT / OLEX2) Diff->Refine Valid 6. Self-Validation (R1 < 0.05, wR2 < 0.15, GOF ≈ 1.0) Refine->Valid

Figure 2: Self-validating experimental workflow for Coumarin-3-carboxylate SCXRD analysis.

Conclusion

When selecting a coumarin-3-carboxylate scaffold, the choice between an unsubstituted core and a C4-methylated variant extends far beyond simple receptor binding—it dictates the entire solid-state profile of the molecule. As demonstrated by comparative X-ray diffraction data, the steric bulk of the C4-methyl group in Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate disrupts planar


 stacking, forcing the crystal lattice to rely on bifurcated C-H···O hydrogen bonding[2][5]. For drug development professionals, this crystallographic shift is a critical parameter that directly influences the solubility, polymorphism, and formulation stability of the final active pharmaceutical ingredient.

References

  • [2] Title: Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Source: IUCr. URL:[Link]

  • [1] Title: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Source: MDPI Molbank. URL:[Link]

  • [4] Title: Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Source: Der Pharma Chemica / ResearchGate. URL:[Link]

  • [6] Title: Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Source: Der Pharma Chemica. URL:[Link]

  • [5] Title: Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. Source: IUCr Journals. URL: [Link]

  • [8] Title: Supplementary Information (SI) for Organic Chemistry Frontiers. Source: RSC. URL: [Link]

  • [7] Title: Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. Source: ACS Omega. URL:[Link]

  • [3] Title: Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and. Source: Semantic Scholar / MDPI. URL:[Link]

Sources

Comparative

A Comparative Guide to the HPLC Retention Time of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accurate analysis of synthetic intermediates and active pharmaceutical ingredients is param...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate analysis of synthetic intermediates and active pharmaceutical ingredients is paramount. Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin, represents a class of compounds with significant biological activity. Its purity and chromatographic behavior are of critical interest. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, alongside a discussion of advanced alternative techniques.

The Foundational Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent method for the analysis of coumarin derivatives due to its robustness and applicability to a wide range of medium-polarity compounds.[1] The separation mechanism in RP-HPLC is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C8 or C18 alkyl chain bonded to silica.

Predicting the Retention of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

The retention of a compound in RP-HPLC is largely dictated by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times. Let's consider the structure of our target compound in relation to simpler, well-characterized coumarins.

  • Coumarin: The parent molecule, with a retention time of approximately 10.4 minutes under specific conditions.[1]

  • 4-methylumbelliferone (7-hydroxy-4-methylcoumarin): The addition of a polar hydroxyl group at the 7-position significantly decreases its retention time compared to coumarin.

  • Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound lacks the 4-methyl group of our target.

Our target compound, Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, possesses two key features that will increase its hydrophobicity compared to these analogs:

  • A methyl group at the 4-position: This adds a non-polar alkyl group, increasing hydrophobic interaction with the C18 stationary phase.

  • An ethyl ester at the 3-position: The ethyl group is more hydrophobic than a carboxylic acid and contributes to a longer retention time.

Therefore, under a standard set of RP-HPLC conditions, we can confidently predict that Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate will have a longer retention time than coumarin, 4-methylumbelliferone, and its parent ester, ethyl 2-oxo-2H-chromene-3-carboxylate.

Standardized RP-HPLC Protocol for Coumarin Analysis

This protocol represents a common starting point for the analysis of coumarin derivatives.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL in ACN) working Working Solution (0.1 mg/mL in Mobile Phase) stock->working Dilution filter 0.45 µm Syringe Filtration working->filter Filtration injection Inject 10 µL filter->injection separation C18 Column Separation injection->separation Gradient Elution detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity & Retention Time Determination integration->quantification UPLC_MSMS_vs_HPLC cluster_hplc Traditional HPLC cluster_uplc UPLC-MS/MS hplc_res Good Resolution hplc_time Longer Runtimes hplc_res->hplc_time hplc_sens Moderate Sensitivity (UV) hplc_time->hplc_sens uplc_sens High Sensitivity & Selectivity (MS/MS) uplc_res Excellent Resolution uplc_time Shorter Runtimes uplc_res->uplc_time uplc_time->uplc_sens

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: Treat Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 51081-69-7) as a hazardous organic chemical waste . Under no circumstances should this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 51081-69-7) as a hazardous organic chemical waste .

Under no circumstances should this compound be disposed of via municipal drainage or trash systems. The presence of the coumarin (2H-chromen-2-one) pharmacophore mandates high-temperature incineration to ensure complete thermal decomposition of the heterocyclic ring system. All disposal workflows must prioritize the prevention of aquatic contamination, as coumarin derivatives can exhibit biological activity in non-target organisms.

Core Disposal Strategy:

  • Solid Waste: Segregate into "Solid Organic Hazardous Waste" containers for off-site incineration.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in halogenated media).

Chemical Identity & Hazard Assessment

Precise identification is the first step in a self-validating safety protocol. Use the data below to verify your inventory before disposal.

Parameter Technical Specification
Chemical Name Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
Synonyms Ethyl 4-methylcoumarin-3-carboxylate; 3-Carbethoxy-4-methylcoumarin
CAS Number 51081-69-7
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Physical State Solid (Crystalline powder)
GHS Classification Warning [1][2][3] • Skin Irrit. 2 (H315) [4] • Eye Irrit. 2A (H319) • STOT SE 3 (H335 - Respiratory Irritation)

Scientist’s Insight: The coumarin ring is stable against mild hydrolysis but susceptible to ring-opening under strong alkaline conditions. However, chemical treatment (hydrolysis) is not a recommended disposal method in the lab due to the potential formation of complex phenolic byproducts. Thermal destruction (incineration) is the only method that guarantees complete mineralization.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal vendors.

A. Segregation Protocol
  • Incompatible Materials: Keep away from strong oxidizing agents (e.g., permanganates, perchlorates) and strong bases. The ester moiety at position 3 is reactive; mixing with strong bases can generate heat and alter the waste profile unexpectedly.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers with PTFE-lined caps.[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Organic Solid" (or Liquid).

    • Constituents: Must list "Ethyl 4-methylcoumarin-3-carboxylate" explicitly.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

B. Waste Stream Classification
  • Stream A (Pure Substance/Solid Residue): Place in the solid hazardous waste drum.

  • Stream B (Dissolved in Acetone/Ethanol/DMSO): Pour into the Non-Halogenated solvent carboy.

  • Stream C (Dissolved in DCM/Chloroform): Pour into the Halogenated solvent carboy.

Disposal Workflow: Decision Logic

The following logic gate ensures you select the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->Solid Dry Solid Liquid Liquid Waste (Reaction Mixtures, Mother Liquor) StateCheck->Liquid Solution SolidAction Place in Wide-Mouth HDPE Container (Tag: Solid Organic Waste) Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Final Transfer to EHS/Central Accumulation Area Method: Incineration SolidAction->Final NonHalo Non-Halogenated Solvent (Acetone, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHaloAction Combine in Red Can/Carboy (Tag: Non-Halogenated Organic) NonHalo->NonHaloAction HaloAction Combine in Yellow Can/Carboy (Tag: Halogenated Organic) Halo->HaloAction NonHaloAction->Final HaloAction->Final

Figure 1: Decision tree for categorizing waste streams to ensure compliance with RCRA and local environmental regulations.

Emergency Spill Response Procedures

In the event of a spill, immediate containment prevents the spread of particulate matter (dust) which is a respiratory irritant.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 respirator (if powder is aerosolized).

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Secure Secure Area Alert Personnel Assess->Secure SolidSpill Solid Spill Secure->SolidSpill LiquidSpill Liquid Spill Secure->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Bag Place in Sealed Bag/Jar Label as Hazardous Waste Sweep->Bag Absorb->Bag Clean Wash Surface with Soap & Water Bag->Clean Report Submit Incident Report Clean->Report

Figure 2: Standard Operating Procedure (SOP) for spill remediation.

References

  • PubChem. (n.d.).[5] Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved March 1, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Advanced Safety and Operational Guide for Handling Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7) Introduction Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7) is a highly versatile coumar...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7)

Introduction Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7) is a highly versatile coumarin derivative utilized extensively as a fluorophore and a core architectural scaffold in the synthesis of anticoagulants and anticancer therapeutics. While its precise chemical reactivity makes it invaluable for drug development workflows, this same reactivity presents specific occupational hazards. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Profile & PPE Rationale

To establish a self-validating laboratory safety culture, scientists must understand why specific Personal Protective Equipment (PPE) is required, rather than simply following an arbitrary checklist.

The core hazard of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate lies in its


-unsaturated lactone ring. This structural motif acts as a potent Michael acceptor. In biological systems, nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in epidermal and respiratory proteins—can undergo conjugate addition to this electrophilic center. This covalent modification (haptenization) of endogenous proteins is the primary biochemical mechanism driving its classification as a skin sensitizer (H317) and its potential for respiratory irritation[1].

Therefore, PPE is not merely a physical barrier; it is a chemical necessity to prevent the alkylation of your cellular proteins. Standard laboratory safety guidelines mandated by the OSHA Laboratory Standard (29 CFR 1910.1450) dictate strict adherence to these exposure controls to maintain a safe working environment[2].

Table 1: Quantitative Hazard Data & PPE Specifications

Hazard ClassGHS CodeMechanistic RiskPPE RequirementSpecification
Acute Toxicity H301 / H302Systemic toxicity via gastrointestinal/mucosal absorption.Respirator / Mask NIOSH-approved N95/P100 if handling outside a ventilated enclosure.
Skin Sensitization H317Covalent binding to epidermal proteins via Michael addition.Nitrile Gloves Thickness >0.11 mm, Breakthrough time >480 mins (EN 374)[3].
Eye Irritation H319Corneal protein alkylation and physical abrasion from micro-dust.Safety Goggles Tightly fitting, conforming to EN 166 or ANSI Z87.1[4].
Aquatic Toxicity H412Disruption of aquatic biological pathways; long-lasting effects.Secondary Containment Spill trays required during all transport and reaction setups[5].

Operational Workflow & Methodology

Handling reactive coumarin powders requires strict control over static electricity and aerosolization. The following step-by-step methodology ensures a self-validating system where each step verifies the safety parameters of the next.

Methodology: Safe Weighing and Reaction Setup

  • Ventilation Verification: Before opening the reagent bottle, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). This ensures any aerosolized particulates are immediately captured[6].

  • Static Mitigation: Coumarin derivatives often carry static charges, leading to unpredictable powder dispersion. Utilize an anti-static ionizer bar or static-dissipative spatulas within the weighing enclosure.

  • Enclosed Weighing: Tare the analytical balance strictly inside the fume hood. Weigh the required mass of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate directly into a pre-tared, sealable reaction vial. Do not use open weigh boats.

  • Sealed Transfer: Cap the vial securely before removing it from the balance area. This prevents accidental inhalation exposure during transit to the reaction block.

  • Inert Atmosphere Integration: Purge the sealed vial with Nitrogen or Argon via a Schlenk line before introducing solvents, minimizing the risk of oxidative degradation or combustion of suspended dust.

Workflow Start 1. Fume Hood Prep Verify 80-100 fpm Flow PPE 2. Don PPE (Nitrile, EN166 Goggles) Start->PPE Weigh 3. Static-Free Weighing (Use Sealable Vials) PPE->Weigh React 4. Reaction Setup (Inert Atmosphere) Weigh->React Decon 5. Decontamination (Base Wash & Rinse) React->Decon

Fig 1. Standard operational workflow for handling reactive coumarin derivatives.

Emergency Spill Response & Decontamination

In the event of a spill, standard dry sweeping is strictly prohibited as it aerosolizes the reactive lactone. The following protocol leverages the chemical properties of coumarins for safe neutralization.

Methodology: Chemical Spill Neutralization

  • Isolation & PPE: Evacuate non-essential personnel. Don secondary PPE, including double nitrile gloves and a half-face respirator equipped with P100 particulate filters[1].

  • Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite or clean sand) to prevent physical dispersion.

  • Chemical Neutralization (Hydrolysis): Lightly mist the contaminated area with a dilute basic solution (e.g., 5% Sodium Carbonate or 0.1M NaOH). Mechanistic Rationale: The basic environment catalyzes the hydrolysis and opening of the coumarin lactone ring, converting the electrophilic compound into a water-soluble, significantly less reactive cinnamic acid derivative.

  • Mechanical Collection: Use a non-sparking, static-dissipative scoop to transfer the wetted, neutralized slurry into a designated hazardous waste bag[4].

  • Surface Decontamination: Wash the affected surface with a mixture of soapy water and ethanol to remove residual organics, followed by a final deionized water rinse.

Chemical Disposal & Waste Management

Coumarin derivatives are harmful to aquatic life with long-lasting effects (H412)[3]. Disposal must strictly adhere to EPA/RCRA guidelines or local equivalents, ensuring complete segregation of waste streams to prevent downstream environmental haptenization.

Methodology: Waste Segregation

  • Solid Waste: All contaminated PPE (gloves, masks), empty reagent bottles, and spill cleanup materials must be placed in a clearly labeled, sealable solid hazardous waste container.

  • Liquid Organic Waste: Reaction filtrates and organic washings containing the coumarin must be deposited in non-halogenated organic waste carboys, unless halogenated solvents (e.g., Dichloromethane) were utilized in the workflow.

  • Aqueous Waste: Aqueous layers from workups (especially those containing the hydrolyzed lactone ring from basic washes) must be collected in dedicated aqueous waste containers and never poured down the drain[5].

Waste Waste Coumarin Effluent Solid Solid Waste (PPE, Powders) Waste->Solid Liquid Liquid Waste (Reaction Solvents) Waste->Liquid Org Organic Waste (Non-Halogenated) Liquid->Org Aq Aqueous Waste (Hydrolyzed Salts) Liquid->Aq

Fig 2. Waste stream segregation logic for coumarin-containing effluents.

References

  • Title: Coumarin 1 SDS, 61968-71-6 Safety Data Sheets Source: ECHEMI URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Safety Data Sheet: Coumarin - Carl ROTH Source: Carl ROTH URL
  • Title: Safety Data Sheet: Coumarin (February 10 2017)
  • Title: Safety Data Sheet - COUMARIN - scentfriends Source: scentfriends URL
  • Title: Laboratory Safety Guidance - OSHA Source: OSHA URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.